3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
Description
The exact mass of the compound 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F17IO/c15-7(16,1-5-3-33-4-6(5)2-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAODHXWEYFWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)CI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F17IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379422 | |
| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131771-31-8 | |
| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Owing to its unique electronic properties, high electronegativity, and small size, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The introduction of fluorine or fluoroalkyl groups can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter pKa values to optimize bioavailability.[1][3] These beneficial effects have led to a significant increase in the number of fluorinated drugs approved by regulatory agencies, spanning therapeutic areas from oncology to infectious diseases.[1][3]
Within this context, fluorinated heterocyclic scaffolds, such as the tetrahydrofuran (THF) ring system, are of particular interest. The THF motif is a common feature in many natural products and pharmaceuticals. When combined with a perfluoroalkyl chain, it creates a unique building block with distinct spatial and electronic properties. This guide provides a detailed technical overview of the synthesis and characterization of a novel fluorinated building block, this compound, a compound poised for application in the development of next-generation therapeutics.
Part 1: Synthesis via Electrophilic Iodocyclization
The synthesis of this compound is most effectively achieved through an electrophilic iodocyclization of a carefully designed homoallylic alcohol precursor. This strategy is favored for its high efficiency, stereoselectivity, and operational simplicity under mild conditions.[4][5]
Causality of the Synthetic Approach
The chosen synthetic route hinges on the well-established reactivity of homoallylic alcohols with electrophilic iodine sources. The key transformation is a 5-endo-trig cyclization. While traditionally considered disfavored by Baldwin's rules for nucleophilic attack, such cyclizations are highly efficient when driven by an electrophile.[4] The reaction proceeds through a highly ordered, chair-like transition state, which accounts for the often-observed high degree of stereocontrol.
The perfluorononyl chain is introduced early in the synthesis to ensure its stable incorporation into the final structure. The precursor, 1H,1H-perfluorononyl-pent-4-en-2-ol, is designed to position the hydroxyl group and the terminal alkene at the appropriate distance for the formation of the five-membered tetrahydrofuran ring upon reaction with iodine.
Synthetic Workflow Diagram
Caption: Synthetic route from precursor to the final product.
Detailed Experimental Protocol
Step 1: Synthesis of the Homoallylic Alcohol Precursor (1H,1H-Perfluorononyl-pent-4-en-2-ol)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H,1H-Perfluorononanal (1.0 eq) and anhydrous diethyl ether (Et₂O).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add allylmagnesium bromide (1.1 eq, 1.0 M solution in Et₂O) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the precursor alcohol.
Step 2: Iodocyclization to this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve the synthesized homoallylic alcohol (1.0 eq) in acetonitrile (MeCN).
-
Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. This base is crucial for neutralizing the hydroiodic acid (HI) formed during the reaction, preventing potential side reactions.
-
Iodine Addition: Add iodine (I₂, 1.5 eq) portion-wise over 15 minutes. The reaction mixture will turn a persistent brown color.
-
Reaction Progression: Stir the mixture at room temperature for 12-18 hours. The progress can be monitored by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₁₇IO | [6][7] |
| Molecular Weight | 644.11 g/mol | [6][7] |
| Appearance | Solid | N/A |
| Melting Point | 82-83°C | [6] |
| CAS Number | 131771-31-8 | [8][9] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. ¹⁹F NMR is particularly crucial for confirming the integrity of the perfluoroalkyl chain.[10][11]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| ¹H NMR | 3.2-3.6 | Multiplet | CH₂-I |
| 3.8-4.2 | Multiplet | O-CH₂ | |
| 2.2-2.8 | Multiplet | CH₂-CF₂, CH-CH₂, CH-CH₂I | |
| ¹³C NMR | ~5-15 | Singlet | CH₂-I |
| ~70-80 | Singlet | O-CH₂ | |
| ~30-50 | Multiplets | Aliphatic CH, CH₂ | |
| ~105-125 | Triplets (due to C-F coupling) | CF₂, CF₃ | |
| ¹⁹F NMR | -81.0 | Triplet | -CF₃ |
| -114 to -127 | Multiplets | -CF₂- chain |
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap analysis will confirm the exact mass of the molecule, matching the calculated value for [M+H]⁺ or other adducts to within ±5 ppm.
-
Calculated Exact Mass for C₁₄H₁₀F₁₇IO: 643.9505
-
-
Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic isotopic pattern that can be readily identified.
Infrared (IR) Spectroscopy:
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl portions.
-
~1050-1250 cm⁻¹: Strong, broad absorbances characteristic of C-F stretching.
-
~1080-1150 cm⁻¹: C-O-C stretching of the tetrahydrofuran ether linkage.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound via a strategic iodocyclization reaction. The detailed characterization workflow provides a comprehensive framework for validating the structural integrity and purity of this valuable fluorinated building block. The availability of such well-defined and functionalized scaffolds is critical for advancing drug discovery programs, enabling medicinal chemists to explore novel chemical space and engineer molecules with superior therapeutic properties.[12]
References
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Priya A., Kumar N. M., & Nargund S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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Evans, P. A., & Roseman, J. D. (1999). Model Studies of the Overall 5-endo-trig Iodocyclization of Homoallylic Alcohols. Journal of the Chemical Society, Perkin Transactions 1, (15), 2143-2154. Available at: [Link]
-
Chamberlin, A. R., Dezube, M., Dussault, P., & McMills, M. C. (1983). Iodocyclization of allylic alcohol derivatives containing internal nucleophiles. Control of stereoselectivity by substituents in the acyclic precursors. Journal of the American Chemical Society, 105(18), 5819–5825. Available at: [Link]
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PubChem. (n.d.). 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane. National Center for Biotechnology Information. Retrieved from [Link]
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Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. Available at: [Link]
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Idowu, T. O., & Pegg, K. M. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8395678. Available at: [Link]
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ResearchGate. (n.d.). Possible ways of iodocyclizations from propargyl alcohol. Retrieved from [Link]
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Yao, T., Zhang, X., & Larock, R. C. (2012). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 1(1), 43-46. Available at: [Link]
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Singh, S., Kumar, V., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Available at: [Link]
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Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Available at: [Link]
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Kärkäs, M. D., & Vähätalo, L. M. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-11. Available at: [Link]
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Saleh, T., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(43), 5211-5220. Available at: [Link]
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ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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Lin, L., et al. (2022). Ultrafast 19F MAS NMR spectroscopy of fluorinated solids. Journal of Magnetic Resonance, 338, 107191. Available at: [Link]
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ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
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BIOGEN Científica. (n.d.). 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)-tetrahydrofuran. Retrieved from [Link]
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What is 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran?
An In-depth Technical Guide to 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran: Synthesis, Properties, and Applications for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a specialized fluorinated heterocyclic compound. Designed for researchers, medicinal chemists, and materials scientists, this guide synthesizes available data with established principles of organic and medicinal chemistry to present a thorough understanding of this molecule's synthesis, properties, and potential applications. Given the compound's niche status, this guide combines direct data with plausible, expertly-derived methodologies and theoretical frameworks.
Introduction and Strategic Importance
This compound (CAS No. 131771-31-8) is a unique molecule integrating three key structural motifs: a central tetrahydrofuran (THF) ring, a reactive iodomethyl group, and a long-chain perfluorononyl substituent.[1][2] The convergence of these features makes it a compound of significant interest for advanced applications.
-
The Tetrahydrofuran Core: The THF scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals.[3] Its presence can impart favorable solubility and conformational properties.
-
The Perfluoroalkyl Chain: The highly fluorinated nonyl chain imparts properties of both hydrophobicity and lipophobicity. In drug development, perfluoroalkyl groups are known to enhance metabolic stability, modulate acidity/basicity (pKa), and improve binding affinity and bioavailability.[4][5] This "fluorous" character is also exploited in materials science for creating surfaces with low surface energy and in specialized separation techniques.
-
The Iodomethyl Functional Group: This moiety serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group for nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of other functional groups.
The strategic combination of these components positions this molecule as a valuable building block for creating novel pharmaceuticals, advanced polymers, and functionalized surfaces.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is limited in public literature, a combination of available data and computed properties provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 131771-31-8 | [1][6][7] |
| Molecular Formula | C₁₄H₁₀F₁₇IO | [1][2] |
| Molecular Weight | 644.11 g/mol | [1][2] |
| Melting Point | 82-83 °C | [1] |
| Appearance | Solid | Inferred |
| IUPAC Name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | [2] |
| Computed XLogP3-AA | 7.6 | [2] |
| Computed H-Bond Donors | 0 | [2] |
| Computed H-Bond Acceptors | 1 (Oxygen atom in THF ring) | [2] |
| Hazard Statement | Irritant | [1] |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Pathway: Radical-Mediated Iodo-cyclization
The core of this synthesis is a 5-exo-trig radical cyclization. A radical is generated on the alkene, which then attacks the carbon bearing the perfluoroalkyl chain, with subsequent trapping of the resulting radical by iodine. A more common and controllable approach involves the reaction of a homoallylic alcohol with an iodine source and a radical initiator. A plausible precursor would be an alkene with a pendant hydroxymethyl group and a perfluorononyl group.
A logical, multi-step synthesis starting from commercially available materials is proposed below.
Caption: Proposed two-step synthesis workflow for the target molecule.
Detailed Step-by-Step Experimental Protocol (Hypothetical)
Disclaimer: This protocol is hypothetical and derived from established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of 1-(1H,1H-Perfluorononyl)-prop-2-en-1-ol
-
Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen.
-
Grignard Reagent Preparation: To the flask, add magnesium turnings (1.2 eq). A solution of 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorododecane (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small portion is added to initiate the reaction (indicated by heat evolution). The remaining solution is added dropwise to maintain a gentle reflux. After addition is complete, the mixture is stirred for 1 hour.
-
Aldehyde Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acrolein (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After stirring overnight at room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude homoallylic alcohol. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Iodo-cyclization to form this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add the purified homoallylic alcohol (1.0 eq) from Step 1, sodium bicarbonate (3.0 eq), and a solvent mixture of acetonitrile and water (4:1).
-
Iodine Addition: The flask is shielded from light with aluminum foil. Iodine (2.5 eq) is added portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.
Potential Applications in Research and Development
The unique trifecta of structural motifs in this molecule suggests several high-value applications for research professionals.
Drug Discovery and Medicinal Chemistry
Fluorinated compounds are increasingly prevalent in modern pharmaceuticals, with approximately 30% of approved drugs since 2020 containing fluorine.[5] The introduction of fluorinated groups can significantly enhance a drug candidate's profile.[5]
-
Metabolic Blocking: The robust C-F bonds of the perfluorononyl chain can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing binding affinity and selectivity.[5]
-
Modulation of Physicochemical Properties: The fluorous tail can be used to fine-tune lipophilicity, which governs membrane permeability and distribution throughout the body.[5]
The iodomethyl group allows this fluorinated THF scaffold to be readily conjugated to pharmacophores, linkers, or other molecular probes, making it a powerful building block for creating new chemical entities.
Caption: Logic diagram illustrating the molecule's utility in drug development.
Advanced Materials and Surface Science
The long perfluorononyl chain makes this compound an excellent candidate for creating highly non-polar, low-energy surfaces.
-
Surface Modification: The iodomethyl group can be used to graft the molecule onto surfaces (e.g., silica, polymers, metals) through nucleophilic substitution or radical-mediated reactions. This would create a covalently bound monolayer, imparting superhydrophobic and oleophobic (water- and oil-repellent) properties.
-
Fluorous Phase Chemistry: The molecule can be used as a component in fluorous biphasic catalysis, where the highly fluorinated phase allows for easy separation of catalysts from reaction products.
Safety, Handling, and Toxicology
Hazard Profile: The primary known hazard for this compound is that it is an irritant.[1] A comprehensive toxicological profile is not publicly available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards. The parent solvent, tetrahydrofuran, is known to be flammable, can form explosive peroxides, and is suspected of causing cancer.[9][10] While this derivative is a solid, precautions should be taken.
Recommended Handling Procedures:
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat should be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not allow it to enter drains or the environment.
Conclusion
This compound is a highly functionalized molecule with significant potential for innovation in both pharmaceutical development and materials science. Its unique architecture, combining a biocompatible heterocyclic core with a property-enhancing fluorous tail and a reactive synthetic handle, makes it a valuable tool for researchers. While public data is sparse, established chemical principles allow for the confident design of synthetic routes and predict its utility in creating next-generation drugs and advanced materials. Rigorous adherence to safety protocols is essential when working with this and any novel chemical compound.
References
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An In-depth Technical Guide to 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran: Structure, Properties, and Potential Applications in Drug Development
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of the novel fluorinated compound, 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in the strategic application of fluorinated scaffolds.
Introduction: The Emergence of Fluorinated Heterocycles in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] When integrated into heterocyclic scaffolds like tetrahydrofuran (THF), which is a privileged structure in numerous FDA-approved drugs, the resulting molecules present a compelling platform for the development of novel therapeutics.[4][5] this compound is a structurally unique molecule that combines a reactive iodomethyl group, a stereochemically rich tetrahydrofuran core, and a lipophobic, metabolically robust perfluorononyl chain. This guide will dissect the constituent parts of this molecule to project its overall properties and potential utility.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its distinct structural motifs. A summary of its basic properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 131771-31-8 | N/A |
| Molecular Formula | C14H10F17IO | N/A |
| Molecular Weight | 644.11 g/mol | N/A |
| Melting Point | 82-83 °C | N/A |
| Appearance | Colorless to light yellow solid | Inferred |
| Solubility | Predicted to be soluble in fluorinated solvents and some organic solvents, with low aqueous solubility. | [6][7] |
| Calculated LogP | High, suggesting significant lipophilicity. | [2] |
The perfluorononyl chain is a dominant feature, creating a highly fluorinated, or "fluorous," domain within the molecule. This has several predictable consequences:
-
Lipophilicity and Hydrophobicity : While often considered lipophilic, long perfluoroalkyl chains also exhibit lipophobicity, meaning they have a tendency to phase-separate from both aqueous and hydrocarbon environments. This unique partitioning behavior can be exploited in "fluorous chemistry" for purification.[5][6][7]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the perfluorononyl chain highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1][2] This can significantly enhance the in vivo half-life of a drug candidate.
-
Conformational Effects : The rigid, helical nature of perfluoroalkyl chains can impose conformational constraints on the molecule, potentially leading to more specific and potent interactions with biological targets.[8]
The iodomethyl group provides a reactive handle for further chemical modification. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, making it an excellent precursor for introducing a wide array of functional groups.
Proposed Synthetic Pathway
A potential synthetic approach is outlined below:
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-(Hydroxymethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran via Radical Cyclization
The tetrahydrofuran core can be constructed using a radical cyclization approach, which is a powerful method for forming five-membered rings.[9][10][11]
Protocol:
-
Preparation of the Radical Precursor: The synthesis would begin with a suitable acyclic precursor containing a terminal alkene and a tethered radical precursor (e.g., a xanthate or a bromoacetyl ester) appropriately positioned to favor a 5-exo-trig cyclization. The perfluorononyl group would be introduced at an early stage via standard nucleophilic substitution or Wittig-type reactions.
-
Radical Cyclization: The acyclic precursor is dissolved in a suitable solvent (e.g., degassed toluene or benzene). A radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu3SnH), are added. The reaction mixture is heated to induce homolytic cleavage of the initiator and initiate the radical cascade.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified. Given the fluorous nature of the product, purification can be facilitated by fluorous solid-phase extraction (FSPE) or liquid-liquid extraction with a fluorinated solvent.[5][7]
Causality behind Experimental Choices:
-
Radical Cyclization: This method is chosen for its reliability in forming substituted tetrahydrofurans and its tolerance for a wide range of functional groups.[9][12] The stereochemical outcome can often be controlled by the substrate geometry.
-
5-exo-trig Cyclization: This cyclization mode is kinetically favored according to Baldwin's rules, leading to the desired five-membered ring.
-
Fluorous Purification: The presence of the long perfluoroalkyl chain makes fluorous-based purification techniques highly effective, offering a significant advantage over traditional chromatography for separating the product from non-fluorinated starting materials and reagents.[7]
Step 2: Iodination of the Primary Alcohol via the Appel Reaction
The resulting primary alcohol is then converted to the corresponding iodide using the Appel reaction.[13][14][15]
Protocol:
-
Reaction Setup: To a solution of the 3-(hydroxymethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, triphenylphosphine (PPh3) and imidazole are added.
-
Addition of Iodine: The mixture is cooled in an ice bath, and iodine (I2) is added portion-wise.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel. The separation of the product from the triphenylphosphine oxide byproduct can sometimes be challenging, but the difference in polarity and the fluorous nature of the target compound can be exploited.
Causality behind Experimental Choices:
-
Appel Reaction: This reaction is selected for its mild and neutral conditions, which are well-suited for substrates that may be sensitive to acidic or basic reagents.[14][15] It reliably converts primary and secondary alcohols to the corresponding halides with inversion of configuration at a stereocenter.
-
Iodine as the Halogen Source: Iodine is used to introduce the desired iodomethyl functionality, which is a versatile synthetic handle.
Potential Applications in Drug Development
The unique combination of a reactive iodomethyl group, a tetrahydrofuran scaffold, and a perfluorononyl chain suggests several potential applications for this compound in drug discovery.
Caption: Potential applications of the title compound in drug development.
Fluorous Tagging and Drug Delivery
The perfluorononyl chain can act as a "fluorous tag," which can be exploited for targeted drug delivery.[16] For instance, fluorous-tagged molecules have been shown to self-assemble into nanoparticles or micelles, which can encapsulate other therapeutic agents. Furthermore, the unique partitioning properties of fluorous compounds can be utilized to enhance the delivery of drugs across biological membranes.
Metabolic Stabilization and Pharmacokinetic Modulation
As previously mentioned, the perfluorononyl group is highly resistant to metabolic degradation.[1][2] By incorporating this moiety into a drug candidate, it is possible to block metabolically labile sites and prolong the drug's half-life. The tetrahydrofuran core itself is a common feature in many stable and bioavailable drugs.[4] The combination of these two features could lead to compounds with significantly improved pharmacokinetic profiles.
Pro-drug and Linker Chemistry
The reactive iodomethyl group serves as an excellent attachment point for creating pro-drugs. A therapeutically active molecule could be tethered to the tetrahydrofuran scaffold via the iodomethyl position. The resulting conjugate would benefit from the pharmacokinetic-modulating effects of the perfluorononyl chain, and the active drug could be released in vivo through enzymatic or chemical cleavage of the linker.
Interaction with Biological Targets
The introduction of a perfluoroalkyl chain can influence how a molecule interacts with its biological target. The unique electronic nature and conformational rigidity of the fluorous tail can lead to novel binding interactions, potentially increasing potency and selectivity.[17][18][19]
Conclusion
This compound represents a fascinating and potentially valuable building block for medicinal chemistry and drug development. Its synthesis, while not explicitly documented, is highly feasible through established synthetic methodologies. The combination of a reactive handle, a privileged heterocyclic core, and a metabolically robust, pharmacokinetically-modulating fluorous tail makes this compound a compelling candidate for further investigation. Researchers in drug discovery are encouraged to explore the potential of this and related fluorinated tetrahydrofuran derivatives in their quest for novel and improved therapeutics.
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An In-Depth Technical Guide to 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
CAS Number: 131771-31-8
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran, a unique fluorinated heterocyclic compound. This document delves into its chemical and physical properties, proposes a plausible synthetic pathway, and explores its potential reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. The strategic incorporation of a perfluorononyl chain and a reactive iodomethyl group onto a central tetrahydrofuran scaffold suggests its utility as a versatile building block in the synthesis of complex fluorinated molecules with potential therapeutic applications. Safety and handling protocols for this and related polyfluorinated organoiodine compounds are also detailed to ensure safe laboratory practices.
Introduction: The Strategic Integration of Fluorine and a Reactive Moiety
The field of medicinal chemistry has witnessed a surge in the development of fluorinated organic molecules, owing to the unique physicochemical properties that fluorine atoms impart. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] this compound is a compelling example of a molecule designed to leverage these advantages. It features a perfluorononyl chain, which can create a fluorous phase, and an iodomethyl group, a versatile handle for a variety of chemical transformations. The tetrahydrofuran core is also a common motif in many biologically active compounds and approved drugs.[3][4][5] This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 131771-31-8 | [6][7] |
| Molecular Formula | C₁₄H₁₀F₁₇IO | [7] |
| Molecular Weight | 644.11 g/mol | [7] |
| Melting Point | 82-83 °C | - |
| Appearance | White to off-white solid | - |
| Purity | 96% | [7] |
| Solubility | Expected to be soluble in fluorinated solvents and some organic solvents. Poorly soluble in water. | - |
Proposed Synthesis Pathway
The proposed two-step synthesis involves:
-
Radical Addition: A free-radical initiated addition of 1-iodo-1H,1H-perfluorononane to a suitable homoallylic alcohol.
-
Intramolecular Cyclization: An iodocyclization of the resulting iodohydrin to form the substituted tetrahydrofuran ring.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Radical Addition of 1-Iodo-1H,1H-perfluorononane to a Homoallylic Alcohol
Causality: The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and can be homolytically cleaved to generate a perfluoroalkyl radical. This highly electrophilic radical can then add to the double bond of a homoallylic alcohol.
Protocol:
-
To a solution of the chosen homoallylic alcohol (1.0 eq) in a suitable degassed solvent (e.g., toluene or benzene), add 1-iodo-1H,1H-perfluorononane (1.2 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the iodohydrin intermediate.
Step 2: Intramolecular Iodocyclization
Causality: The hydroxyl group of the iodohydrin intermediate can act as an internal nucleophile, attacking the electrophilic carbon bearing the iodine atom in an intramolecular fashion to form the tetrahydrofuran ring.[8] This type of cyclization is often promoted by a base or can occur under thermal conditions.
Protocol:
-
Dissolve the purified iodohydrin intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a non-nucleophilic base, such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq), to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the iodomethyl group. The carbon-iodine bond is susceptible to nucleophilic substitution and can participate in various coupling reactions, making it a valuable synthetic intermediate.
Caption: Reactivity and potential applications of the title compound.
Drug Discovery and Medicinal Chemistry
The presence of the perfluorononyl chain can be exploited in drug design to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug molecule.[1][2]
-
Modulate Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.[5]
-
Influence Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[1]
The iodomethyl group serves as a key handle to introduce a variety of functional groups or to link the fluorinated tetrahydrofuran moiety to other molecular scaffolds. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Materials Science
The unique properties of the perfluoroalkyl chain also make this compound a potential building block in materials science for the development of:
-
Fluorinated Polymers: Incorporation into polymers could lead to materials with low surface energy, high thermal stability, and chemical resistance.
-
Surfactants: The amphiphilic nature of molecules derived from this compound could be utilized in the formulation of specialized surfactants.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not available in the searched literature, the expected NMR and mass spectrometry fragmentation patterns can be predicted based on its structure and data from related compounds.[11][12][13]
¹H NMR Spectroscopy
-
-CH₂-I (Iodomethyl protons): Expected to appear as a doublet or multiplet in the downfield region (δ 3.0-3.5 ppm) due to the deshielding effect of the iodine atom.
-
Tetrahydrofuran Ring Protons: A complex series of multiplets are expected in the region of δ 1.5-4.5 ppm. The protons adjacent to the oxygen atom will be the most downfield.
-
-CH₂-C₈F₁₇ (Methylene protons adjacent to the perfluoroalkyl chain): Expected to appear as a multiplet, likely a triplet of triplets, in the region of δ 2.0-2.5 ppm, showing coupling to both the adjacent ring protons and the fluorine atoms of the CF₂ group.
¹³C NMR Spectroscopy
-
-CH₂-I: The carbon of the iodomethyl group is expected to have a chemical shift in the range of δ 5-15 ppm.
-
Tetrahydrofuran Ring Carbons: Expected to appear in the range of δ 25-80 ppm, with the carbons attached to the oxygen atom being the most downfield.
-
-CH₂-C₈F₁₇: The methylene carbon adjacent to the perfluoroalkyl chain will show a signal around δ 30-40 ppm, likely split due to coupling with fluorine atoms.
-
Perfluoroalkyl Chain Carbons: A series of complex multiplets are expected in the range of δ 100-125 ppm due to C-F coupling.
¹⁹F NMR Spectroscopy
-
A series of complex multiplets are expected for the different CF₂ and CF₃ groups in the perfluorononyl chain.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak at m/z 644 is expected to be observed, although it may be of low intensity.
-
Key Fragmentation Pathways:
-
Loss of iodine radical (•I): [M - 127]⁺
-
Loss of the iodomethyl group (•CH₂I): [M - 141]⁺
-
Cleavage of the perfluorononyl chain.
-
Fragmentation of the tetrahydrofuran ring, leading to characteristic ions.[13]
-
Safety and Handling
This compound is a polyfluorinated organoiodine compound and should be handled with care in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[16]
Specific Hazards:
-
Organoiodine Compounds: Can be irritating to the skin, eyes, and respiratory system. Some organoiodine compounds are lachrymators.
-
Polyfluorinated Compounds: While generally stable, they can release toxic fumes (e.g., hydrogen fluoride) upon decomposition at high temperatures. The long-term toxicological properties of many polyfluorinated compounds are not fully understood.
Handling Procedures:
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel fluorinated molecules. Its unique combination of a perfluoroalkyl chain, a reactive iodomethyl group, and a tetrahydrofuran core makes it an attractive target for researchers in drug discovery, materials science, and agrochemicals. While further experimental studies are needed to fully elucidate its reactivity and biological activity, this technical guide provides a solid foundation for its safe handling and strategic application in chemical synthesis.
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(No author found). (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. Retrieved from [Link]
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(No author found). (n.d.). Free radical chemistry. Part 11. Additions of cyclic and acyclic alcohols and diols to hexafluoropropene. Sci-Hub. Retrieved from [Link]
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(No author found). (n.d.). Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Semantic Scholar. Retrieved from [Link]
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Perfluorononyl-tagged tetrahydrofuran derivatives
An In-depth Technical Guide on Perfluorononyl-Tagged Tetrahydrofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.
Part 1: Foundational Concepts
The Strategic Advantage of Fluorous Tagging in Synthesis
In modern drug discovery, the synthesis and purification of compound libraries represent a significant bottleneck.[1][2] Fluorous tagging is a powerful solution-phase strategy that circumvents many challenges associated with traditional solid-phase synthesis by combining the benefits of homogeneous reaction kinetics with a highly efficient and predictable purification method.[1][2] This technique involves covalently attaching a perfluoroalkyl group (a "fluorous tag") to a substrate or reagent.[2]
The key principle lies in the unique physical properties of highly fluorinated compounds. Perfluorocarbons are both hydrophobic and lipophobic, creating a third phase distinct from aqueous and common organic solvents.[3] This property allows for the selective separation of fluorous-tagged molecules from non-tagged reactants, by-products, and excess reagents using methods like fluorous solid-phase extraction (F-SPE).[1][2][4] The separation is primarily dictated by the fluorine content of the tag, not the physicochemical properties of the parent molecule, making it a robust and widely applicable purification tool.[5]
The Perfluorononyl (C9F19) Moiety: Properties and Rationale for Use
Fluorous tags are often categorized as "light" or "heavy" based on their fluorine content.[1] Light tags, typically a single perfluoroalkyl chain, are preferred for tagging substrates in multi-step synthesis because they minimally impact solubility in organic solvents while providing sufficient fluorine content for effective separation.[6] The perfluorononyl (-(CH₂)ₘ(CF₂)₈CF₃, often abbreviated as C9F19) group is a preferred "light" tag. Tags ranging up to C9F19 are favored because larger tags can impart undesirable "teflon-like" properties, such as poor solubility.[7] A short hydrocarbon linker (e.g., -(CH₂)₂-) is typically inserted between the reactive site of the molecule and the fluorous chain to insulate the molecule from the tag's strong electron-withdrawing effects.[1]
Key Advantages of the Perfluorononyl Tag:
-
High Fluorine Content: Provides strong retention on fluorous silica gel for reliable F-SPE.[6]
-
Chemical Inertness: The strength of the C-F bond makes the tag stable to a wide range of reaction conditions.[8]
-
Modulation of Properties: Judicious use of fluorine can productively influence metabolic stability, membrane permeability, and pharmacokinetic profiles of a drug candidate.[9][10]
The Tetrahydrofuran Nucleus: A Privileged Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a prominent structural motif in a vast number of natural products and pharmaceuticals.[11][12][13] Its significance is underscored by the presence of the THF nucleus in at least 13 FDA-approved drugs, including the antiviral Darunavir and the antihypertensive Terazosin.[11][12]
Why is the THF motif so important in drug design?
-
Biological Activity: THF-containing compounds exhibit a wide spectrum of biological activities, including antiviral (particularly as HIV protease inhibitors), anti-inflammatory, cytotoxic, and antimicrobial effects.[14][15]
-
Structural Role: The THF ring can act as a conformationally constrained linker or a bioisostere for other groups, improving binding affinity and metabolic stability.[16] For instance, the THF ring oxygen can serve as a critical hydrogen bond acceptor in enzyme active sites.[14][16]
-
Favorable Pharmacokinetics: As a bioisostere of moieties like cyclohexane, the THF group can lower lipophilicity, which may improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]
The combination of a privileged THF core with a perfluorononyl tag creates a powerful synthetic platform. It allows for the efficient synthesis and purification of diverse libraries of THF derivatives, enabling rapid exploration of structure-activity relationships (SAR) for various therapeutic targets.
Part 2: Synthesis and Purification Workflow
Designing a Synthetic Strategy
The synthesis of a perfluorononyl-tagged THF derivative is designed to be convergent, building the tagged molecule from key precursors. The workflow leverages a known, reliable reaction to couple the fluorous tag to the core THF scaffold. Lignans, a class of natural products known for their diverse biological activities, often contain a furofuran (bis-THF) skeleton and serve as an excellent model system.[15][17]
The following workflow outlines a biomimetic-inspired approach to synthesize a perfluorononyl-tagged analog of the furanolignan pinoresinol.[17]
Caption: Convergent synthesis of a model perfluorononyl-tagged THF derivative.
Detailed Experimental Protocol: Synthesis of a Model Perfluorononyl-Tagged THF-Lignan Analog (3)
This protocol is a representative example based on established synthetic transformations for lignans and fluorous tagging.
Step 1: Synthesis of 3-(1H,1H,2H,2H-Perfluoroundecyloxy)prop-1-ene (Fluorous Allyl Alcohol, 1)
-
To a stirred solution of 1H,1H,2H,2H-perfluoroundecan-1-ol (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If needed, purify by column chromatography on silica gel.
Step 2: Oxidative Coupling and Cyclization to form Tagged THF-Lignan (3)
This step is adapted from biomimetic lignan synthesis strategies.[17]
-
Dissolve ferulic acid (2.0 eq) and the fluorous allyl alcohol (1) (1.0 eq) in a suitable solvent such as dichloromethane/water (1:1).
-
Add an oxidizing agent, for example, iron(III) chloride (FeCl₃, 2.2 eq), to initiate the oxidative coupling cascade.
-
Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC or LC-MS. The reaction proceeds through a putative diarylcyclobutane intermediate which undergoes oxidative ring opening and subsequent intramolecular cyclization to form the bis-THF (furofuran) core.
-
Upon completion, separate the organic layer. Wash the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product, a mixture containing the desired fluorous-tagged lignan (3) , unreacted starting materials, and non-fluorous by-products, is carried forward directly to F-SPE purification.
The Core of Fluorous Chemistry: Purification via Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is the cornerstone of light fluorous synthesis, enabling rapid and efficient purification of tagged compounds from a crude reaction mixture.[4][5] The technique utilizes silica gel modified with a fluorous stationary phase (e.g., -Si(CH₃)₂CH₂CH₂C₈F₁₇), which strongly retains fluorous-tagged molecules while allowing non-fluorous (organic) compounds to pass through.[6][18]
The process involves three main stages:
-
Loading & Washing (Fluorophobic Eluent): The crude mixture is dissolved in a fluorophobic solvent (e.g., 80:20 methanol/water) and loaded onto a pre-conditioned fluorous silica cartridge. Non-fluorous compounds have low affinity for the stationary phase and are washed off the column with the same solvent system.[4][6]
-
Elution (Fluorophilic Eluent): The retained fluorous-tagged compound is then eluted using a more fluorophilic organic solvent, such as pure methanol or acetone.[4][6]
-
Regeneration: The cartridge can often be cleaned with a strong organic solvent like acetone and reused.[6]
Caption: Standard workflow for Fluorous Solid-Phase Extraction (F-SPE).
Detailed Experimental Protocol: F-SPE Purification
-
Cartridge Conditioning: Condition a fluorous silica gel SPE cartridge (e.g., FluoroFlash®) by washing sequentially with methanol (2-3 column volumes) followed by 80:20 methanol/water (2-3 column volumes).[6]
-
Sample Loading: Dissolve the crude reaction mixture from Step 2 in a minimal amount of 80:20 methanol/water.[4] Load the solution onto the conditioned cartridge.
-
Washing: Elute the cartridge with 80:20 methanol/water (3-5 column volumes). Collect this "organic fraction" and set it aside. This fraction contains the non-fluorous compounds.
-
Elution: Switch the elution solvent to 100% methanol. Elute the cartridge (3-5 column volumes) into a clean collection flask. This "fluorous fraction" contains the purified perfluorononyl-tagged THF derivative.
-
Analysis: Concentrate the fluorous fraction under reduced pressure. Analyze the purity by TLC, LC-MS, and NMR.
Part 3: Characterization and Data Analysis
Analytical Techniques for Characterization
Standard analytical techniques are used to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the core THF-lignan structure. ¹⁹F NMR is crucial for confirming the presence and integrity of the perfluorononyl tag, typically showing characteristic signals between -80 and -130 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the final product and monitor reaction progress.
Representative Data Summary
The following table summarizes the expected outcomes and data for the synthesis and purification process.
| Parameter | Stage | Expected Value / Observation | Method of Verification |
| Purity | Crude Reaction Mixture | < 50% | LC-MS |
| Post-F-SPE Organic Fraction | ~0% (of tagged product) | LC-MS | |
| Post-F-SPE Fluorous Fraction | > 95% | LC-MS, NMR | |
| Yield | Overall Synthetic Yield | 40-60% (Typical for multi-step) | Mass Balance |
| Identity | ¹⁹F NMR Chemical Shifts | Signals at approx. -81, -122, -123, -126 ppm | ¹⁹F NMR Spectroscopy |
| Molecular Weight | C₃₃H₂₇F₁₉O₆ | High-Resolution MS |
Part 4: Applications and Future Outlook
Application in Fluorous Mixture Synthesis (FMS) for Library Development
Perfluorononyl-tagged THF derivatives are ideal building blocks for Fluorous Mixture Synthesis (FMS).[7][19] In FMS, different stereoisomers or analogs are labeled with fluorous tags of varying fluorine content.[3] The tagged compounds are then mixed and carried through several reaction steps as a single batch.[3] In the final step, the mixture is separated by fluorous HPLC, where compounds elute based on the fluorine content of their tag, effectively "demixing" the library into its individual, pure components.[3][7] This dramatically increases synthetic efficiency for creating diverse compound libraries.
Modulating Pharmacokinetic Properties
The incorporation of fluorine can significantly alter a molecule's ADME properties.[9][10] The C-F bond is exceptionally stable to metabolic degradation, and adding a trifluoromethyl group or a longer fluorous chain can block sites of metabolism, thereby increasing a drug's half-life.[8] Furthermore, the lipophilicity added by the tag can be fine-tuned to optimize membrane permeability and bioavailability.[8]
Use in ¹⁹F MRI and PET Imaging
The high abundance of fluorine atoms in the perfluorononyl tag makes these compounds suitable for specialized imaging applications.
-
¹⁹F Magnetic Resonance Imaging (MRI): Since the human body has a negligible background of fluorine, ¹⁹F MRI can be used to track the location and concentration of fluorous-tagged molecules in vivo with high specificity.[20]
-
Positron Emission Tomography (PET): While the C9F19 tag itself is not radioactive, synthetic methods can be adapted to incorporate the positron-emitting isotope ¹⁸F. This allows the tagged THF derivatives to be used as imaging agents to study drug distribution and target engagement in real-time.[9][10]
Future Outlook
The convergence of fluorous chemistry with the synthesis of privileged scaffolds like tetrahydrofuran offers a robust platform for accelerating drug discovery. Future work will likely focus on expanding the diversity of fluorous-tagged THF cores, integrating F-SPE into automated high-throughput synthesis platforms, and designing dual-purpose molecules that combine therapeutic action with built-in imaging capabilities. As the demand for more efficient and innovative synthetic methodologies grows, the strategic application of perfluorononyl-tagged building blocks will continue to be a valuable tool in the development of next-generation therapeutics.
Part 5: References
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Zhang, W. (2005). 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. ACS Combinatorial Science, 7(5), 629-633. [Link]
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Curran, D. P., & Cheong, D. H. (2012). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Organic & Biomolecular Chemistry, 10(31), 5749-5752. [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Zhang, W. (2003). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 5(3), 258-260. [Link]
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R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. Retrieved from [Link]
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Wang, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 17(15), e202200191. [Link]
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Curran, D. P., & Dandapani, S. (2012). A minimal fluorous tagging strategy enables the synthesis of the complete stereoisomer library of Sch725674 macrolactones. Beilstein Journal of Organic Chemistry, 8, 1039-1046. [Link]
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Ghoshal, A., & Ghosh, A. K. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(11), 1373-1390. [Link]
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Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Retrieved from [Link]
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Curran, D. P., et al. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. Angewandte Chemie International Edition, 40(1), 102-105. [Link]
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Albertson, A. K. F., & Lumb, J. P. (2015). A Bio-Inspired Total Synthesis of Tetrahydrofuran Lignans. Angewandte Chemie International Edition, 54(7), 2204-2208. [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(10), 2845-2857. [Link]
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Bartusik-Aebisher, D., et al. (2019). Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. Acta Poloniae Pharmaceutica - Drug Research, 76(3), 399-409. [Link]
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Biffinger, J. C., et al. (2014). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Nanomedicine & Nanotechnology, 5(4), 1000222. [Link]
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Xu, W. H., et al. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research, 33(9), 1357-1373. [Link]
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Medeiros, R., et al. (2007). Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin. Bioorganic & Medicinal Chemistry Letters, 17(11), 3074-3077. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]
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Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 114. [Link]
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Yasumoto, M., et al. (1979). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Journal of Medicinal Chemistry, 22(9), 1070-1074. [Link]
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Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(10), 3474-3485. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Request PDF. Retrieved from [Link]
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Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5838. [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]
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An In-depth Technical Guide to Iodinated Fluorous Tags for Advanced Proteomic Analysis
Abstract
In the landscape of quantitative and structural proteomics, the demand for chemical tools that offer enhanced selectivity, sensitivity, and multiplexing capabilities is ever-present. This technical guide delves into the design, synthesis, and application of a powerful class of chemical probes: iodinated fluorous tags. By synergistically combining the unique properties of highly fluorinated compounds for affinity-based separation with the distinct mass spectrometric characteristics of iodine, these tags offer a versatile platform for deep proteome mining. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, field-proven methodologies, and practical applications of iodinated fluorous tags in modern proteomics workflows. We will explore their utility in both quantitative and structural proteomics, providing detailed experimental protocols and explaining the causal relationships behind methodological choices.
Introduction: The Imperative for Advanced Chemical Probes in Proteomics
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins and their post-translational modifications.[1] However, the immense complexity of the proteome, with its vast dynamic range of protein abundances, presents significant analytical challenges. To address this, various chemical tagging strategies have been developed to simplify sample complexity and enable accurate quantification.[2][3]
Affinity tags, for instance, allow for the selective enrichment of specific protein subsets from a complex mixture.[1] Among these, fluorous tags have emerged as a powerful tool.[4][5] "Fluorous proteomics" leverages the unique phase preference of perfluorinated compounds to achieve highly selective separation of tagged molecules via fluorous solid-phase extraction (F-SPE).[1][4][5]
Concurrently, the use of stable isotopes and isobaric chemical tags has revolutionized quantitative proteomics.[2][3] These reagents allow for the relative quantification of proteins across multiple samples. The incorporation of iodine into these tags introduces several advantages, including a significant mass defect for high-resolution separation and the potential for unique fragmentation patterns in mass spectrometry.[6][7]
This guide introduces the concept of iodinated fluorous tags , a novel class of chemical probes that harness the dual strengths of fluorous chemistry and iodine's unique properties to provide a robust and versatile platform for advanced proteomic analysis.
Core Principles: The Synergy of Fluorine and Iodine
The power of iodinated fluorous tags lies in the strategic combination of a perfluoroalkyl chain and an iodine atom within a single chemical entity.
The Fluorous Moiety: A Handle for Orthogonal Separation
Highly fluorinated organic compounds are both hydrophobic and lipophobic, preferring to associate with other fluorinated substances.[8] This "fluorous effect" allows for a highly selective separation technique known as Fluorous Solid-Phase Extraction (F-SPE).[8]
-
Principle of F-SPE: A complex mixture of peptides, where only the target peptides are labeled with a fluorous tag, is passed through a column containing a fluorous-functionalized stationary phase (e.g., silica gel with a bonded perfluoroalkyl phase).[1]
-
Selective Retention: The fluorous-tagged peptides are strongly retained on the column due to fluorous-fluorous interactions, while non-tagged peptides are washed away.[1][5]
-
Elution: The enriched, fluorous-tagged peptides are then eluted using a fluorophilic solvent.[5]
This method offers an extremely selective means of sample simplification, crucial for the detection of low-abundance proteins.[1]
The Iodine Atom: A Multi-faceted Tool for Mass Spectrometry
The incorporation of an iodine atom into the tag provides several distinct advantages for mass spectrometric analysis:
-
Unique Mass Defect: Iodine is a monoisotopic element with a significant negative mass defect. This property can be exploited in high-resolution mass spectrometers to separate iodinated peptides from non-iodinated species that may have the same nominal mass, thereby improving the accuracy of quantification.[6]
-
Isobaric Tagging Component: Iodine can be incorporated into the reporter or balancer region of an isobaric tag, such as in the iodoacetyl Tandem Mass Tag™ (iodoTMT™) reagents.[9] In this context, the iodine contributes to the overall mass of the tag and its fragments upon MS/MS, enabling relative quantification.
-
Structural Probing: Reactive iodine species can be used for protein footprinting, where they selectively modify solvent-accessible residues like histidine and tyrosine.[10][11][12] The extent of modification provides information about protein conformation and interaction surfaces.
Design and Synthesis of Iodinated Fluorous Tags
An effective iodinated fluorous tag comprises three key components: a reactive group for covalent attachment to the protein/peptide, a fluorous chain for F-SPE, and an iodinated moiety for MS analysis.
A hypothetical structure of a versatile iodinated fluorous tag is presented below:
Caption: Figure 1: General structure of an iodinated fluorous tag.
The synthesis of such a tag would typically involve a multi-step process, starting with commercially available iodinated and fluorinated building blocks. For instance, an iodinated aromatic acid could be coupled to a fluorous alcohol, followed by activation of the carboxylic acid group to an NHS-ester for reaction with primary amines on peptides.
Experimental Workflow: A Practical Guide
The application of iodinated fluorous tags in a quantitative proteomics experiment follows a logical workflow, from sample preparation to data analysis.
Caption: Figure 2: General workflow for quantitative proteomics.
Step-by-Step Protocol for Quantitative Proteomics
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce and alkylate cysteine residues to ensure proper digestion.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., HEPES, pH 8.5).
-
Add the iodinated fluorous tag (dissolved in a suitable organic solvent like acetonitrile) to each sample.
-
Incubate for 1-2 hours at room temperature to allow for complete labeling of primary amines (N-terminus and lysine side chains).
-
Quench the reaction with an amine-containing buffer (e.g., Tris or hydroxylamine).
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples into a single vial.
-
Perform a preliminary cleanup using a C18 solid-phase extraction cartridge to remove excess labeling reagent and buffer salts.
-
-
Fluorous Solid-Phase Extraction (F-SPE):
-
Conditioning: Equilibrate the fluorous SPE cartridge with a fluorophilic elution solvent (e.g., methanol), followed by a wash solvent (e.g., 20% acetonitrile in water).
-
Loading: Load the pooled and cleaned peptide sample onto the conditioned cartridge.
-
Washing: Wash the cartridge extensively with the wash solvent to remove all non-fluorous peptides.
-
Elution: Elute the retained fluorous-tagged peptides with the fluorophilic solvent.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a suitable solvent for LC-MS/MS analysis.
-
Separate the peptides using reversed-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., an Orbitrap or Q-TOF instrument).
-
-
Data Analysis:
-
Identify the peptides and proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Quantify the relative abundance of peptides based on the reporter ion intensities (for isobaric tags) or the peak areas of the iodinated and non-iodinated peptide pairs (for mass defect-based quantification).
-
Data Presentation and Interpretation
Isobaric Tagging Approach
When designed as isobaric tags, a set of iodinated fluorous tags would have the same total mass but would yield different reporter ions upon fragmentation.
| Tag | Reporter Ion (m/z) | Balancer Mass (Da) | Total Mass (Da) |
| Tag 1 | 126 | 178 | 304 |
| Tag 2 | 127 | 177 | 304 |
| Tag 3 | 128 | 176 | 304 |
| Tag 4 | 129 | 175 | 304 |
| Tag 5 | 130 | 174 | 304 |
| Tag 6 | 131 | 173 | 304 |
| Table 1: Hypothetical design of a 6-plex iodinated fluorous isobaric tag set. The iodine atom can be strategically placed in the reporter or balancer moiety to achieve the desired mass distribution. |
Mass Defect-Based Quantification
The significant mass defect of iodine allows for the clear separation of iodinated and non-iodinated peptides in a high-resolution mass spectrum.[6] This can be used for relative quantification by comparing a sample labeled with an iodinated tag to a reference sample with a non-iodinated tag of the same nominal mass.
| Peptide | Nominal Mass (m/z) | Exact Mass (m/z) |
| Peptide-Tag (non-iodinated) | 1000 | 1000.5321 |
| Peptide-Tag (iodinated) | 1000 | 1000.4375 |
| Table 2: Illustrative example of the mass defect of an iodinated peptide compared to a non-iodinated counterpart with the same nominal mass. |
Applications in Structural Proteomics
Beyond quantitative analysis, iodinated fluorous reagents can be powerful tools for structural proteomics.
Protein Footprinting
Fast Photochemical Oxidation of Proteins (FPOP) can be performed using iodine-containing reagents to probe the solvent accessibility of protein residues.[10][11][12]
-
Methodology: A protein is briefly exposed to reactive iodine species generated by laser photolysis of a precursor like 4-iodobenzoic acid.[10][11][12]
-
Analysis: The sites of iodination, primarily histidine and tyrosine residues, are identified by MS/MS.[10][11]
-
Information Gained: Changes in the modification pattern upon ligand binding or conformational change can reveal interaction interfaces and regions of structural rearrangement.
The use of a fluorous iodinated precursor, such as perfluoroisopropyl iodide, can specifically probe hydrophobic regions of proteins, such as transmembrane domains.[13]
Conclusion and Future Perspectives
Iodinated fluorous tags represent a promising, albeit currently specialized, area in chemical proteomics. By combining the robust separation capabilities of fluorous chemistry with the unique mass spectrometric properties of iodine, these reagents offer a powerful solution for both quantitative and structural proteomics. The ability to perform highly selective enrichment followed by accurate quantification or structural analysis within a single workflow has the potential to significantly advance our understanding of complex biological systems.
Future developments in this field may include the design of new tags with different reactivities, the expansion of multiplexing capabilities, and the integration of these methods into automated, high-throughput proteomic platforms. As mass spectrometry technology continues to improve in resolution and sensitivity, the unique advantages offered by iodinated fluorous tags will become even more pronounced, solidifying their place in the proteomics toolkit.
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An In-Depth Technical Guide to Fluorous Chemistry in Biological Research
Introduction: A New Orthogonality for Biological Separation and Analysis
In the complex milieu of biological systems, the ability to isolate and analyze specific molecules is paramount. Traditional purification methods often rely on subtle differences in polarity, charge, or size, which can be challenging when dealing with complex mixtures of biomolecules. Fluorous chemistry introduces a powerful and distinct separation modality based on the unique properties of highly fluorinated compounds.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of fluorous chemistry, its underlying principles, and its practical applications in modern biological research.
At its core, fluorous chemistry utilizes organic molecules tagged with perfluoroalkyl groups (often called "fluorous ponytails").[1] These fluorous domains are both hydrophobic and lipophobic, creating a third phase that is immiscible with both aqueous and most organic solvents.[2] This unique "fluorous" phase interaction forms the basis for highly selective and efficient separations.[1][3] By tagging a molecule of interest with a fluorous group, it can be selectively captured from a complex mixture using a fluorous solid-phase extraction (F-SPE) medium or through liquid-liquid extraction with a fluorous solvent.[3][4] This approach offers significant advantages over traditional methods, including rapid and efficient purification, adaptability to a wide range of molecules, and the potential for high-throughput applications.[5][6]
This guide will delve into the fundamental principles of fluorous chemistry, explore various fluorous tagging strategies for biomolecules, and provide detailed protocols for fluorous-based separation techniques. We will then examine the diverse applications of this technology in key areas of biological research, including proteomics, glycomics, and drug discovery, illustrating how fluorous chemistry is empowering scientists to tackle complex biological questions with greater precision and efficiency.
Part 1: The Core Principles of Fluorous Chemistry
The effectiveness of fluorous chemistry hinges on the distinct physicochemical properties of perfluorinated compounds. These molecules, in which hydrogen atoms on a carbon backbone are replaced by fluorine, exhibit unique characteristics that drive their utility in separation science.
The "Fluorous" Phase
The defining feature of highly fluorinated compounds is their tendency to self-associate and phase-separate from both aqueous and organic media.[2] This behavior is a consequence of the low polarizability and weak van der Waals interactions of C-F bonds.[2] This creates a distinct "fluorous" phase, which can be leveraged for highly selective separations. Molecules tagged with a sufficiently long perfluoroalkyl chain will preferentially partition into this fluorous phase, allowing for their efficient removal from non-fluorinated molecules.[3]
Fluorous Tags: The Key to Selectivity
A fluorous tag is a perfluoroalkyl group that is covalently attached to a molecule of interest.[3] These tags can be categorized as "heavy" or "light" based on their fluorine content.[3]
-
Heavy Tags: Contain multiple perfluoroalkyl chains and have a high fluorine content (typically >60% by weight). These tags impart strong fluorous character to the molecule, making them soluble in fluorous solvents and enabling techniques like fluorous biphasic catalysis and liquid-liquid extractions.[2][4]
-
Light Tags: Typically consist of a single perfluoroalkyl chain (e.g., C8F17).[4] While not imparting solubility in fluorous solvents, light tags provide sufficient fluorous affinity for retention on a fluorous solid phase, making them ideal for fluorous solid-phase extraction (F-SPE).[4]
The choice of fluorous tag depends on the specific application and the desired separation method. The underlying principle remains the same: the functional group of the tagged molecule dictates its chemical reactivity, while the fluorous tag governs its separation.[3]
Fluorous Solid-Phase Extraction (F-SPE)
Fluorous solid-phase extraction (F-SPE) is a cornerstone technique in modern fluorous chemistry.[4] It utilizes a solid support, typically silica gel, functionalized with a bonded fluorous phase (e.g., -SiMe2(CH2)2C8F17).[4][7] This fluorous stationary phase selectively retains fluorous-tagged molecules while allowing non-fluorous compounds to pass through.[4]
The F-SPE process is straightforward and highly efficient, often resembling a simple filtration rather than a complex chromatographic separation.[4] The separation is primarily driven by the strong and selective fluorine-fluorine interactions between the fluorous tag and the stationary phase, making it largely independent of the polarity or other molecular features of the tagged molecule.[3][4]
Part 2: Fluorous Tagging Strategies for Biomolecules
The versatility of fluorous chemistry stems from the ability to attach fluorous tags to a wide variety of biomolecules, including proteins, peptides, and glycans. The choice of tagging strategy depends on the functional groups available on the target molecule and the specific research question.
Tagging of Proteins and Peptides
Fluorous tagging of proteins and peptides has emerged as a powerful tool for proteomics research, enabling the selective enrichment and analysis of specific peptide subsets.[8] Common strategies involve targeting reactive functional groups on amino acid side chains.
-
Cysteine Residues: The thiol group of cysteine is a common target for fluorous tagging. Reagents such as fluorous maleimides or iodoacetamides can be used to selectively label cysteine-containing peptides.[9]
-
Lysine Residues: The primary amine of lysine residues can be targeted with amine-reactive fluorous reagents, such as fluorous N-hydroxysuccinimide (NHS) esters.[9]
-
Post-Translational Modifications (PTMs): Fluorous tagging strategies have been developed to specifically target PTMs, such as phosphorylation and glycosylation, enabling the enrichment and analysis of these important modifications.[8]
Fluorous Mixture Synthesis
A particularly innovative application of fluorous tagging is "fluorous mixture synthesis."[10][11] In this approach, a library of compounds is synthesized in a mixture, with each member of the library bearing a unique fluorous tag of varying fluorine content.[10] The mixture is then subjected to a series of reactions, and the final products are separated based on their fluorine content using fluorous chromatography.[10][11] This strategy allows for the rapid synthesis and purification of compound libraries, accelerating the drug discovery process.[10]
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a general procedure for the separation of a fluorous-tagged molecule from a non-fluorous mixture using a commercially available F-SPE cartridge.
Materials:
-
F-SPE cartridge (e.g., FluoroFlash®)
-
Sample containing a mixture of fluorous-tagged and non-fluorous compounds dissolved in a suitable solvent (e.g., DMF, DMSO)
-
Fluorophobic wash solvent (e.g., 80:20 MeOH:H2O)
-
Fluorophilic elution solvent (e.g., MeOH, THF)
-
SPE manifold (optional, for parallel processing)
Procedure:
-
Cartridge Conditioning: If using a new cartridge, wash with 1 mL of DMF. Condition the cartridge by passing 6 mL of the fluorophobic wash solvent (e.g., 80:20 MeOH:H2O) through it.[4]
-
Sample Loading: Dissolve the sample (typically 100-300 mg for a 2g cartridge) in a minimal amount of a suitable loading solvent (e.g., 0.4 mL of DMF).[4] Load the sample onto the conditioned cartridge.
-
Fluorophobic Elution: Wash the cartridge with 6-8 mL of the fluorophobic wash solvent.[4] This will elute the non-fluorous compounds. Collect this fraction.
-
Fluorophilic Elution: Elute the retained fluorous-tagged compounds by washing the cartridge with 8 mL of a fluorophilic solvent (e.g., MeOH).[4] Collect this fraction.
-
Cartridge Regeneration (Optional): To reuse the cartridge, wash it with 6 mL of THF or acetone and air dry.[4]
Data Presentation: Solvent Selection for F-SPE
The choice of loading and elution solvents is critical for successful F-SPE. The following table provides a guide to the relative fluorophilicity of common solvents.
| Solvent | Relative Fluorophilicity |
| Water | Least Fluorophilic |
| DMSO | |
| DMF | |
| Methanol | |
| Acetonitrile | |
| THF | |
| HFC-7100 | |
| FC-72 (Perfluorohexane) | Most Fluorophilic |
Data sourced from Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE).[4]
Part 3: Applications in Biological Research
Fluorous chemistry has found broad applicability across various domains of biological research, from fundamental studies of protein function to the development of new therapeutic agents.
Proteomics and Biomarker Discovery
In the field of proteomics, fluorous chemistry provides a powerful method for reducing the complexity of protein digests and enriching for specific classes of peptides.[8] This "fluorous proteomics" approach involves selectively labeling a target peptide subset with a fluorous tag, followed by enrichment using F-SPE.[8] This strategy has been successfully applied to the analysis of post-translationally modified peptides, which are often present in low abundance and can be difficult to detect in complex mixtures.[8] By enriching for these modified peptides, researchers can gain valuable insights into cellular signaling pathways and identify potential biomarkers for disease.[12]
Glycan Analysis
The analysis of glycans, which play crucial roles in a wide range of biological processes, is often hampered by their low abundance and poor ionization efficiency in mass spectrometry.[13] Fluorous tagging offers a solution to this challenge. By derivatizing the reducing end of a glycan with a hydrophobic fluorinated carbon tag, researchers can significantly enhance its ionization efficiency and enable its selective enrichment from complex biological samples using F-SPE.[13] This approach has been successfully used to analyze the N-glycome in human serum, demonstrating its potential for advancing our understanding of the role of glycans in health and disease.[13]
Drug Discovery and Development
Fluorous chemistry has become an indispensable tool in modern drug discovery.[14][15][16] The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including their potency, selectivity, metabolic stability, and pharmacokinetic profile.[14][16] Fluorous synthesis techniques, such as fluorous mixture synthesis, enable the rapid generation of compound libraries for high-throughput screening.[10][11] Furthermore, fluorous purification methods, like F-SPE, facilitate the efficient purification of drug candidates and their intermediates, streamlining the drug development pipeline.[4]
Visualization: Fluorous Chemistry Workflow in Proteomics
The following diagram illustrates a typical workflow for the application of fluorous chemistry in a proteomics experiment aimed at enriching for a specific class of peptides.
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Fluorinated Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5][6][7] Among the myriad of fluorinated scaffolds, fluorinated tetrahydrofurans (THFs) have emerged as a particularly valuable class of compounds. Their unique conformational preferences, electronic properties, and metabolic stability make them attractive motifs in the design of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical characteristics of fluorinated tetrahydrofurans, delving into their synthesis, conformational analysis, spectroscopic signatures, and reactivity. The causality behind experimental choices and the practical implications for drug development are emphasized throughout.
Introduction: The Strategic Value of Fluorine in Tetrahydrofuran Scaffolds
The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and pharmaceuticals.[8] Its inherent polarity and ability to act as a hydrogen bond acceptor contribute to favorable interactions with biological targets. The introduction of fluorine, the most electronegative element, into the THF skeleton imparts a range of desirable properties.[3][6]
Key advantages of fluorinating the tetrahydrofuran ring include:
-
Modulation of Physicochemical Properties: Fluorination significantly alters a molecule's lipophilicity, acidity, and basicity.[4][6] This allows for fine-tuning of solubility and membrane permeability, critical parameters for drug absorption and distribution.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[6] Introducing fluorine at metabolically vulnerable positions can block oxidative degradation, thereby increasing the drug's half-life.[4][6]
-
Conformational Control: The stereoelectronic effects of the fluorine atom, such as the gauche effect, can profoundly influence the conformational preferences of the THF ring.[9][10] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein.[6]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity.[6]
This guide will explore these aspects in detail, providing the reader with a robust understanding of the fundamental principles and practical applications of fluorinated tetrahydrofurans in the field of drug discovery.
Synthesis of Fluorinated Tetrahydrofurans
The synthesis of fluorinated tetrahydrofurans can be broadly categorized into two main strategies: the fluorination of pre-existing tetrahydrofuran rings and the cyclization of fluorinated precursors. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Direct Fluorination of Tetrahydrofurans
Direct fluorination of the THF ring presents a significant challenge due to the high reactivity of many fluorinating agents. However, several methods have been developed to achieve this transformation with varying degrees of success.
One notable method involves the fluorination of tetrahydrofuran over potassium tetrafluorocobaltate(III), which yields 2,2,5-trifluoro-2,5-dihydrofuran and 2,2,5,5-tetrafluoro-2,5-dihydrofuran as the major products.[11] The proposed mechanism involves the initial formation of furan, followed by a series of 2,5-additions of fluorine and 2,5-eliminations of hydrogen fluoride.[11]
Cyclization of Fluorinated Precursors
A more common and often more controlled approach involves the cyclization of acyclic precursors already containing fluorine atoms. This strategy offers greater control over the position and stereochemistry of the fluorine substituents.
2.2.1. Electrophilic Fluorocyclization:
A stereospecific electrophilic fluorocyclization of allyl silanes has been reported for the synthesis of fluorinated tetrahydrofurans.[12] This method overcomes issues of reactivity and regioselectivity often associated with electrophilic fluorinating agents.[12] The reaction proceeds with overall syn addition across the double bond.[12]
2.2.2. Intramolecular Nucleophilic Substitution:
Electrophilic bromination or fluorination of homoallylic alcohols can trigger a diastereoselective hydride transfer to produce diastereomerically enriched haloalkyl alcohols.[13] Subsequent intramolecular nucleophilic substitution affords the corresponding tetrahydrofurans.[13]
Experimental Protocol: Synthesis of a 3-Aryl Tetrahydrofuran via Redox-Relay Heck Reaction [14]
This protocol outlines a general procedure for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol.
-
Step 1: Redox-Relay Heck Reaction:
-
To a solution of cis-butene-1,4-diol and an appropriate aryl halide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tol)3).
-
Add a base (e.g., Cs2CO3) and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclic hemiacetal by column chromatography.
-
-
Step 2: Reduction to Tetrahydrofuran:
-
Dissolve the purified hemiacetal in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final 3-aryl tetrahydrofuran product by column chromatography.
-
Diagram: Synthetic Strategies for Fluorinated Tetrahydrofurans
Caption: Overview of synthetic routes to fluorinated tetrahydrofurans.
Physical and Chemical Characteristics
The introduction of fluorine atoms significantly impacts the physical and chemical properties of the tetrahydrofuran ring. A thorough understanding of these changes is crucial for predicting the behavior of these molecules in biological systems.
Conformational Analysis
The five-membered ring of tetrahydrofuran is not planar and exists in a dynamic equilibrium between two puckered conformations: the envelope (E) and the twist (T).[15] The energy barrier for interconversion between these conformers is low.[15]
Fluorine substitution can have a profound impact on this conformational equilibrium.[10] The gauche effect, an electronic interaction that favors a gauche arrangement of electronegative substituents, can stabilize specific conformations.[9] For example, in 3-fluoropyrrolidines (structurally similar to THFs), the gauche effect stabilizes Cγ-exo conformations.[9]
Computational studies, including Density Functional Theory (DFT) calculations, are powerful tools for investigating the conformational preferences of fluorinated tetrahydrofurans.[16][17][18][19] These studies can elucidate the role of electrostatic and hyperconjugative interactions in stabilizing particular conformers.[18][19]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of fluorinated compounds.[20]
3.2.1. ¹⁹F NMR Spectroscopy:
¹⁹F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[20][21] The chemical shifts in ¹⁹F NMR span a wide range, making it possible to distinguish between fluorine atoms in different chemical environments.[21] This technique is invaluable for determining the number and location of fluorine atoms in a molecule.[22]
Key Features of ¹⁹F NMR:
-
High Sensitivity: ¹⁹F is one of the most receptive nuclei for NMR after ¹H and ³H.[21]
-
Wide Chemical Shift Range: The chemical shifts can span over 800 ppm, providing excellent signal dispersion.[21]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H and ¹³C, providing valuable structural information.[22]
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve a sufficient amount of the fluorinated tetrahydrofuran in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a suitable internal standard, such as trifluoroacetic acid or trifluorotoluene.[20][23]
-
Instrument Setup:
-
Use a high-performance NMR spectrometer equipped with a fluorine-capable probe.[20]
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts.
-
Use an appropriate pulse program, such as a simple pulse-acquire sequence.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of fluorine atoms.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
3.2.2. ¹H and ¹³C NMR Spectroscopy:
The presence of fluorine also influences the ¹H and ¹³C NMR spectra due to through-bond scalar coupling (J-coupling). The magnitude of these couplings depends on the number of bonds separating the nuclei and their dihedral angle, providing valuable conformational information.
3.2.3. Infrared (IR) Spectroscopy:
The C-F bond exhibits characteristic stretching vibrations in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The exact position and intensity of these bands can provide information about the number and environment of the fluorine atoms.[24]
Reactivity
The high electronegativity of fluorine can significantly alter the reactivity of the tetrahydrofuran ring. The electron-withdrawing nature of fluorine can decrease the electron density of the ring, making it less susceptible to electrophilic attack. Conversely, it can activate adjacent positions for nucleophilic attack.
The reactivity of fluorinated tetrahydrofurans in reactions such as Diels-Alder cycloadditions can be different from their non-fluorinated counterparts.[25] For instance, α-fluoro-α,β-unsaturated carbonyl compounds are generally less reactive in Diels-Alder reactions with normal 1,3-dienes compared to the non-fluorinated parent compounds.[25]
Applications in Drug Development
The unique properties of fluorinated tetrahydrofurans make them highly valuable in the design of new drugs. Over 20% of all pharmaceutical compounds contain fluorine.[20]
Case Study: Fluorine in Kinase Inhibitors
In the development of kinase inhibitors, a major class of anticancer drugs, fluorination is a common strategy to improve metabolic stability and pharmacokinetic properties.[2] For example, the introduction of a 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib enhanced its binding affinity and improved its pharmacokinetic profile.[2]
Table 1: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The strong C-F bond resists metabolic cleavage.[4][6] |
| Lipophilicity | Generally Increased | Can improve membrane permeability and tissue penetration.[2][6] |
| pKa | Lowered for nearby acidic protons | The electron-withdrawing nature of fluorine increases acidity. |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with the target protein.[6] |
| Conformation | Restricted | Stereoelectronic effects can lock the molecule in a bioactive conformation.[9][10] |
Conclusion
Fluorinated tetrahydrofurans represent a powerful and versatile class of compounds for drug discovery and development. Their unique physical and chemical characteristics, stemming from the strategic incorporation of fluorine, allow for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. A thorough understanding of their synthesis, conformational behavior, spectroscopic signatures, and reactivity is essential for medicinal chemists seeking to harness the full potential of these valuable building blocks. Continued advancements in synthetic methodologies and computational analysis will undoubtedly expand the applications of fluorinated tetrahydrofurans in the creation of next-generation pharmaceuticals.
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An In-depth Technical Guide to the Safe Handling of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on the known properties of the compound and its structural analogs. A comprehensive risk assessment should be conducted for any specific application. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.
Introduction and Compound Profile
3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran is a complex organo-halogen compound with a unique combination of structural features that dictate its reactivity and handling requirements. Its structure comprises a central tetrahydrofuran (THF) ring, a reactive iodomethyl group, and a highly fluorinated perfluorononyl chain. This trifecta of functional groups necessitates a multi-faceted approach to its safe handling, drawing upon best practices for alkyl iodides, ethers, and per- and polyfluoroalkyl substances (PFAS).
This guide provides a detailed examination of the known properties of this compound and a thorough analysis of the potential hazards associated with its structural components. It outlines robust protocols for safe handling, storage, and disposal to empower researchers to work with this compound with the highest degree of safety and scientific integrity.
Known Compound Data:
| Property | Value | Source |
| CAS Number | 131771-31-8 | [1][2][3][4] |
| Molecular Formula | C14H10F17IO | [1][2] |
| Molecular Weight | 644.11 g/mol | [1][2] |
| Melting Point | 82-83°C | [1] |
| Hazard Classification | Irritant | [1] |
Hazard Identification and Risk Assessment: A Structural Approach
Due to the limited publicly available toxicological data for this specific molecule, a comprehensive understanding of its hazards must be inferred from its constituent parts.
Caption: Hazard analysis based on structural components.
The Iodomethyl Group: Reactivity and Irritation
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodine compounds reactive.[5] Iodide is an excellent leaving group, which means the iodomethyl group in this compound can act as an alkylating agent.[5] Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules, which can lead to cellular damage.
-
Acute Hazards: Alkyl iodides are known to be irritants.[6][7] Acute inhalation exposure to methyl iodide, a related compound, can cause nausea, vomiting, dizziness, and irritation of the lungs and skin.[7] Direct contact with allyl iodide, another organoiodine, can severely irritate and burn the skin and eyes.[8] Given the "irritant" classification of the target compound, similar effects should be anticipated.[1]
-
Chronic Hazards: Prolonged exposure to iodides can lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[9] Chronic exposure to methyl iodide may affect the central nervous system.[7]
The Tetrahydrofuran Ring: Flammability and Peroxide Formation
The tetrahydrofuran (THF) moiety introduces significant physical hazards.
-
Flammability: THF is a highly flammable liquid.[10][11] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][12]
-
Peroxide Formation: Like other ethers, THF can form explosive peroxides upon exposure to air and light.[10][11][13][14] These peroxides can concentrate during distillation or if the solvent evaporates, posing a severe explosion risk.[10][11] Commercial THF is often stabilized with inhibitors like butylated hydroxytoluene (BHT) to mitigate this risk.[10] The stability of this compound with respect to peroxide formation is unknown, but it should be treated as a potential peroxide former.
The Perfluorononyl Chain: Persistence and Potential Toxicity
The perfluorononyl group places this compound in the broad class of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals" due to their extreme persistence in the environment.[15]
-
Persistence and Bioaccumulation: PFAS are resistant to degradation, which can lead to their accumulation in the environment and in living organisms, including humans.[15][16]
-
Potential for Systemic Toxicity: While data on fluorinated ethers is still emerging, some studies on ether-PFAS indicate potential for toxicity.[17][18] Exposure to high levels of certain PFAS has been linked to increased cholesterol levels, effects on the immune system, thyroid disease, and an increased risk of certain cancers.[19][20][21] The long perfluorinated chain in this molecule suggests that it may share some of these toxicological concerns. The metabolism of fluorinated compounds can sometimes lead to toxic byproducts.[22][23]
Exposure Controls and Personal Protective Equipment (PPE)
Given the multifaceted hazards, a stringent approach to exposure control is mandatory.
Caption: Hierarchy of controls for safe handling.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][24]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[12][13]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[25][26]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all work with this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields.[11] A face shield should be worn over goggles for procedures with a high risk of splashing. | Protects against splashes of the irritant compound. |
| Hand Protection | Nitrile rubber gloves.[10][11] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. | THF can penetrate latex gloves.[10][24] Nitrile offers better resistance. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toed shoes.[11][27] | Protects skin from splashes and provides a barrier against fire. |
| Respiratory Protection | Not typically required when working in a fume hood. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used. | Prevents inhalation of potentially harmful vapors. |
Handling and Storage Protocols
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate engineering controls and PPE at all times.[11]
-
Grounding and Bonding: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge, as THF vapors can be ignited by static discharge.[11][12][13]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, consider handling under an inert atmosphere (e.g., nitrogen or argon).[28]
-
Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.
-
Peroxide Testing: Before heating or concentrating any solution containing this compound, it is prudent to test for the presence of peroxides.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[14]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and hazardous materials.[11][14]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][14]
-
Light Sensitivity: Store protected from light to minimize peroxide formation and potential degradation of the C-I bond.[6][14]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air.[7][29] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[29] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[25][26][30] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[25][26][30] Remove contact lenses if present and easy to do so.[26] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[25] Seek immediate medical attention. |
Waste Disposal
Disposal of this compound and any contaminated materials must be handled with extreme care due to the persistent nature of the perfluorononyl group.
-
Classification: This compound should be disposed of as hazardous chemical waste.
-
PFAS Waste Considerations: Due to the perfluorononyl group, this compound is considered a PFAS. The disposal of PFAS-containing materials is subject to increasingly stringent regulations.[31][32] Common disposal methods for PFAS include high-temperature incineration and secure landfilling in hazardous waste facilities.[15][16][32]
-
Procedure:
-
Collect all waste containing this compound (including excess material, contaminated absorbents, and disposable PPE) in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Follow all institutional, local, and national regulations for the disposal of hazardous and PFAS-containing waste.[16] Consult with your institution's environmental health and safety department for specific guidance.
-
Conclusion
This compound is a compound that demands a high level of respect and caution in the laboratory. By understanding the individual and combined hazards of its iodomethyl, tetrahydrofuran, and perfluorononyl components, researchers can implement a multi-layered safety strategy. This guide provides the foundational knowledge and protocols to achieve this, emphasizing the importance of engineering controls, appropriate PPE, and strict adherence to safe handling and disposal procedures. A proactive and informed approach to safety is paramount to enabling the successful and secure use of this unique chemical in research and development.
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Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
Introduction: A Novel Reagent for Fluorous-Phase Proteomics
The field of proteomics continually seeks innovative tools for the selective labeling and enrichment of proteins to unravel complex biological processes. 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran emerges as a specialized reagent for covalently modifying proteins, introducing a highly fluorinated tag. This "fluorous" tag imparts unique physicochemical properties to the labeled protein, enabling powerful downstream applications such as selective enrichment from complex mixtures and analysis by ¹⁹F NMR.[1][2]
The reagent's functionality is rooted in its iodomethyl group, a well-established alkylating moiety that primarily targets nucleophilic amino acid residues.[3][4] The most common target for such alkylation is the thiol group of cysteine residues, forming a stable thioether bond.[3][5][6] This targeted modification allows for the precise introduction of the perfluorononyl tag onto proteins.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling. We will delve into the reaction mechanism, provide detailed step-by-step protocols, and discuss methods for characterization and potential applications of the fluorous-tagged proteins.
Principle of the Method
The labeling reaction proceeds via an alkylation mechanism. The carbon atom of the iodomethyl group is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue within the protein. To a lesser extent, other nucleophilic residues like lysine can also be targeted.[3] The reaction is typically carried out under conditions that favor the nucleophilicity of the target residue while maintaining the protein's structural integrity.
The perfluorononyl chain is highly hydrophobic and lipophobic, leading to a unique partitioning behavior that can be exploited for purification using fluorous solid-phase extraction (F-SPE).[1] This allows for the selective separation of the labeled protein from unlabeled protein and excess reagent.
Core Protocol: Labeling of a Cysteine-Containing Protein
This protocol is designed for the labeling of a purified protein with accessible cysteine residues. Optimization of the molar excess of the labeling reagent and reaction time may be necessary for different proteins.
Materials and Reagents
-
Protein of Interest: Purified and at a known concentration (e.g., 1-10 mg/mL).
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5. Other buffers such as HEPES or Borate can also be used.[9]
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M DTT or L-cysteine.
-
Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the labeling reagent.
-
Purification System: Dialysis cassettes (10 kDa MWCO), spin desalting columns, or a fluorous solid-phase extraction (F-SPE) cartridge.
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Step-by-Step Protocol
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, treat the protein with a 5-10 fold molar excess of DTT or TCEP in the reaction buffer for 1 hour at room temperature.
-
Important: Remove the reducing agent before adding the labeling reagent, as it will compete for the reagent. This can be done using a spin desalting column.
-
If the protein is already in a reduced state and in a suitable buffer, proceed to the next step.
-
-
Labeling Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
Add the labeling reagent stock solution to the protein solution to achieve a 5-20 fold molar excess of the reagent over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Mix gently by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alkylation reactions are often light-sensitive.[4]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT or L-cysteine, to a final concentration of 50-100 mM to consume any unreacted labeling reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a spin desalting column.
-
For higher purity and to separate labeled from unlabeled protein, fluorous solid-phase extraction (F-SPE) can be employed. The fluorous-tagged protein will be retained on the F-SPE column and can be eluted with a fluorophilic solvent.
-
Characterization of the Labeled Protein
Confirmation of successful labeling is crucial. The following methods are recommended:
| Method | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the extent of labeling. | An increase in the protein's molecular weight corresponding to the mass of the tag (C₁₄H₁₀F₁₇O = 627.12 Da, as the iodine is the leaving group). Multiple additions may be observed. |
| SDS-PAGE | To visualize the labeled protein and check for aggregation or degradation. | A slight shift in the apparent molecular weight may be observed. The protein band should remain sharp. |
| ¹⁹F NMR Spectroscopy | To confirm the presence of the fluorous tag and potentially study protein conformation.[2] | The presence of signals in the ¹⁹F NMR spectrum characteristic of the perfluorononyl group. |
| Functional Assay | To ensure the labeling has not compromised the protein's biological activity. | The labeled protein should retain a significant level of its original function. |
Advanced Applications and Considerations
-
Fluorous Proteomics: The perfluorononyl tag allows for the application of "fluorous proteomics" strategies.[1] Labeled proteins can be selectively captured from complex cell lysates, enabling the enrichment of specific protein subsets for further analysis.[1]
-
Site-Specificity: While cysteine is the primary target, labeling of other nucleophilic residues like lysine can occur, especially at higher pH. To enhance cysteine specificity, maintain the reaction pH between 7.0 and 8.0.
-
Protein Solubility: The introduction of a large, hydrophobic perfluorononyl tag may affect the solubility of the target protein. It is advisable to work with dilute protein solutions initially and to include non-ionic detergents in the buffers if precipitation occurs.
-
In Vivo Labeling: The application of this reagent for labeling inside living cells has not been established and would require further investigation into its cell permeability and cytotoxicity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inaccessible cysteine residues.- Reagent degradation.- Insufficient molar excess of reagent. | - Ensure protein is properly reduced and denatured if necessary.- Prepare fresh labeling reagent stock solution.- Increase the molar excess of the labeling reagent. |
| Protein Precipitation | - The hydrophobic tag reduces solubility.- High concentration of organic solvent. | - Decrease the protein concentration.- Add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffer.- Keep the organic solvent concentration below 10%. |
| Non-specific Labeling | - Reaction pH is too high.- Prolonged reaction time. | - Lower the reaction pH to 7.0-7.5.- Optimize and potentially shorten the incubation time. |
Conclusion
This compound is a specialized reagent for introducing a fluorous tag onto proteins. By leveraging the principles of alkylation chemistry, this reagent provides a powerful tool for researchers in proteomics and drug discovery. The unique properties of the perfluorononyl tag open up possibilities for selective protein enrichment and advanced analytical studies. Careful optimization of the labeling conditions and thorough characterization of the final product are essential for successful application.
References
-
Stepanov, A. V., & Gorshkov, M. V. (2021). Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. Biochemistry (Moscow), 86(S1), S193-S206. [Link]
-
Brittain, S. M., Ficarro, S. B., Brock, A., & Peters, E. C. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]
-
Lin, Y. H., Chang, Y. C., & Chen, Y. J. (2020). Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. Environmental Science & Technology, 54(15), 9677-9686. [Link]
-
Horizon Discovery. 4 things to know about your system for successful fluorescent protein tagging. [Link]
-
Houthaeve, T., Gausepohl, H., Ashman, K., & Pless, J. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(8), 837-845. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150-5158. [Link]
-
G-Biosciences. How to Iodinate Proteins with Iodo-Gen®. [Link]
-
Misra, M., & Pizzo, S. V. (2012). Direct Labelling of Proteins with 125I. In Methods in molecular biology (Clifton, N.J.) (Vol. 800, pp. 13-19). [Link]
-
Kuchar, M., & El-Gokha, A. A. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 26(11), 3196. [Link]
-
G-Biosciences. Iodination of Proteins with Bolton-Hunter Reagent. [Link]
-
Lin, C. W., Hsieh, Y. C., & Chen, C. T. (2017). Fabrication of a protein microarray by fluorous-fluorous interactions. Scientific reports, 7(1), 7010. [Link]
-
Bischel, H. N., MacLeod, M., & Scheringer, M. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Environmental Health Perspectives, 131(6), 67010. [Link]
-
The Twinkle Factory. Protein & Cell labeling. [Link]
-
Kirkwood, K. I., Lin, E. C., & Baker, E. S. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Proceedings of the National Academy of Sciences, 120(44), e2307244120. [Link]
-
MassIVE. Uncovering Novel Per- and Polyfluoroalkyl Substances (PFAS) with Non-Targeted Ion Mobility Spectrometry-Mass Spectrometry Analyses. [Link]
-
Zabaleta, I., Bizkarguenaga, E., & Zuloaga, O. (2013). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of analytical methods in chemistry, 2013, 469139. [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, 25(15), e202400195. [Link]
-
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]
-
De Nadai, T., et al. (2017). An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers in Molecular Neuroscience, 10, 24. [Link]
-
Vermilyea, S. (2024). IF Labeling Protocol. protocols.io. [Link]
Sources
- 1. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 131771-31-8 Cas No. | 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)-tetrahydrofuran | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. scbt.com [scbt.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Using 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran in mass spectrometry
Application Note & Protocol
Topic: Leveraging 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran for Targeted Mass Spectrometry via Fluorous Affinity Enrichment
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Complexity in Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is an indispensable tool in biological research, yet its efficacy is often challenged by the profound complexity of biological samples such as cell lysates or plasma.[1] Complete proteome characterization from a single analysis remains largely unattainable, necessitating robust fractionation strategies to isolate specific subsets of analytes for targeted investigation.[1] Affinity-based enrichment is a powerful approach to reduce sample complexity, focusing analytical efforts on proteins or peptides with specific characteristics, such as post-translational modifications or the presence of reactive functional groups.[2]
This document introduces a novel "fluorous proteomics" workflow utilizing This compound as a covalent tagging reagent for the selective enrichment and subsequent mass spectrometric analysis of biomolecules. This reagent uniquely combines two key chemical features:
-
A highly reactive iodomethyl group , which serves as an efficient alkylating agent for targeting nucleophilic functional groups, most notably the thiol side chain of cysteine residues.
-
A long perfluorononyl chain , which imparts a strong "fluorous" character to the tagged molecule, a property distinct from both hydrophilicity and lipophilicity.
This unique fluorous property allows for exceptionally selective capture of tagged analytes from a complex mixture using a fluorous-functionalized stationary phase, a technique known as Fluorous Solid-Phase Extraction (FSPE).[1][3] This application note provides a detailed theoretical background and step-by-step protocols for the use of this reagent in enriching and identifying cysteine-containing peptides from complex protein digests.
The Principle of Fluorous Affinity Enrichment
The workflow is predicated on a three-stage process: Covalent Labeling , Selective Enrichment , and Mass Spectrometric Detection . The causality behind this strategy is designed to create a validating system where only successfully tagged analytes are detected.
-
Covalent Labeling: The process begins with the site-specific, covalent attachment of the fluorous tag to the target analyte. The iodomethyl group on the tetrahydrofuran scaffold is an electrophilic center that reacts readily with nucleophilic amino acid side chains, particularly the highly nucleophilic thiolate anion of cysteine. This reaction is a classic S_N2 alkylation, forming a stable thioether bond. The choice of a slightly alkaline pH (7.5-8.5) in the labeling buffer is critical as it deprotonates the cysteine thiol (pKa ~8.3), generating the more reactive thiolate nucleophile required for efficient alkylation.
-
Fluorous Solid-Phase Extraction (FSPE): Following the labeling reaction, the entire sample is passed through a solid-phase extraction cartridge containing a fluorous-functionalized stationary phase (e.g., silica gel modified with perfluoroalkyl chains). Due to the unique partitioning properties of perfluorinated compounds, the fluorous-tagged peptides are strongly retained on the column.[2] Non-tagged peptides and other biomolecules, regardless of their hydrophobicity, exhibit minimal affinity for the fluorous phase and are washed away. This step provides a remarkable degree of purification.
-
Elution and Analysis: The enriched, fluorous-tagged peptides are then eluted from the FSPE cartridge using a solvent containing a fluorinated alcohol, such as trifluoroethanol (TFE), which disrupts the fluorous interactions. The clean, concentrated sample is then ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presence of the tag's large mass and unique isotopic signature facilitates the identification of the modified peptides.
Workflow Visualization
Caption: Overall workflow for fluorous-tag-based peptide enrichment.
Reagent and Analyte Properties
A clear understanding of the reagent's properties is essential for experimental design and data interpretation.
| Property | Value | Significance in this Protocol |
| Compound Name | This compound | N/A |
| CAS Number | 131771-31-8[4] | For unambiguous identification and procurement. |
| Molecular Formula | C₁₄H₁₀F₁₇IO[4] | Used to calculate the exact mass. |
| Molecular Weight (Monoisotopic) | 643.9505 Da | The exact mass added to a peptide upon covalent labeling (minus the mass of the displaced hydrogen atom). |
| Reactive Group | Iodomethyl (-CH₂I) | Covalently modifies nucleophilic residues, primarily cysteine thiols. |
| Affinity Group | 1H,1H-Perfluorononyl | Provides strong, selective retention on a fluorous stationary phase. |
| Net Mass Shift (Cysteine Alkylation) | +516.9746 Da (C₁₃H₁₁F₁₇O) | The mass difference observed in the MS1 scan between the native and the labeled peptide. This is the key signature for identification. |
Detailed Experimental Protocols
Authoritative Note: These protocols are designed as a self-validating system. Successful enrichment and detection by MS inherently validates that the preceding labeling and purification steps were effective. For initial experiments, using a model protein with a known number of cysteine residues (e.g., Bovine Serum Albumin - BSA) is highly recommended for validation.
Protocol 1: Labeling of Cysteine-Containing Peptides
This protocol describes the labeling of peptides from a complex protein digest. It assumes the starting material is a lyophilized peptide mixture obtained from a standard in-solution or in-gel tryptic digest.
Materials:
-
Lyophilized peptide sample
-
This compound (Fluorous Tagging Reagent)
-
Dithiothreitol (DTT)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (100 mM, pH 8.0)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) for dissolving the reagent
-
Low-binding microcentrifuge tubes
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of the Fluorous Tagging Reagent in ACN or DMF. Expertise Note: The reagent is highly hydrophobic and requires an organic solvent for solubilization. Minimize aqueous exposure to prevent precipitation.
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 100 mM NH₄HCO₃ buffer to a final concentration of 1-2 mg/mL.
-
Reduction (Crucial Step): Add DTT to the peptide solution to a final concentration of 5 mM. Incubate at 56°C for 30 minutes. This step is essential to reduce any disulfide bonds between cysteine residues, ensuring their thiol groups are free and available for labeling.
-
Cooling: Allow the sample to cool to room temperature.
-
Labeling Reaction: Add the 100 mM Fluorous Tagging Reagent stock solution to the reduced peptide mixture to achieve a final reagent concentration of 15-20 mM (a 3-4 fold molar excess over DTT). Trustworthiness Note: A molar excess of the alkylating agent is required to drive the reaction to completion and to react with the excess DTT present. The reaction with DTT does not interfere with peptide labeling.
-
Incubation: Vortex the sample gently and incubate at 37°C for 1 hour in the dark. Expertise Note: The iodomethyl group is light-sensitive, and incubation in the dark prevents potential side reactions.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of DTT or β-mercaptoethanol to consume any remaining reagent. However, for FSPE, this is often unnecessary as the excess reagent will also bind to the column.
-
Acidification: Acidify the reaction mixture with 10% formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the reaction. The sample is now ready for FSPE.
Protocol 2: Fluorous Solid-Phase Extraction (FSPE)
Materials:
-
Fluorous SPE cartridge (e.g., FluoroFlash® SPE Cartridge)
-
Labeled peptide sample from Protocol 1
-
FSPE Wash Solvent 1 (e.g., 20% Acetonitrile in water, 0.1% TFA)
-
FSPE Wash Solvent 2 (e.g., 80% Acetonitrile in water, 0.1% TFA)
-
FSPE Elution Solvent (e.g., 50% Trifluoroethanol (TFE) in water)
-
Vacuum manifold (optional, but recommended)
Procedure:
-
Cartridge Equilibration: Condition the fluorous SPE cartridge by washing sequentially with 3 column volumes of Elution Solvent, followed by 3 column volumes of Wash Solvent 1. Expertise Note: This conditioning ensures the fluorous stationary phase is properly solvated for optimal binding.
-
Sample Loading: Load the acidified, labeled peptide sample onto the conditioned cartridge. Allow the sample to pass through the stationary phase slowly (e.g., ~1 drop per second) to ensure sufficient interaction time. Collect the flow-through for optional analysis of non-tagged peptides.
-
Aqueous Wash: Wash the cartridge with 5 column volumes of Wash Solvent 1. This step removes salts, buffers, and hydrophilic non-tagged peptides.
-
Organic Wash: Wash the cartridge with 5 column volumes of Wash Solvent 2. Expertise Note: This is the most critical wash step. The high organic content will remove strongly hydrophobic but non-fluorous peptides, which are often a major source of interference. The fluorous-tagged peptides will remain bound.
-
Elution: Elute the fluorous-tagged peptides by passing 2-3 column volumes of Elution Solvent through the cartridge. Collect the eluate in a clean, low-binding tube. The fluorinated alcohol in the elution buffer is key to disrupting the fluorous-fluorous interactions.
-
Drying: Dry the eluted sample completely in a vacuum centrifuge. The sample is now a clean, enriched fraction of formerly cysteine-containing peptides, ready for MS analysis.
Protocol 3: LC-MS/MS Analysis
Procedure:
-
Reconstitution: Reconstitute the dried, enriched peptide sample in a suitable LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water).
-
LC Separation: Inject the sample onto a standard reverse-phase C18 analytical column coupled to a mass spectrometer. Use a standard peptide separation gradient (e.g., a 60-minute gradient of 5-40% ACN with 0.1% FA).
-
MS Acquisition: Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Scan a mass range appropriate for peptides (e.g., m/z 400-1600).
-
MS2 Selection: Select the top 10-20 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Dynamic Exclusion: Employ dynamic exclusion (e.g., for 30 seconds) to prevent repeated fragmentation of the same abundant peptides.
-
Data Analysis and Expected Results
The primary goal of the data analysis is to identify peptides containing the +516.9746 Da modification on cysteine residues.
-
Database Searching: Use a standard proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Modification Setup: Crucially, configure the search parameters to include a variable modification on Cysteine (C) of +516.9746 Da .
-
Interpretation:
-
Successfully identified peptides will be reported with the fluorous tag modification localized to a cysteine residue.
-
Examine the MS/MS spectra for these peptides. Expect to see a series of b- and y-ions that confirm the peptide backbone sequence. The mass difference between adjacent ions will pinpoint the location of the modification on a cysteine residue.
-
Due to the tag's size and stability, fragmentation of the tag itself is generally minimal under standard HCD conditions, meaning the peptide backbone fragments should be clearly visible.
-
Chemical Reaction Diagram
Caption: Reaction of the iodomethyl reagent with a peptide's cysteine thiol.
References
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Newton, S., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. [Link]
-
Mburu, D. N., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1954). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 52(5), 235. [Link]
-
Moriwaki, H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]
-
Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. [Link]
-
Guerranti, C., et al. (2009). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Biomedicine and Biotechnology. [Link]
-
Veyrand, B., et al. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Li, Y., & Li, L. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. Frontiers in Chemistry. [Link]
-
Waters Corporation. (n.d.). Applying a Novel Glycan Tagging Reagent, RapiFluor-MS, and an Integrated UPLC-FLR. Waters. [Link]
-
Cociorva, O., et al. (2006). Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags. Journal of the American Society for Mass Spectrometry. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology. [Link]
Sources
- 1. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 131771-31-8 Cas No. | 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)-tetrahydrofuran | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols: A Scientist's Guide to Fluorous Solid-Phase Extraction (F-SPE) with Perfluorononyl Tags
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of Fluorous Solid-Phase Extraction (F-SPE), a powerful purification technique that leverages the unique properties of fluorous chemistry. Specifically, we focus on the use of perfluorononyl (C9F19) tags as a robust and versatile tool for the separation of target molecules in complex mixtures, a common challenge in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to streamline purification workflows, enhance throughput, and improve overall efficiency. We will delve into the fundamental principles, provide step-by-step protocols, and offer expert insights into the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: The Power of Orthogonal Separation
In the landscape of organic synthesis and drug development, the purification of a target molecule from a complex reaction mixture is often the most time-consuming and challenging step. Traditional purification methods like silica gel chromatography rely on differences in polarity, which can be inefficient when dealing with compounds of similar polarities.[1] Fluorous Solid-Phase Extraction (F-SPE) offers an elegant and highly efficient alternative by introducing a new separation dimension based on "fluorophilicity".[2][3]
The core principle of F-SPE lies in the unique physicochemical properties of highly fluorinated compounds. Perfluoroalkanes are both hydrophobic and lipophobic, meaning they repel both water and hydrocarbon-based organic solvents.[4] This leads to a strong preference for "like-dissolves-like" interactions, where fluorous molecules selectively associate with other fluorous materials.[4][5] By strategically attaching a perfluoroalkyl "tag," such as a perfluorononyl group, to a molecule of interest, we can impart a strong fluorous character to it. This "fluorous-tagged" molecule can then be selectively retained on a fluorous solid phase, while non-tagged impurities are easily washed away.[1][3]
The perfluorononyl tag is particularly advantageous due to its high fluorine content, which provides a strong driving force for retention on the fluorous stationary phase. This allows for a clean and sharp separation, often resembling a simple filtration rather than a complex chromatographic process.[6] F-SPE is functional group independent, making it a broadly applicable technique for a wide range of small molecules, peptides, and oligonucleotides.[2][6]
The F-SPE Workflow: A Visual Guide
The F-SPE process is a straightforward, multi-step procedure that can be easily adapted for single-column purifications or high-throughput parallel processing in plate formats.[6] The general workflow is depicted below:
Caption: The general workflow of Fluorous Solid-Phase Extraction (F-SPE).
Detailed Protocols and Methodologies
The success of an F-SPE purification relies on the careful selection of solvents and adherence to a well-defined protocol. The following sections provide a detailed, step-by-step methodology for a typical F-SPE procedure using a perfluorononyl-tagged compound.
Materials and Reagents
-
F-SPE Cartridge: Pre-packed cartridges containing fluorous silica gel (e.g., with a bonded phase of -SiMe₂(CH₂)₂C₈F₁₇).[7]
-
Crude Sample: The reaction mixture containing the perfluorononyl-tagged target molecule and non-fluorous impurities.
-
Solvents: A selection of fluorophobic and fluorophilic solvents (see Table 1).
Solvent Selection: The Key to a Successful Separation
The choice of loading, washing, and elution solvents is critical for achieving a clean separation. The solvents are categorized based on their "fluorophilicity," which is their ability to dissolve or interact with fluorous compounds.
Table 1: Solvent Properties for F-SPE
| Solvent Role | Characteristics | Recommended Solvents |
| Loading/Washing | Fluorophobic: Poorly dissolves fluorous compounds, ensuring their retention. | 80:20 Methanol/Water[1], 70-80% Methanol/Water[6], Acetonitrile/Water mixtures[6] |
| Elution | Fluorophilic: Readily dissolves fluorous compounds to release them from the sorbent. | Methanol[1], Acetonitrile[1], Tetrahydrofuran (THF)[1], Acetone[1] |
A general trend of increasing fluorophilicity for common solvents is as follows: H₂O < DMSO < DMF < MeOH < MeCN < THF.[6]
Step-by-Step F-SPE Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the target molecule and the impurities.
Step 1: Cartridge Conditioning (Wetting the Stationary Phase)
-
Rationale: This step ensures that the fluorous silica gel is properly solvated and ready to interact with the sample. Improper conditioning can lead to channeling and poor retention.
-
Procedure:
-
Pass 2-3 column volumes of a fluorophilic solvent (e.g., methanol) through the F-SPE cartridge.
-
Follow with 2-3 column volumes of the fluorophobic loading/washing solvent (e.g., 80:20 methanol/water) to equilibrate the column. Do not let the cartridge run dry.[8]
-
Step 2: Sample Loading
-
Rationale: The sample is loaded in a fluorophobic solvent to maximize the retention of the perfluorononyl-tagged compound on the fluorous stationary phase. The volume of the loading solvent should be minimized to prevent premature elution of the tagged compound.[6]
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the loading solvent. If the crude mixture is oily, it can sometimes be loaded directly, followed by the loading solvent.
-
Apply the dissolved sample to the top of the conditioned cartridge.
-
Allow the sample to percolate into the silica bed under gravity or with gentle positive pressure/vacuum. A flow rate of approximately 1-2 mL/min is recommended.[9]
-
Step 3: Washing (Removing Non-Fluorous Impurities)
-
Rationale: This is the key separation step. The fluorophobic wash solvent will carry the non-fluorous impurities through the cartridge while the perfluorononyl-tagged compound remains strongly bound to the fluorous silica gel.
-
Procedure:
-
Add 3-5 column volumes of the fluorophobic washing solvent to the cartridge.
-
Collect the eluent. This fraction contains the non-fluorous impurities.
-
Continue washing until the non-fluorous components have been completely eluted (can be monitored by TLC or LC-MS if necessary).
-
Step 4: Elution (Recovering the Purified Product)
-
Rationale: A fluorophilic solvent is used to disrupt the fluorous-fluorous interactions and elute the purified perfluorononyl-tagged product from the cartridge.
-
Procedure:
-
Place a clean collection vessel under the cartridge outlet.
-
Add 3-5 column volumes of a fluorophilic elution solvent (e.g., methanol or THF) to the cartridge.
-
Collect the eluent. This fraction contains the purified fluorous-tagged product.
-
The solvent can then be removed in vacuo to yield the purified product.
-
Cartridge Regeneration and Reuse
To improve cost-effectiveness, F-SPE cartridges can often be reused.[7]
-
Procedure:
-
After eluting the product, wash the cartridge thoroughly with a strong fluorophilic solvent like THF to remove any residual tagged compounds.[7]
-
Follow with a wash of methanol.
-
The cartridge can then be re-conditioned for the next use.
-
Troubleshooting Common F-SPE Issues
While F-SPE is a robust technique, occasional issues may arise. The following table provides guidance on troubleshooting common problems.
Table 2: F-SPE Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Tagged Product | The elution solvent is too weak to disrupt the fluorous interactions.[8] | Increase the fluorophilicity of the elution solvent (e.g., switch from methanol to THF). Increase the volume of the elution solvent.[8] |
| The tagged compound is eluting during the wash step. | The wash solvent is too fluorophilic. Increase the water content in the methanol/water or acetonitrile/water wash solvent. | |
| Impure Product | Incomplete washing of non-fluorous impurities. | Increase the volume of the fluorophobic wash solvent. |
| Some impurities have a slight fluorous character. | Optimize the wash solvent system to be just strong enough to elute the impurities without eluting the tagged product. A gradient wash may be beneficial. | |
| Slow Flow Rate/Clogged Cartridge | Particulate matter in the sample.[10] | Filter the crude sample before loading. |
| Precipitation of the sample on the cartridge.[6] | Reduce the sample mass loading. Slightly increase the organic content of the loading solvent to improve solubility, but be mindful of potentially reducing retention.[6] |
Applications in Drug Discovery and Beyond
The simplicity and efficiency of F-SPE with perfluorononyl tags have made it a valuable tool in various stages of drug discovery and chemical synthesis.
-
High-Throughput Screening (HTS) Purification: F-SPE is readily amenable to parallel formats, allowing for the rapid purification of compound libraries.[6]
-
Solution-Phase Parallel Synthesis: By tagging a common building block, multi-step syntheses can be performed in solution, with F-SPE used for purification after each step, combining the benefits of solution-phase kinetics with solid-phase purification ease.[2]
-
Catalyst and Reagent Scavenging: Fluorous tags can be attached to catalysts or scavenger reagents, allowing for their easy removal from the reaction mixture post-reaction.[11]
-
Oligonucleotide and Peptide Purification: F-SPE provides a highly selective method for purifying fluorous-tagged biomolecules, offering advantages over traditional reverse-phase methods, especially for longer sequences.[4][5]
Conclusion
Fluorous Solid-Phase Extraction with perfluorononyl tags represents a significant advancement in purification technology. By leveraging the orthogonal separation principle of fluorophilicity, F-SPE offers a rapid, reliable, and broadly applicable method for isolating target molecules. The protocols and insights provided in this guide are intended to empower researchers to integrate this powerful technique into their workflows, thereby accelerating the pace of discovery and development.
References
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Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link]
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Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. Current Organic Synthesis, 3(4), 433-452. [Link]
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Chen, L., Jin, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(90), 73843-73850. [Link]
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Dandapani, S., & Curran, D. P. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Chemical Biology, 8(3), 241-248. [Link]
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University of Illinois Chemistry Department. (2016). Fluorous Tags in Organic Chemistry. [Link]
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Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
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Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
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Hawach Scientific. (2023). Common Trouble-Shooting About SPE Cartridge. [Link]
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Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
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Chen, L., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Curran, D. P. (2001). Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. [Link]
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Application Notes & Protocols: 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran in Proteomics
Authored by: Senior Application Scientist, Proteomics Division
Introduction: Bridging Chemical Reactivity with Affinity Separation for Deep Proteome Analysis
Modern proteomics faces the immense challenge of dynamic range; critical proteins such as signaling molecules, transcription factors, and drug targets are often present at concentrations many orders of magnitude lower than abundant structural proteins. To overcome this, strategies that selectively enrich specific protein subsets are paramount. Chemical proteomics utilizes specially designed molecular probes to tag proteins based on their functional state or the presence of specific amino acids, enabling their separation from the complex proteomic background.[1][2][3][4]
This document details the application of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran , a novel bifunctional chemical probe designed for the targeted analysis of cysteine-containing proteins and peptides. This reagent uniquely combines two powerful chemical principles:
-
Cysteine-Reactive Iodoacetamide Moiety: The iodomethyl group functions as a robust alkylating agent, forming a stable covalent bond with the nucleophilic thiol group of cysteine residues.[5][6][7][8] This reaction is a cornerstone of proteomics, widely used to investigate protein structure, function, and redox state.[5][7]
-
Perfluorononyl "Fluorous" Affinity Tag: The long perfluorinated chain imparts a unique separation property. It exhibits strong affinity for fluorous-functionalized solid-phase extraction (F-SPE) media but is orthogonal to traditional separation methods like reversed-phase chromatography.[9] This allows for the highly specific and efficient enrichment of tagged molecules from complex biological mixtures like cell lysates.[6][9]
By coupling a cysteine-reactive "warhead" with a fluorous "tag," this reagent provides a powerful workflow for selectively isolating and identifying cysteine-containing peptides, a critical sub-proteome involved in catalysis, regulation, and drug-target interactions.[5][10][11]
Principle of Operation: A Two-Stage Chemo-Enrichment Strategy
The utility of this compound hinges on a sequential "tag-and-capture" methodology. The workflow is designed to isolate cysteine-containing peptides from a complex proteome for subsequent analysis by mass spectrometry (MS).
Workflow Overview:
-
Protein Alkylation: Proteins in a biological sample (e.g., cell lysate) are first denatured and reduced to expose cysteine residues. The probe is then added, and the iodomethyl group covalently labels the free thiol of cysteine residues.
-
Proteolytic Digestion: The now-labeled proteome is digested into peptides using a protease, typically trypsin. This generates a complex mixture of both fluorous-tagged (cysteine-containing) and untagged peptides.
-
Fluorous Solid-Phase Extraction (F-SPE): The peptide mixture is passed through a solid-phase extraction cartridge packed with a fluorous-functionalized stationary phase (e.g., fluorous silica). The perfluorononyl tags on the labeled peptides bind strongly to the column, while all other peptides are washed away.
-
Elution & Analysis: The enriched, fluorous-tagged peptides are eluted from the F-SPE cartridge using a fluorophilic solvent. This highly purified peptide subset is then ready for identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12]
Caption: Figure 2. Covalent labeling reaction.
References
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Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. ResearchGate. Available at: [Link]
-
Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Publications. Available at: [Link]
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Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. National Institutes of Health (NIH). Available at: [Link]
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Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. SciSpace. Available at: [Link]
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Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes. PubMed. Available at: [Link]
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Fluorous proteomics strategy for the isolation of specific classes of... ResearchGate. Available at: [Link]
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Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. National Institutes of Health (NIH). Available at: [Link]
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Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography. PubMed Central. Available at: [Link]
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Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. Available at: [Link]
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Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]
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A Solid-Phase Extraction Capture (SPEC) workflow in nanoliter volumes for fast, robust and ultrasensitive proteomics. bioRxiv. Available at: [Link]
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Serum protein profiling by solid phase extraction and mass spectrometry: a future diagnostics tool? PubMed. Available at: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to Using Iodomethyl Compounds for Protein Modification
Introduction
The precise chemical modification of proteins is a cornerstone of modern biochemical and therapeutic research.[1] It allows for the introduction of probes, tags, and other functionalities to study protein structure, function, localization, and interactions.[1][2] Among the various chemical tools available, iodomethyl compounds, such as iodoacetamide (IAM) and iodoacetic acid (IAA), are widely used alkylating agents valued for their high reactivity and specificity towards cysteine residues.[3][4]
This guide provides a comprehensive overview of the principles and practices for using iodomethyl reagents in protein modification. We will delve into the underlying reaction chemistry, provide detailed step-by-step protocols for labeling, and offer field-proven insights for troubleshooting and optimizing your experiments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation technique.
The Chemistry of Iodomethyl-Mediated Alkylation
Reaction Mechanism: Targeting the Thiol
Iodomethyl reagents function by alkylating nucleophilic amino acid residues. The primary target is the thiol (or sulfhydryl) group (-SH) of cysteine residues.[3][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
The process is most efficient under slightly alkaline conditions (pH 7.5-8.5).[8][9] At this pH, the cysteine thiol group (pKa ~8.5) is partially deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[6][10] This thiolate anion attacks the electrophilic carbon atom of the iodoacetyl group, displacing the iodide ion and forming a stable, irreversible thioether bond.[3][7][8] This modification, often referred to as S-carboxyamidomethylation (with iodoacetamide) or S-carboxymethylation (with iodoacetic acid), effectively "caps" the cysteine residue, preventing it from forming disulfide bonds.[3][6][11][12]
Caption: SN2 mechanism of cysteine alkylation by iodoacetamide.
Specificity and Potential Side Reactions
While iodoacetamide is highly specific for cysteine thiols, particularly within the optimal pH range, off-target modifications can occur.[8] This is a critical consideration for experimental design and data interpretation. At higher pH values or with a large excess of the alkylating reagent, other nucleophilic residues can be modified, including:
-
Histidine (imidazole group)
-
Lysine (ε-amino group)
-
Methionine (thioether group)
-
Aspartate & Glutamate (carboxyl groups)
Careful control of reaction conditions is paramount to ensure the desired specificity.[13] If non-cysteine alkylation is observed, reducing the reagent concentration, lowering the pH, or shortening the incubation time can mitigate these side reactions.[13][15]
Experimental Design and Key Parameters
Successful protein modification requires careful consideration of several factors. The table below summarizes the key parameters and recommended starting points for a typical labeling experiment.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.5 - 8.5 | Balances efficient thiolate formation with minimizing off-target reactions. Buffers like phosphate, HEPES, or Tris are suitable.[8][16] |
| Molar Excess | 10-20 fold (Reagent:Protein) | A good starting point to drive the reaction to completion. May require optimization for specific proteins.[8][16] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours). For sensitive proteins, an overnight incubation at 4°C can be used to minimize degradation.[8] |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to proceed. Prolonged times, especially with high reagent excess, can increase non-specific labeling.[8] |
| Light Conditions | Protect from light | Iodoacetamide solutions are light-sensitive and can degrade over time. Reactions should be performed in the dark (e.g., by wrapping tubes in foil).[8][13][17] |
Detailed Experimental Protocol
This section provides a step-by-step methodology for labeling a protein with an iodomethyl compound.
Prerequisite: Disulfide Bond Reduction
The target cysteine residues must have a free thiol group to be reactive. If your protein contains disulfide bonds (-S-S-), they must first be reduced.
-
Prepare Protein: Dissolve the protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3) to a concentration of 1-10 mg/mL.[17] If the protein is difficult to solubilize, denaturants like 6-8 M Urea can be included.[17][18]
-
Add Reducing Agent: Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[13][16][17]
-
Incubate: Incubate the mixture at 55-56°C for 30-60 minutes.[13][17]
-
CRITICAL STEP - Remove Reducing Agent: The reducing agent will react with the iodoacetamide and must be removed before alkylation. Use a desalting column (gel filtration) or dialysis to exchange the protein into the alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.0).[8]
Alkylation Workflow
Caption: Standard experimental workflow for protein alkylation.
Step-by-Step Alkylation Procedure
-
Prepare Iodoacetamide (IAM) Stock: Immediately before use, dissolve iodoacetamide in a suitable solvent (e.g., water or buffer) to create a concentrated stock solution (e.g., 500 mM).[17] Note: IAM is light-sensitive and solutions are not stable; always prepare fresh.[8][13]
-
Initiate Reaction: Add the required volume of the IAM stock solution to your reduced protein sample to achieve the desired molar excess (e.g., 10-20 fold). For example, to achieve a final concentration of 14 mM in your reaction, add the appropriate volume from your 500 mM stock.[17][19]
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Ensure the reaction is protected from light.[8][13]
-
Quench the Reaction: Quenching is essential to stop the alkylation and prevent further, potentially non-specific, modification.[20] Add a thiol-containing reagent to consume any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.[8][20] (See Table 2 for options).
-
Remove Excess Reagents: Purify the labeled protein from excess IAM and quenching reagent using a desalting column or dialysis against a suitable storage buffer.[8][20]
Choosing a Quenching Agent
The choice of quenching agent can be important for downstream applications.[20]
| Quenching Agent | Final Concentration | Advantages | Considerations |
| Dithiothreitol (DTT) | 5-10 mM | Robust and highly effective.[20] | Strong reducing agent; may disrupt native disulfide bonds if that is a concern for downstream assays.[20] |
| 2-Mercaptoethanol (BME) | 10-20 mM | Effective and commonly used.[20] | Volatile with a strong, unpleasant odor; should be handled in a fume hood.[20] |
| L-Cysteine | 5-10 mM | Milder quencher; advantageous for preserving the activity of certain enzymes (e.g., trypsin) in downstream steps.[20][21] | Less potent than DTT or BME. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and provides solutions based on established knowledge.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Inaccessible Cysteines: Target residues are buried within the protein's 3D structure. | Perform the reaction under denaturing conditions (e.g., with 6 M urea or 2% SDS) to expose buried residues.[8][13] |
| Incomplete Reduction: Disulfide bonds were not fully broken prior to alkylation. | Ensure sufficient concentration and incubation time with the reducing agent (DTT/TCEP). Confirm reduction with a thiol assay like Ellman's reagent.[8] | |
| Degraded IAM Reagent: Iodoacetamide was exposed to light or the solution was not freshly prepared. | Always prepare IAM solutions immediately before use and protect them from light.[8][13] | |
| Incorrect pH: The reaction buffer pH is too low (e.g., < 7.0), preventing thiolate formation. | Verify the pH of the reaction buffer is between 7.5 and 8.5.[8][13] | |
| Non-Specific Labeling | Excess Reagent/Time: The concentration of IAM is too high or the incubation time is too long. | Optimize the reaction by reducing the molar excess of IAM or shortening the incubation time.[13] |
| Incorrect pH: The reaction buffer pH is too high (e.g., > 8.5), increasing the nucleophilicity of other residues like lysine. | Maintain the reaction buffer pH at or below 8.0 to maximize specificity for cysteines.[13] | |
| Protein Precipitation | Protein Instability: The protein is not stable under the labeling buffer conditions. | Optimize buffer conditions (e.g., salt concentration). Consider adding stabilizing agents like glycerol or arginine.[8] |
Applications in Research and Development
The alkylation of cysteine residues with iodomethyl compounds is a versatile technique with broad applications:
-
Proteomics: In mass spectrometry-based proteomics, alkylation is a standard step to prevent disulfide bond reformation after reduction, ensuring accurate protein identification and quantification.[3][4][14]
-
Enzyme Inhibition: Iodoacetamide is an irreversible inhibitor of cysteine peptidases and deubiquitinating enzymes (DUBs), making it a useful tool for studying enzyme mechanisms.[12]
-
Bioconjugation: Iodomethyl groups can be part of more complex molecules, allowing for the covalent attachment of probes like biotin (for affinity purification) or fluorophores (for imaging and detection).[2][9][22][23][24]
-
Structural Biology: By blocking free thiols, researchers can maintain a protein in a specific redox state for structural or functional studies.[3][12]
References
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Iodoacetamide. (n.d.). Wikipedia. Retrieved from [Link]
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HOOK™-PEG2-Iodoacetyl-Biotin Labeling Kit. (n.d.). G-Biosciences. Retrieved from [Link]
-
Site-selective modification of cysteine residues. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Iodoacetyl-PEG3-Biotin. (n.d.). Nanocs. Retrieved from [Link]
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Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks. (n.d.). National Institutes of Health. Retrieved from [Link]
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Scheme of protein modification methods targeting cysteine residues. (n.d.). ResearchGate. Retrieved from [Link]
-
Iodoacetyl-PEG2-Biotin. (n.d.). Cepham Life Sciences. Retrieved from [Link]
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Methods for the determination and quantification of the reactive thiol proteome. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. (n.d.). PubMed. Retrieved from [Link]
-
Protein Reduction, Alkylation, Digestion. (2011). University of Washington. Retrieved from [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (n.d.). PubMed. Retrieved from [Link]
-
Step away from the iodoacetamide. (2017). Matrix Science. Retrieved from [Link]
-
Chemical modifications of proteins and their applications in metalloenzyme studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Complete chemical modification of amine and acid functional groups of peptides and small proteins. (n.d.). National Institutes of Health. Retrieved from [Link]
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Harnessing Bifunctional Chemistry: Targeted Protein Enrichment Using 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
An Application Guide and Protocol
Abstract
The vast complexity of the proteome presents a significant challenge in modern biological research, often masking the roles of low-abundance proteins and transient protein-protein interactions. To overcome this, methods for the selective enrichment of protein sub-populations are indispensable. This application note details the use of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran, a novel bifunctional chemical probe, for targeted covalent labeling and subsequent enrichment of proteins from complex biological mixtures. The probe combines a reactive iodomethyl electrophile for covalent modification of nucleophilic amino acid residues with a perfluorononyl chain for highly selective fluorous affinity capture. This dual-functionality enables a streamlined workflow to isolate specific protein subsets for downstream analysis by mass spectrometry, facilitating deeper proteomic investigation and targeted drug discovery. We provide the scientific principles, detailed step-by-step protocols, and data analysis considerations for researchers, scientists, and drug development professionals.
Principle of the Method
The utility of this compound in targeted proteomics is rooted in a powerful two-stage chemical process: covalent protein labeling followed by fluorous affinity enrichment. This strategy effectively "tags" and "captures" proteins based on the accessibility and reactivity of specific amino acid residues.
Covalent Labeling
The core of the targeting strategy is the formation of a stable, covalent bond between the probe and the protein.[1] The probe's iodomethyl group acts as a reactive electrophile, or "warhead." Nucleophilic side chains of amino acids on the protein surface, such as the thiol of cysteine or the amine of lysine, can attack the carbon atom bearing the iodine.[2] Iodine is an excellent leaving group, facilitating this S(_N)2 reaction and resulting in an irreversible covalent linkage. This process is analogous to activity-based protein profiling (ABPP), where probes are used to covalently modify active sites of enzymes or other functional residues.[3] The selectivity of labeling can be influenced by factors such as the intrinsic nucleophilicity of the amino acid, its solvent accessibility, and the local microenvironment, allowing the probe to capture a snapshot of the proteome's reactive landscape.[4][5]
Fluorous Affinity Enrichment
The second critical feature of the probe is the 1H,1H-perfluorononyl chain, a highly fluorinated "ponytail." Highly fluorinated compounds are both hydrophobic and lipophobic, preferring to associate strongly and selectively with other fluorinated substances.[6][7] This principle, known as "fluorous proteomics," allows for an exceptionally clean and efficient method of affinity purification.[8] After labeling, the entire proteome is passed through a solid-phase extraction (SPE) cartridge containing a fluorinated stationary phase. The fluorous-tagged proteins are strongly retained, while untagged proteins and other cellular components are washed away.[9] This interaction is orthogonal to most biological interactions, leading to very low non-specific binding and high purity of the enriched sample. Elution is achieved using a solvent that disrupts the fluorous-fluorous interaction, releasing the covalently tagged proteins for downstream analysis.
The complete experimental strategy is outlined in the workflow diagram below.
Materials and Reagents
Key Reagent
-
Probe: this compound
Buffers and Solutions
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40 or CHAPS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Expert Insight: The choice of a non-nucleophilic buffer like HEPES or phosphate is critical to prevent reaction with the probe. Avoid buffers containing primary or secondary amines (e.g., Tris).
-
-
Labeling Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol (BME) in water.
-
F-SPE Wash Buffer A (Aqueous): 10% Acetonitrile (ACN) in 100 mM ammonium acetate.
-
F-SPE Wash Buffer B (Organic): 80% Acetonitrile (ACN) in water.
-
F-SPE Elution Buffer: 80% Methanol (MeOH) in water.
-
Protein Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Reduction Solution: 500 mM DTT in Digestion Buffer.
-
Alkylation Solution: 500 mM Iodoacetamide (IAA) in Digestion Buffer.
Equipment and Consumables
-
Fluorous SPE Cartridges (e.g., Fluoro-Pak™)[6]
-
SPE Vacuum Manifold
-
Proteomics-grade Trypsin
-
C18 Desalting Tips/Cartridges
-
Standard laboratory equipment (centrifuge, vortexer, sonicator)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Detailed Experimental Protocols
Protocol 1: Cell Lysate Preparation
-
Harvesting: Harvest cultured cells by centrifugation (500 x g, 5 min, 4°C). Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).
-
Homogenization: Incubate on ice for 30 minutes with intermittent vortexing. Further disrupt cells by sonication (e.g., 3 cycles of 15s ON, 30s OFF) on ice.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalization: Dilute the lysate to a final concentration of 2-5 mg/mL with Labeling Buffer.
Protocol 2: Covalent Labeling of Proteome
-
Probe Preparation: Prepare a 100X stock solution of the probe in anhydrous DMSO (e.g., 10 mM for a final labeling concentration of 100 µM).
-
Labeling Reaction: To 1 mL of the normalized protein lysate (2-5 mg), add 10 µL of the 100X probe stock solution.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
Expert Insight: Optimization is key. The optimal probe concentration and incubation time can vary depending on the proteome and experimental goals. A titration experiment is recommended (see Table 1).
-
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM (e.g., 20 µL of 1 M DTT) to consume any unreacted probe. Incubate for 15 minutes at room temperature.
| Parameter | Low | Recommended Start | High | Rationale |
| Protein Concentration | 1 mg/mL | 2-5 mg/mL | 10 mg/mL | Balances yield with potential for protein aggregation at high concentrations. |
| Probe Concentration | 10 µM | 100 µM | 500 µM | Higher concentrations increase labeling but may reduce selectivity and cause off-target effects. |
| Incubation Time | 30 min | 1 hour | 4 hours | Longer times can increase labeling of less reactive sites but also risk protein degradation. |
| Temperature | 4 °C | Room Temp (22°C) | 37 °C | Higher temperatures accelerate the reaction but can compromise protein stability. |
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning:
-
Pass 3 mL of F-SPE Elution Buffer (80% MeOH) through the fluorous cartridge.
-
Pass 3 mL of F-SPE Wash Buffer B (80% ACN) through the cartridge.
-
Equilibrate the cartridge with 3 x 3 mL of F-SPE Wash Buffer A (10% ACN). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the quenched lysate onto the conditioned cartridge. Collect the flow-through, as this contains the unbound proteins.
-
Washing:
-
Wash with 3 x 3 mL of F-SPE Wash Buffer A to remove non-specifically bound, non-fluorous molecules.
-
Wash with 3 x 3 mL of F-SPE Wash Buffer B to remove hydrophobically bound, non-fluorous molecules.
-
-
Elution: Elute the fluorous-tagged proteins with 3 x 1 mL of F-SPE Elution Buffer. Collect the eluate in a fresh tube.
-
Drying: Dry the eluted protein sample completely using a vacuum centrifuge.
Protocol 4: Sample Preparation for Mass Spectrometry
-
Resuspension: Resuspend the dried, enriched protein pellet in 100 µL of Digestion Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add proteomics-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Quenching Digestion: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalting: Desalt the peptides using a C18 tip or cartridge according to the manufacturer's protocol.
-
Analysis: Dry the desalted peptides and resuspend in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[12]
Data Analysis
Analysis of the LC-MS/MS data requires specifying the covalent modification as a variable modification in the database search software.
-
Modification Mass: The covalent adduct results from the addition of the probe minus the iodine atom.
-
Mass of Probe (C₁₄H₁₀F₁₇IO) = 644.11 Da
-
Mass of Iodine (I) = 126.90 Da
-
Mass of Adduct (C₁₄H₁₀F₁₇O): 517.21 Da
-
-
Target Residues: Specify potential target residues for the modification, primarily Cysteine (C) and Lysine (K), but also consider Histidine (H), Serine (S), and Tyrosine (Y).[1]
-
Database Search: Use standard search parameters in software like MaxQuant, Proteome Discoverer, or similar platforms. The identification of peptides containing this +517.21 Da mass shift confirms successful labeling and enrichment.
Conclusion
The this compound probe is a powerful and versatile tool for chemical proteomics. By integrating a reactive electrophile with a high-affinity fluorous tag, it provides a robust and streamlined method for the targeted enrichment of specific protein subsets from complex biological systems. The protocols outlined here offer a comprehensive guide for researchers to apply this technology, enabling the exploration of protein function, the identification of drug targets, and a deeper understanding of cellular biology.
References
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. PubMed. [Link]
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments (JoVE). [Link]
-
Selective labeling of proteins with chemical probes in living cells. PubMed. [Link]
-
Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells. ACS Chemical Biology. [Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
-
Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. MDPI. [Link]
-
Chemical biology tools for protein labelling: insights into cell–cell communication. National Institutes of Health (NIH). [Link]
-
Chemoproteomic methods for covalent drug discovery. National Institutes of Health (NIH). [Link]
-
Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. ProQuest. [Link]
-
Fluorous affinity chromatography for enrichment and determination of perfluoroalkyl substances. PubMed. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. ResearchGate. [Link]
-
Reactive chemistry for covalent probe and therapeutic development. National Institutes of Health (NIH). [Link]
-
Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Glen Research. [Link]
-
Covalent Tethering of Fragments For Covalent Probe Discovery. National Institutes of Health (NIH). [Link]
-
3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane. PubChem. [Link]
Sources
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [scholarworks.umass.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorous affinity chromatography for enrichment and determination of perfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 131771-31-8 Cas No. | 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)-tetrahydrofuran | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane | C14H10F17IO | CID 2775160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
Experimental Design for Quantitative Proteomics Using Fluorous Tags
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental design and application of fluorous tagging for quantitative proteomics. It details the underlying chemical principles, offers step-by-step protocols, and explains the rationale behind critical experimental choices to ensure robust and reproducible results. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for comparative proteomic analysis.
Introduction: The Power of Fluorous Chemistry in Proteomics
Quantitative proteomics is essential for understanding complex biological systems and discovering novel biomarkers. The goal is to accurately measure changes in protein abundance across different samples. While various methods exist, fluorous tagging offers a unique and powerful approach for covalent modification of proteins and peptides, enabling robust sample multiplexing and enrichment.
Fluorous chemistry is based on the unique properties of highly fluorinated compounds, which exhibit low intermolecular forces and are immiscible with both aqueous and most organic solvents. This "fluorous phase" is orthogonal to traditional solid-phase and liquid-phase extraction methods. By tagging proteins or peptides with fluorous labels, we can achieve highly specific enrichment of tagged species from complex biological mixtures, significantly reducing sample complexity and improving the dynamic range of detection in mass spectrometry (MS).
This guide will walk you through the strategic considerations for designing a quantitative proteomics experiment using fluorous tags, from initial sample preparation to final data analysis.
The Chemistry of Fluorous Tags for Proteomics
Fluorous tags are molecules that contain a highly fluorinated domain (e.g., a perfluoroalkyl chain) and a reactive group for covalent attachment to proteins or peptides. The choice of reactive group depends on the target functional group on the biomolecule.
Commonly Targeted Functional Groups:
-
Thiols (Cysteine residues): Often targeted due to their lower abundance and frequent presence in functionally important protein regions like active sites. Fluorous tags with iodoacetamide or maleimide reactive groups are commonly used.
-
Amines (Lysine residues and N-termini): More abundant than cysteines, providing broader protein coverage. N-hydroxysuccinimide (NHS) esters are a popular choice for targeting primary amines.
The fluorous tag itself is designed to be chemically inert and stable throughout the experimental workflow, ensuring that it does not interfere with mass spectrometry analysis.
Experimental Design: A Strategic Workflow
A well-designed experiment is crucial for obtaining meaningful quantitative data. The following workflow outlines the key steps and considerations for a typical quantitative proteomics experiment using fluorous tags.
Figure 1: A generalized workflow for quantitative proteomics using fluorous tags.
Sample Preparation and Protein Extraction
The quality of your starting material will directly impact the final results. It is critical to minimize experimental variability during this stage.
-
Consistency is Key: Use a standardized protocol for cell lysis and protein extraction across all samples. Ensure that all buffers and reagents are from the same batch to avoid introducing chemical artifacts.
-
Protease and Phosphatase Inhibitors: Always include a cocktail of inhibitors in your lysis buffer to prevent protein degradation and maintain the native phosphorylation state of your proteins.
-
Accurate Protein Quantification: An accurate measurement of protein concentration is essential for ensuring equal loading in subsequent steps. The Bicinchoninic acid (BCA) assay is a widely used and reliable method.
Protein Modification and Digestion
-
Reduction and Alkylation: This step is crucial for denaturing proteins and ensuring efficient digestion.
-
Reduction: Dithiothreitol (DTT) is commonly used to reduce disulfide bonds.
-
Alkylation: Iodoacetamide (IAA) is then used to cap the free thiols, preventing them from reforming disulfide bonds.
-
-
Proteolytic Digestion: Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of an ideal size for mass spectrometry analysis. Ensure the digestion goes to completion to minimize variability.
Fluorous Tagging and Sample Multiplexing
This is the core of the fluorous tagging workflow. For quantitative analysis, isotopic versions of the fluorous tags are used.
-
Isotopic Labeling: A "light" version of the tag (e.g., containing ¹²C) is used to label one sample, while a "heavy" version (e.g., containing ¹³C) is used to label another. These tags are chemically identical but have a known mass difference.
-
Stoichiometry of Tagging: It is critical to optimize the molar ratio of the fluorous tag to the peptides to ensure complete labeling. Incomplete labeling will lead to inaccurate quantification. A typical starting point is a 10-fold molar excess of the tag.
-
Quenching the Reaction: After the labeling reaction is complete, it is important to quench any remaining reactive tags to prevent non-specific labeling. This can be done by adding a small molecule with the same functional group that was targeted (e.g., DTT for thiol-reactive tags).
-
Sample Combination: Once the samples are differentially labeled, they can be combined into a single tube. This is a key advantage of this method, as all subsequent steps are performed on the combined sample, minimizing experimental variability.
Fluorous Solid-Phase Extraction (F-SPE) for Enrichment
The unique properties of the fluorous tags allow for highly specific enrichment of the labeled peptides.
-
F-SPE Cartridges: These cartridges contain a fluorous stationary phase that selectively retains the fluorous-tagged peptides.
-
Wash Steps: A series of wash steps are performed to remove the vast excess of unlabeled peptides and other contaminants. These washes typically involve a high percentage of organic solvent (e.g., acetonitrile) to disrupt non-specific hydrophobic interactions.
-
Elution: The fluorous-tagged peptides are then eluted using a solvent that disrupts the fluorous interactions, such as a fluorinated alcohol (e.g., trifluoroethanol).
Figure 2: The F-SPE workflow for selective enrichment of fluorous-tagged peptides.
LC-MS/MS Analysis and Data Interpretation
The enriched, labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC Separation: The peptide mixture is first separated by reverse-phase liquid chromatography to reduce complexity before entering the mass spectrometer.
-
MS1 and MS2 Scans:
-
In the MS1 scan, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides. The "light" and "heavy" labeled peptides will appear as a pair of peaks with a characteristic mass difference. The ratio of the intensities of these peaks is used for quantification.
-
In the MS2 scan (tandem MS), individual peptide ions are fragmented, and the m/z of the fragment ions is measured. This fragmentation pattern is used to determine the amino acid sequence of the peptide, and thus identify the protein from which it originated.
-
-
Data Analysis Software: Specialized software is used to process the raw MS data, identify the peptides, and quantify the relative abundance of the proteins based on the light/heavy peak ratios.
Table 1: Example Quantitative Data from a Fluorous Tagging Experiment
| Protein ID | Gene Name | Peptide Sequence | Light Peak Area | Heavy Peak Area | Ratio (Heavy/Light) | Fold Change |
| P02768 | ALB | LVNEVTEFAK | 1.25E+07 | 1.28E+07 | 1.02 | 1.02 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.87E+06 | 2.01E+07 | 2.04 | 2.04 |
| Q06830 | HSP90B1 | IQEIMPNHSIVEYK | 1.54E+07 | 7.55E+06 | 0.49 | -2.04 |
Detailed Protocols
Protocol: Protein Digestion and Fluorous Tagging
Materials:
-
Protein extract (1 mg/mL in lysis buffer)
-
Urea (8 M)
-
Dithiothreitol (DTT) (100 mM)
-
Iodoacetamide (IAA) (200 mM)
-
Trypsin (sequencing grade, 0.5 mg/mL)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Light and Heavy fluorous tags (e.g., thiol-reactive) (10 mM in DMSO)
-
Trifluoroacetic acid (TFA) (10%)
Procedure:
-
Protein Denaturation: To 100 µL of protein extract (100 µg), add 100 µL of 8 M urea.
-
Reduction: Add 2 µL of 100 mM DTT and incubate at 37°C for 1 hour.
-
Alkylation: Add 4 µL of 200 mM IAA and incubate in the dark at room temperature for 1 hour.
-
Dilution and Digestion: Dilute the sample with 600 µL of 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add 10 µL of trypsin (5 µg) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding 10 µL of 10% TFA.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip and dry down in a vacuum centrifuge.
-
Fluorous Tagging:
-
Resuspend the dried peptides from each sample in 50 µL of labeling buffer (e.g., 50 mM HEPES, pH 7.5).
-
To Sample A, add 5 µL of the "Light" fluorous tag solution.
-
To Sample B, add 5 µL of the "Heavy" fluorous tag solution.
-
Incubate at room temperature for 2 hours.
-
-
Quenching: Add 1 µL of 100 mM DTT to each sample and incubate for 30 minutes to quench the reaction.
-
Combine and Store: Combine the "Light" and "Heavy" labeled samples. The sample is now ready for F-SPE or can be stored at -80°C.
Protocol: Fluorous Solid-Phase Extraction (F-SPE)
Materials:
-
Combined, labeled peptide sample
-
F-SPE cartridge
-
Wash Buffer 1: 95% Water, 5% Acetonitrile, 0.1% TFA
-
Wash Buffer 2: 50% Acetonitrile, 50% Water, 0.1% TFA
-
Elution Buffer: 50% Trifluoroethanol, 50% Water
Procedure:
-
Cartridge Equilibration: Equilibrate the F-SPE cartridge with 1 mL of Elution Buffer, followed by 2 mL of Wash Buffer 1.
-
Sample Loading: Resuspend the combined peptide sample in 500 µL of Wash Buffer 1 and load it onto the cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of Wash Buffer 1.
-
Wash the cartridge with 2 mL of Wash Buffer 2.
-
-
Elution: Elute the fluorous-tagged peptides with 500 µL of Elution Buffer.
-
Drying: Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Concluding Remarks
Fluorous tagging provides a robust and reliable method for quantitative proteomics. The orthogonality of the fluorous phase allows for highly specific enrichment, reducing sample complexity and increasing the depth of proteome analysis. By following the principles of good experimental design and the detailed protocols outlined in this guide, researchers can confidently implement this powerful technology to gain new insights into complex biological systems.
References
-
W. Zhang, "Fluorous Mixture Synthesis: A New Strategy for the Efficient Synthesis of Chemical Libraries," Chemical Reviews, 104(5), 2531-2556 (2004). [Link]
-
B. H. C. van den Berg, et al., "Fluorous-Assisted Olefin Metathesis: A New Approach towards the Synthesis of Macrocyclic Disaccharides," Chemistry – A European Journal, 12(28), 7405-7416 (2006). [Link]
-
L. M. T. D. B. F. Santos, et al., "Fluorous-tagged ionic liquids: a new tool for catalytic applications," Green Chemistry, 10(4), 435-440 (2008). [Link]
-
S. L. Cockroft, et al., "Fluorous “Light” and “Heavy” Cysteine-Reactive Tags for the Quantitation of Cysteines in Complex Proteomes," Bioconjugate Chemistry, 17(5), 1315-1323 (2006). [Link]
Application Note: High-Throughput Cell Permeability Assays for Fluorinated Compounds in Drug Discovery
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, which collectively contribute to improved pharmacokinetic profiles.[1] A critical determinant of a drug's oral bioavailability and central nervous system (CNS) penetration is its ability to permeate cell membranes. Consequently, accurate and efficient assessment of cell permeability is paramount in the development of fluorinated pharmaceuticals.
This comprehensive guide provides an in-depth analysis of widely used cell permeability assays, with a special focus on the unique challenges and considerations presented by fluorinated compounds. We will delve into the theoretical underpinnings of these assays, offer detailed, field-tested protocols, and provide expert insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their permeability screening workflows for this important class of molecules.
The Impact of Fluorination on Physicochemical Properties and Permeability
The introduction of fluorine can alter a molecule's properties in several ways that directly impact its interaction with biological membranes:
-
Lipophilicity: Fluorine is highly electronegative, but its effect on lipophilicity (logP) is complex. The substitution of a hydrogen atom with a fluorine atom can lead to subtle changes in lipophilicity, which generally correlate with membrane partitioning.[2][3] However, the isotropic environment of octanol used in traditional logP measurements may not fully recapitulate the anisotropic nature of a cell membrane.[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups. This alteration in ionization state at physiological pH can have a profound effect on a compound's solubility and permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability is a key advantage of many fluorinated drugs.[1]
-
Interaction with Efflux Transporters: P-glycoprotein (P-gp) is a critical efflux transporter that can limit the brain penetration of CNS drug candidates. The introduction of fluorine can influence a compound's interaction with P-gp, and interestingly, an increase in molecular weight due to fluorination does not necessarily lead to a higher risk of P-gp efflux.[4]
Choosing the Right Permeability Assay
Selecting the appropriate permeability assay is a critical decision that depends on the specific research question, the stage of drug discovery, and the physicochemical properties of the compounds being tested.
| Assay | Principle | Throughput | Biological Relevance | Best Suited For |
| PAMPA | Passive diffusion across an artificial lipid membrane.[5][6] | High | Low (no active transport) | Early-stage screening of passive permeability, ranking compounds. |
| Caco-2 | Transport across a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7][8] | Medium | High (includes passive diffusion, active transport, and efflux) | Predicting oral absorption and identifying substrates of efflux transporters. |
| MDCK-MDR1 | Transport across a monolayer of Madin-Darby canine kidney cells transfected to overexpress human P-gp.[7][9] | Medium-High | High (specifically for P-gp efflux) | Assessing blood-brain barrier penetration and identifying P-gp substrates. |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.[5][6] It is particularly useful in the early stages of drug discovery for ranking large numbers of compounds. For fluorinated compounds, which are often lipophilic, modifications to the standard PAMPA protocol are crucial to ensure accurate and reproducible data.
A. Theory and Principles
PAMPA measures the permeation of a compound from a donor well, through a filter coated with an artificial membrane, to an acceptor well.[10] The composition of the artificial membrane can be tailored to mimic different biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[5][11][12]
B. Challenges with Fluorinated Compounds
The primary challenge with fluorinated compounds in PAMPA is their potential for high lipophilicity, which can lead to:
-
Low Aqueous Solubility: Difficulty in preparing donor solutions at relevant concentrations.
-
Non-Specific Binding: Adsorption of the compound to the plasticware of the assay plate, leading to poor recovery and underestimation of permeability.[13]
-
Membrane Retention: Accumulation of the compound within the artificial membrane, which can also lead to inaccurate permeability measurements.[13]
C. Protocol: Modified PAMPA for Fluorinated/Lipophilic Compounds
This protocol incorporates modifications to address the challenges associated with lipophilic compounds.
1. Materials
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phosphatidylcholine solution in dodecane (e.g., 2% w/v for PAMPA-GIT, or porcine brain lipid for PAMPA-BBB)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Test compounds and reference compounds (high and low permeability)
-
LC-MS/MS system for analysis
2. Experimental Workflow
Figure 1: Modified PAMPA workflow for fluorinated compounds.
3. Step-by-Step Methodology
-
Prepare Acceptor Solution: Prepare PBS (pH 7.4) containing 0.5-2% (w/v) BSA. The addition of BSA helps to create "sink" conditions, mimicking the in vivo environment and reducing non-specific binding of lipophilic compounds to the acceptor well.[13]
-
Prepare Donor Solutions: Dissolve test and reference compounds in PBS to the desired final concentration (e.g., 10 µM). For poorly soluble compounds, a co-solvent such as DMSO can be used, but the final concentration should typically not exceed 1%.
-
Coat Filter Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well of the donor plate. Allow the solvent to evaporate completely.
-
Assay Assembly: Add the prepared acceptor solution to the wells of the acceptor plate. Add the donor solutions to the coated wells of the filter plate. Carefully place the filter plate onto the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0)))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
CD(0) = Initial compound concentration in the donor well
-
II. Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[3] Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer with tight junctions and express various transporters, providing a more biologically relevant model than PAMPA.[7][8]
A. Theory and Principles
The Caco-2 assay measures the flux of a compound across the cell monolayer in two directions: apical (AP) to basolateral (BL) to model absorption, and basolateral (BL) to apical (AP) to assess efflux. The ratio of these fluxes (efflux ratio) can identify compounds that are substrates of efflux transporters like P-gp.[7]
B. Challenges with Fluorinated Compounds
In addition to the challenges of lipophilicity and non-specific binding, fluorinated compounds in the Caco-2 assay can also present issues with:
-
Efflux: Fluorination can alter a compound's interaction with efflux transporters, potentially leading to high efflux ratios and poor absorption.[4]
-
Metabolism: While generally more stable, some fluorinated compounds can still be metabolized by enzymes present in Caco-2 cells.
-
Cellular Toxicity: High concentrations of some fluorinated compounds may be toxic to the Caco-2 cells, compromising monolayer integrity.
C. Protocol: Optimized Caco-2 Assay for Fluorinated/Lipophilic Compounds
This protocol includes steps to mitigate poor recovery and accurately assess the permeability of challenging compounds.
1. Materials
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports (e.g., 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Bovine Serum Albumin (BSA)
-
Lucifer Yellow and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system
2. Experimental Workflow
Figure 2: Optimized Caco-2 permeability assay workflow.
3. Step-by-Step Methodology
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Validation:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayers using an epithelial voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to indicate tight junction formation.[14][15]
-
Lucifer Yellow Permeability: Add Lucifer Yellow, a fluorescent marker that does not readily cross cell membranes, to the apical side. After incubation, measure the fluorescence in the basolateral chamber. Low permeability of Lucifer Yellow confirms monolayer integrity.[14][15]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of test and reference compounds in HBSS. To improve the recovery of lipophilic compounds, add 0.5-1% BSA to the basolateral (receiver) compartment.[16][17]
-
For A-B permeability, add the dosing solution to the apical chamber and the HBSS with BSA to the basolateral chamber.
-
For B-A permeability, add the dosing solution (without BSA) to the basolateral chamber and HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Calculation:
-
Papp: Calculate the apparent permeability coefficient for both A-B and B-A directions.
-
Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 is generally indicative of active efflux.[7]
-
Percent Recovery: Calculate the mass balance to assess for non-specific binding or cellular accumulation.
-
III. MDCK-MDR1 Assay for Blood-Brain Barrier Permeability
The MDCK-MDR1 assay is a valuable tool for specifically investigating the role of P-gp in limiting the CNS penetration of drug candidates.[7][9]
A. Theory and Principles
This assay utilizes MDCK cells that have been genetically engineered to overexpress the human MDR1 gene, which codes for P-gp.[7] By comparing the permeability of a compound in the A-B and B-A directions, a clear indication of P-gp mediated efflux can be obtained.
B. Protocol Considerations
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay. Key considerations include:
-
Cell Line Validation: Regularly confirm the expression and activity of P-gp in the cell line using known P-gp substrates and inhibitors.
-
Interpretation of Efflux Ratio: A high efflux ratio in this model is a strong indicator that the compound is a substrate for P-gp and may have limited brain penetration.[18]
IV. Data Analysis and Interpretation
A. LC-MS/MS Analysis of Fluorinated Compounds
LC-MS/MS is the preferred analytical method for quantifying compounds in permeability assays due to its high sensitivity and selectivity. When analyzing fluorinated compounds, consider the following:
-
Matrix Effects: Components of the cell culture medium or cell lysate can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[19][20] It is crucial to develop a robust sample preparation method and use a stable isotope-labeled internal standard if available.
-
Chromatography: Optimize the chromatographic method to ensure good separation of the analyte from matrix components.
-
Method Validation: A full validation of the analytical method should be performed to ensure accuracy, precision, and linearity.
B. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery (<70%) | Non-specific binding to plasticware, membrane retention, cellular accumulation, compound instability. | - Add BSA (0.5-2%) to the receiver compartment.[16][17]- Use low-binding plates.- Reduce incubation time.- Assess compound stability in the assay buffer. |
| High Variability in Papp Values | Inconsistent monolayer integrity, pipetting errors, analytical variability. | - Ensure consistent TEER and Lucifer Yellow permeability across all wells.- Use automated liquid handlers for precise pipetting.- Validate the analytical method thoroughly. |
| Unexpectedly Low Permeability for a Lipophilic Compound | Poor solubility in the donor solution, high efflux. | - Use a co-solvent (e.g., <1% DMSO) in the donor solution.- Perform a bidirectional assay to determine the efflux ratio. |
Conclusion
The accurate assessment of cell permeability is a critical step in the development of fluorinated drug candidates. By understanding the unique physicochemical properties of these molecules and adapting standard assay protocols accordingly, researchers can generate reliable and predictive data to guide lead optimization and candidate selection. The use of modified PAMPA for high-throughput screening, followed by optimized Caco-2 and MDCK-MDR1 assays for more detailed mechanistic studies, provides a robust workflow for characterizing the permeability of this important class of therapeutic agents. Careful attention to experimental detail, particularly in mitigating non-specific binding and ensuring accurate analytical quantification, is essential for the success of these studies.
References
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Di, L., et al. (2013). The impact of fluorine substitution on P-glycoprotein-mediated efflux. Journal of Medicinal Chemistry, 56(4), 1534-1545. [Link]
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Corning. (n.d.). Testing Cell Monolayer Integrity on Corning® Transwell™ Permeable Supports. [Link]
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Di, L., et al. (2003). A novel method for the prediction of blood-brain barrier permeation: PAMPA-BBB. Journal of Pharmaceutical Sciences, 92(8), 1525-1536. [Link]
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Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]
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Mandic, Z. (2013). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 299-306. [Link]
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Müller, J., et al. (2013). Tuning the predictive capacity of the PAMPA-BBB model. Journal of Pharmaceutical and Biomedical Analysis, 72, 118-124. [Link]
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Troutman, M. D., & Thakker, D. R. (2003). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Pharmaceutical Research, 20(8), 1210-1224. [Link]
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Ferreira, R. J., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]
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Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). [Link]
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Cui, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1155. [Link]
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Raub, T. J. (2018). What are the best method to asssess the establishment of integrity in invitro intestinal monolayer?. ResearchGate. [Link]
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Ferreira, R. J., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. ResearchGate. [Link]
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Future Science. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry. [Link]
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Unknown. (n.d.). Caco2 assay protocol. [Link]
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Muschong, P., et al. (2024). Detailed assay workflow of the equilibrated Caco-2 permeability assay... ResearchGate. [Link]
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Ferreira, R. J., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. PubMed. [Link]
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Li, Y., et al. (2012). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
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Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. [Link]
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Derissen, N. G., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Di, L., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives, 10(1), e00913. [Link]
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Liu, H., & Jia, W. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 9(1), e85909. [Link]
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Derissen, N. G., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Pharmaceutical and Biomedical Analysis, 110, 58-66. [Link]
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Ecker, G. F., et al. (2011). Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. Molecular Pharmaceutics, 8(5), 1567-1579. [Link]
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Cai, Z., et al. (2012). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Biomolecular Screening, 17(5), 655-662. [Link]
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Shimadzu Scientific Instruments. (n.d.). Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. [Link]
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Chen, Y., & Liu, L. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 12(1), 104-108. [Link]
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Cyprotex. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Batzl-Hartmann, C., Hurst, L., & Maas, R. (2002). Method and apparatus for improving in vitro measurement of membrane permeability of chemical compounds.
-
Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Chen, Y., & Liu, L. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. ResearchGate. [Link]
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Chen, Y., & Liu, L. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Semantic Scholar. [Link]
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De Silva, A. O., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(29), 7271-7284. [Link]
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Zhang, G., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2299-2314. [Link]
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Bioanalysis Zone. (2012, October 31). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31785-31794. [Link]
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Bond, C. L., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. mBio, e01798-25. [Link]
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BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]
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Taub, M. E., et al. (2011). Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2. Drug Metabolism and Disposition, 39(10), 1849-1857. [Link]
-
Taub, M. E., et al. (2011). Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2. ResearchGate. [Link]
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Mitra, A., & Kesisoglou, F. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. The AAPS Journal, 19(6), 1629-1637. [Link]
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De Silva, A. O., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(29), 7271-7284. [Link]
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Mitra, A., & Kesisoglou, F. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. ResearchGate. [Link]
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Augustijns, P., et al. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 57, 34-42. [Link]
-
Thomas, N., et al. (2013). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
Welcome to the technical support center for 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding the use of this versatile labeling precursor. Given its unique structure, combining a reactive iodomethyl group with a highly fluorinated tail, this molecule presents specific opportunities and challenges in labeling applications, particularly in radiochemistry for imaging and therapeutic agents.
This document will provide the expertise and field-proven insights necessary to navigate the complexities of working with this compound, ensuring you can optimize your labeling efficiency and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A: This compound is primarily designed as a precursor for labeling molecules of interest, such as peptides, antibodies, or small molecule drugs. The iodomethyl group serves as a reactive handle for nucleophilic substitution, allowing the introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) or for conjugation to other moieties. The perfluorononyl tail imparts unique solubility properties, creating a "fluorous" tag.[1] This can be exploited for highly selective purification of the labeled product using fluorous solid-phase extraction (F-SPE).[2][3]
Q2: What are the key handling and storage considerations for this compound?
A:
-
Precursor Stability: The non-radioactive precursor should be stored in a cool, dark, and dry place to prevent degradation. The C-I bond can be sensitive to light.
-
Radiolabeled Compound Stability: Once radioiodinated, the compound's stability is a significant concern. Radiolytic decomposition can lead to the release of free radioiodine.[4] It is recommended to store the final radiolabeled product at low concentrations in a solution containing an antioxidant or radical scavenger.[4][5]
-
Safety Precautions for Radioiodine: All work with radioiodine must be performed in a designated fume hood with appropriate shielding (e.g., lead foil).[6] Volatilization of radioiodine, especially from acidic solutions, is a major hazard.[4][7] Always handle solutions with care, and use charcoal traps in venting systems.[7][8] Personnel should wear appropriate personal protective equipment (PPE), including double gloves and radiation dosimeters.[6][9]
Q3: Why is the perfluorononyl group important, and how does it affect my experiment?
A: The perfluorononyl group creates a highly fluorinated, "fluorous" domain on the molecule. This has two major impacts:
-
Solubility: The compound will have low solubility in many common aqueous and organic solvents but will be preferentially soluble in fluorinated solvents.[1] This can affect reaction kinetics if your substrate is not soluble in a compatible solvent system.
-
Purification: The fluorous tag is the key to a simplified and highly efficient purification strategy called Fluorous Solid-Phase Extraction (F-SPE).[10][11] By passing your crude reaction mixture through a special fluorous silica cartridge, the desired fluorous-tagged product is retained while non-fluorinated impurities are washed away.[2][11] The product is then eluted with a fluorinated solvent. This can be a powerful alternative to traditional HPLC, especially for removing excess non-fluorinated precursors.[12]
Troubleshooting Guide: Common Issues and Solutions
Low labeling efficiency is one of the most common challenges in radiochemistry.[13] The unique properties of this perfluorinated precursor can introduce specific hurdles. This section provides a systematic approach to troubleshooting.
Issue 1: Low or No Radiochemical Yield (RCY)
Your reaction has completed, but analysis by radio-TLC or radio-HPLC shows a low incorporation of the radioisotope into your desired product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality of Reagents | 1. Verify Precursor Purity: Confirm the identity and purity of the this compound precursor via NMR or MS. Impurities can interfere with the reaction. 2. Use Fresh Radioisotope: Radioiodide solutions can degrade over time. Use [¹²⁵I]NaI, for example, as soon as possible after delivery for optimal results.[14] 3. Check Oxidizing Agent: If using an oxidative method (e.g., with Chloramine-T), ensure the agent is fresh and active. Prepare solutions immediately before use.[15] |
| Suboptimal Reaction Conditions | 1. Temperature: The nucleophilic substitution at the iodomethyl group may require heating. Optimize the reaction temperature (e.g., 50-80°C). However, excessively high temperatures can degrade the precursor or the labeled product.[5][15] 2. Reaction Time: Monitor the reaction progress over time to determine the optimal duration. Insufficient time will lead to incomplete conversion, while excessive time can increase byproduct formation.[15] 3. pH: The pH of the reaction is critical. For nucleophilic displacement of iodide, a slightly basic pH is often optimal to ensure the nucleophile is deprotonated and reactive. Avoid strongly acidic conditions, which can promote volatilization of radioiodine.[7] |
| Presence of Water or Contaminants | 1. Anhydrous Conditions: Water can solvate the radioiodide anion, reducing its nucleophilicity. While some protocols tolerate water, using anhydrous solvents (e.g., dry acetonitrile, DMF) can significantly improve yields.[16] 2. Quenchers: Trace impurities in the reaction vessel or solvents can act as quenchers. Ensure all glassware is scrupulously clean and use high-purity, fresh solvents.[13] |
| Inefficient Nucleophilic Attack | 1. Nucleophile Strength: The success of the labeling depends on the nucleophile intended to displace the iodide. Ensure the nucleophile is sufficiently strong and its concentration is adequate. The iodomethyl group is on a secondary-like carbon within a tetrahydrofuran ring, which can present some steric hindrance.[17][18] 2. Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions as they solvate the cation but leave the nucleophile anion highly reactive.[17] |
Issue 2: Multiple Radioactive Spots on Radio-TLC/HPLC (Poor Radiochemical Purity)
Your reaction shows good incorporation of radioactivity, but the chromatogram reveals multiple radioactive species instead of a single, clean product peak.
| Potential Cause | Troubleshooting Steps & Explanation |
| Radiolytic Decomposition | 1. Minimize Reaction Time: As soon as the optimal RCY is reached, quench the reaction and proceed immediately to purification. Prolonged exposure of the product to the radioactive environment increases degradation. 2. Add Stabilizers: Include a radical scavenger or antioxidant (e.g., gentisic acid, ascorbic acid) in your reaction or purification solvents to mitigate radiolysis.[4][5] |
| Side Reactions | 1. Oxidation of Substrate: If using strong oxidizing agents (like Chloramine-T), sensitive functional groups on your target molecule (e.g., thiols) may be oxidized. Consider a milder oxidant or a different labeling strategy if this is suspected.[15] 2. Elimination Reactions: The iodomethyl group could potentially undergo an E2 elimination reaction, especially in the presence of a strong, sterically hindered base, to form an exocyclic double bond.[19] Ensure your nucleophile is not excessively basic or bulky if substitution is the desired outcome. |
| Incomplete Purification | 1. Optimize HPLC: Adjust the mobile phase gradient, flow rate, or column type (e.g., C18 vs. a fluorous-specific column) to achieve better separation of the product from radioactive impurities.[20][21] 2. Implement F-SPE: Use Fluorous Solid-Phase Extraction (F-SPE) as a pre-purification or orthogonal purification step. This is highly effective at separating your desired fluorous-labeled product from non-fluorinated radioactive impurities like free radioiodide.[11][22] |
Issue 3: Difficulty in Product Purification and Isolation
You have a successful reaction, but isolating the final, pure product is challenging, leading to sample loss.
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-elution on HPLC | 1. Change Mobile Phase Modifier: The highly fluorinated tail can cause unusual retention behavior on standard reverse-phase (C18) columns. Experiment with different mobile phase modifiers. Using a fluorinated eluent like trifluoroethanol can sometimes improve separation of fluorinated compounds.[21] 2. Employ Orthogonal Methods: Combine F-SPE with HPLC. Use F-SPE first to rapidly remove the bulk of non-fluorous impurities, then use HPLC to polish the fluorous fraction for high purity.[2][12] |
| Sample Loss During Solvent Evaporation | 1. Use a Gentle Stream of Nitrogen: Highly fluorinated compounds can have lower boiling points than their hydrocarbon analogs. Avoid aggressive solvent removal on a rotovap under high vacuum. Use a gentle stream of nitrogen or argon to evaporate the solvent at room temperature. 2. Back-Extraction: If your product is in a fluorous solvent after F-SPE, you can perform a liquid-liquid extraction with an immiscible organic solvent to transfer it into a more volatile medium for easier removal. |
| Poor Recovery from F-SPE Cartridge | 1. Ensure Proper Elution Solvent: To elute the retained fluorous product from an F-SPE cartridge, you must use a sufficiently fluorophilic solvent. Methanol may not be strong enough. Use a fluorinated solvent like perfluorohexane or a specialty fluorous solvent for efficient recovery.[2][22] 2. Check for Secondary Interactions: The tetrahydrofuran ring and other parts of your molecule might have secondary interactions with the silica backbone of the F-SPE cartridge. A more polar organic solvent might need to be added to the fluorous eluent to disrupt these interactions. |
Experimental Workflows & Protocols
Workflow 1: Troubleshooting Low Radiochemical Yield
This diagram outlines a logical, step-by-step process for diagnosing and solving low RCY issues.
Caption: A stepwise guide to troubleshooting low radiochemical yield.
Protocol 1: Radioiodination via Nucleophilic Substitution (Example with ¹²⁵I)
This protocol describes a general method for labeling a thiol-containing peptide with the precursor via displacement of the iodide, followed by purification.
Materials:
-
This compound ("Fluorous Precursor")
-
Thiol-containing peptide (Substrate)
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
FluoroFlash® F-SPE Cartridge
-
Fluorophobic Wash Solvent (e.g., 80:20 Methanol/Water)
-
Fluorophilic Elution Solvent (e.g., Perfluorohexane or MTBE)
-
Radio-HPLC system for final analysis
Procedure:
-
Preparation: In a shielded vial, dissolve 1-2 mg of the thiol-containing peptide in 200 µL of anhydrous DMF.
-
Deprotonation: Add 5 µL of DIPEA to the peptide solution to deprotonate the thiol group, forming the more nucleophilic thiolate. Mix gently.
-
Precursor Addition: In a separate vial, dissolve ~1.5 molar equivalents of the Fluorous Precursor in 50 µL of anhydrous DMF. Add this solution to the peptide mixture.
-
Radioiodination (Halogen Exchange): Carefully add 1-5 mCi (37-185 MBq) of [¹²⁵I]NaI to the reaction vial. The radioactive iodide will displace the non-radioactive iodide on the precursor in an exchange reaction (Sₙ2 mechanism).[15][19]
-
Reaction: Seal the vial and heat at 60°C for 30-45 minutes. Monitor the reaction progress by radio-TLC if possible.
-
Quenching: Allow the reaction to cool to room temperature. The reaction can be quenched by adding 500 µL of the F-SPE fluorophobic wash solvent.
-
Purification (F-SPE): a. Condition an F-SPE cartridge with the fluorophilic elution solvent, followed by the fluorophobic wash solvent. b. Load the entire crude reaction mixture onto the conditioned F-SPE cartridge.[11] c. Wash the cartridge with 10-15 mL of the fluorophobic solvent to elute the unlabeled peptide, salts, and other non-fluorous impurities.[10] Collect the eluent as waste. d. Elute the desired ¹²⁵I-labeled, fluorous-tagged peptide from the cartridge using 5-10 mL of the fluorophilic elution solvent. Collect this fraction.
-
Solvent Removal & Analysis: Gently evaporate the fluorophilic solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection onto the radio-HPLC system to determine radiochemical purity.[20]
Diagram 2: Labeling and Fluorous Purification Workflow
This diagram illustrates the overall experimental process from labeling to final product analysis.
Caption: Workflow for labeling and fluorous solid-phase extraction.
By leveraging the principles and protocols outlined in this guide, researchers can effectively troubleshoot issues, optimize reaction conditions, and harness the unique properties of this compound to achieve high-efficiency labeling for their advanced research applications.
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Curran, D. P. (2001). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters, 3(12), 1873-1876. [Link]
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
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Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(4), 645-653. [Link]
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Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(18), 13627-13634. [Link]
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Kim, J., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (116), 54599. [Link]
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Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from Moravek website. [Link]
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Wilson, A. A., et al. (2004). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Nuclear Medicine and Biology, 31(6), 827-832. [Link]
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Korde, A., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(15), 5828. [Link]
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University of California, San Diego. (n.d.). Nuclide Safety Data Sheet Iodine-125. Retrieved from UCSD Blink. [Link]
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Pavan, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics, 14(12), 2639. [Link]
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Ilovaisky, A. I., & Kochetkov, V. L. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester website. [Link]
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Columbia University Radiation Safety. (2020). Radiation Safety Service: Iodine - 125. Retrieved from Columbia University. [Link]
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Wang, S., et al. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Materials, 16(4), 1464. [Link]
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Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. [Link]
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Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(4), 564-569. [Link]
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Kondo, N., et al. (2020). Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. Molecules, 25(21), 5192. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Iqbal, M. S., et al. (2018). Recent Advances in Synthetic Methods for Radioiodination. Current Radiopharmaceuticals, 11(2), 88-102. [Link]
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Kwiatkowski, C. F., et al. (2020). Addressing Urgent Questions for PFAS in the 21st Century. Environmental Science & Technology, 54(22), 14143-14149. [Link]
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Nicolas, L., et al. (2004). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Journal of Chromatographic Science, 42(4), 181-186. [Link]
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van der Meulen, N. P., et al. (2015). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Journal of Medicinal Chemistry, 58(15), 6071-6095. [Link]
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Knapp, F. F. Jr., et al. (1999). Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate. Applied Radiation and Isotopes, 51(4), 437-442. [Link]
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OECD. (2020). Strategies for grouping per- and polyfluoroalkyl substances (PFAS) to protect human and environmental health. OECD Series on Risk Management, No. 58. [Link]
-
LibreTexts Chemistry. (n.d.). Alkyl Iodide. Retrieved from LibreTexts. [Link]
- Reppe, W. (1950). U.S. Patent No. 2,525,410. Washington, DC: U.S.
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Janevik-Ivanovska, E., et al. (2018). Evaluation of factors with potential influence on [18F]FDG radiochemical synthesis yield. Journal of Radioanalytical and Nuclear Chemistry, 318(2), 1021-1027. [Link]
-
Shah, S. Q., et al. (2012). Critical analysis of radioiodination techniques for micro and macro organic molecules. Journal of Radioanalytical and Nuclear Chemistry, 292(1), 1-13. [Link]
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Nason, S. L., & Hestekin, J. A. (2020). Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field. ACS Omega, 5(25), 15135-15145. [Link]
-
Zink, A. A., et al. (2024). Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization. Pharmaceutics, 16(11), 1559. [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from LibreTexts. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Substitution Reactions of Alkyl Halides. Retrieved from University of Calgary website. [Link]
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Arome Science. (2024). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from Arome Science website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8028, Tetrahydrofuran. Retrieved from PubChem. [Link]
-
LCGC International. (2025). The Challenges of Characterizing PFAS in the Environment. Retrieved from LCGC International. [Link]
-
Chen, Y. C., et al. (2022). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 61(43), 17235-17246. [Link]
Sources
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Technical Support Center: Overcoming Challenges in Fluorous Solid-Phase Extraction (F-SPE)
Welcome to the technical support center for fluorous solid-phase extraction (F-SPE). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges encountered during F-SPE experiments. This resource is structured to provide not just steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your separations.
Troubleshooting Guide: Common F-SPE Issues & Solutions
This section addresses specific problems you may encounter during fluorous solid-phase extraction. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.
Issue 1: Low Recovery of the Fluorous-Tagged Compound
You've completed your F-SPE protocol, but the yield of your fluorous-tagged product in the fluorophilic fraction is significantly lower than expected.
Potential Cause A: Breakthrough During Sample Loading
-
Why it happens: The solvent used to dissolve and load your sample is too fluorophilic, causing it to act as an eluent for your fluorous-tagged compound. This prevents the compound from adequately adsorbing to the fluorous silica gel.[1] The interaction between your fluorous-tagged molecule and the fluorous stationary phase is a selective, but reversible, fluorine-fluorine interaction.[1] If the loading solvent has a high affinity for the stationary phase, it will compete with your compound, leading to premature elution.
-
Solution:
-
Reduce Loading Solvent Volume: The simplest solution is often to use the minimum volume of loading solvent necessary to dissolve your sample. For highly fluorophilic solvents like THF, the loading volume should be less than 10% of the fluorous silica gel bed volume.[1]
-
Change Loading Solvent: Switch to a more fluorophobic (less fluorophilic) solvent that still provides good solubility for your sample. A good rule of thumb is to use solvents with higher water content or more polar organic solvents.[1] For instance, DMF or DMSO are generally better choices than THF or acetone.[2]
-
Potential Cause B: Premature Elution During the Fluorophobic Wash
-
Why it happens: The fluorophobic wash solvent is not sufficiently polar (i.e., it's too fluorophilic), causing it to partially elute the retained fluorous-tagged compound along with the non-fluorous components.[3]
-
Solution:
-
Increase Solvent Polarity: Increase the "fluorophobicity" of your wash solvent. This is typically achieved by increasing the water content in your organic-aqueous mixture. For example, switching from 80:20 MeOH:H₂O to 70:30 MeOH:H₂O can enhance retention of the fluorous compound.[1]
-
Fraction Collection: If you suspect premature elution, collect smaller fractions during the wash step and analyze them to determine exactly when the fluorous compound begins to elute.[4][5] This will help you fine-tune your wash solvent composition.
-
Potential Cause C: Incomplete Elution from the Cartridge
-
Why it happens: The fluorophilic elution solvent is not strong enough to disrupt the interaction between your fluorous-tagged compound and the stationary phase.[6][7]
-
Solution:
-
Increase Elution Solvent Strength: Switch to a more fluorophilic solvent for the elution step. The general order of increasing fluorophilicity for common elution solvents is: MeOH < MeCN < THF.[1]
-
Increase Elution Volume: Ensure you are using a sufficient volume of the elution solvent. Typically, 3-5 column volumes are recommended, but you may need to increase this if your compound is strongly retained.[1][3]
-
Use a Soak Step: Allow the elution solvent to sit in the cartridge for a few minutes before applying pressure or vacuum. This "soak step" allows for better equilibration and can improve the desorption of the analyte from the sorbent.[8][9]
-
Issue 2: Contamination of the Non-Fluorous Fraction with Fluorous Compounds
Your desired non-fluorous product, collected during the fluorophobic wash, is contaminated with the fluorous-tagged starting material or byproducts.
Potential Cause: Insufficient Retention of Fluorous Compounds
-
Why it happens: This is the classic "breakthrough" problem, where the fluorous compounds do not bind effectively to the F-SPE cartridge. The causes are the same as those for low recovery of the fluorous compound (Issue 1, Cause A).[1] The loading solvent is likely too fluorophilic, or the sample is overloaded.
-
Solution:
-
Optimize Loading Conditions: As detailed above, reduce the volume of your loading solvent or switch to a more fluorophobic option like DMF or a solvent mixture with a higher water content.[1][2]
-
Reduce Sample Mass Loading: The recommended mass loading for standard F-SPE is typically 5-10% of the weight of the fluorous silica gel.[1][2] Exceeding this can saturate the stationary phase, leading to breakthrough. If you have a large sample mass, use a larger F-SPE cartridge.[6][10]
-
Issue 3: Poor Recovery of the Non-Fluorous Compound
The yield of your desired non-fluorous product is low after the fluorophobic wash step.
Potential Cause: Non-Specific Binding to the Stationary Phase
-
Why it happens: Although F-SPE is highly selective for fluorous interactions, some non-specific binding of non-fluorous compounds can occur, especially if they are highly lipophilic or have some residual interaction with the silica backbone or the alkyl spacer of the fluorous stationary phase.
-
Solution:
-
Modify the Fluorophobic Wash: Decrease the polarity of the wash solvent slightly to help elute the non-specifically bound non-fluorous compound. For example, if you are using 80:20 MeOH:H₂O, try switching to 90:10 MeOH:H₂O. Be mindful that this can risk eluting your fluorous compounds, so careful optimization is needed.
-
Analyze the Fluorophilic Fraction: Check the fluorous fraction for your missing non-fluorous compound. If it is present, this confirms non-specific retention, and a modification of the wash solvent is the correct approach.
-
Issue 4: Inconsistent Results and Poor Reproducibility
You are running the same F-SPE protocol, but are seeing significant variation in recovery and purity between runs.
Potential Cause A: Cartridge Bed Drying Out
-
Why it happens: If the fluorous silica gel bed dries out after the initial conditioning and equilibration steps, the stationary phase can "de-wet." This leads to channeling, where the sample and solvents pass through the cartridge without proper interaction with the stationary phase, resulting in poor retention.[3]
-
Solution:
Potential Cause B: Inconsistent Flow Rate
-
Why it happens: A flow rate that is too high during sample loading does not allow sufficient time for the fluorine-fluorine interactions to be established between the analyte and the sorbent, leading to breakthrough.[3][10][11] Conversely, inconsistent flow rates between runs will lead to variable contact time and, therefore, inconsistent results.
-
Solution:
Potential Cause C: Incomplete Cartridge Regeneration
-
Why it happens: If F-SPE cartridges are being reused, improper washing between runs can leave residual compounds on the stationary phase. This can affect the binding capacity and lead to cross-contamination in subsequent runs.[1]
-
Solution:
-
Implement a Rigorous Regeneration Protocol: After eluting the fluorous fraction, wash the cartridge thoroughly with a strong, fluorophilic solvent like THF or acetone to remove any strongly retained species. Follow this with the standard conditioning and equilibration steps before the next use.[1][12][13]
-
F-SPE Workflow and Troubleshooting Decision Tree
The following diagram illustrates a standard F-SPE workflow and a decision tree to guide you through troubleshooting common problems.
Caption: F-SPE Workflow and Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of fluorous solid-phase extraction?
A1: F-SPE operates on the principle of "fluorous-fluorous" interactions.[1][12] A stationary phase, typically silica gel modified with long perfluoroalkyl chains (e.g., -C₈F₁₇), selectively retains molecules that have been "tagged" with a similar fluorous chain.[1][14] The separation process involves a "fluorophobic pass" where non-fluorous compounds are washed away with a polar solvent mixture (like MeOH/H₂O), followed by a "fluorophilic pass" where the retained fluorous-tagged compounds are eluted with a more organic-rich solvent (like pure MeOH or THF).[1] This makes F-SPE less dependent on the overall polarity of the molecule and more on the presence or absence of the fluorous tag.[1]
Q2: How do I select the right fluorous tag for my molecule?
A2: The choice of a fluorous tag depends on the application. "Light" fluorous tags, typically containing a single C₆F₁₃ or C₈F₁₇ chain, are most common for F-SPE applications as they provide sufficient retention without drastically altering the molecule's solubility in common organic solvents.[1][2][15] "Heavy" fluorous tags with multiple perfluoroalkyl chains are generally used for fluorous liquid-liquid extraction (LLE) rather than F-SPE.[1][15] The tag should be attached to the parent molecule via a short alkyl spacer (e.g., -CH₂CH₂-) to insulate the reactive part of the molecule from the electron-withdrawing effects of the fluorine atoms.[15]
Q3: What is the difference between "standard" and "reverse" F-SPE?
A3:
-
Standard F-SPE: This is the most common mode. It uses a fluorous solid phase (fluorous silica) to retain fluorous-tagged compounds while non-fluorous compounds pass through. This is ideal for purifying a fluorous-tagged product from non-fluorous reagents and byproducts.[1]
-
Reverse F-SPE: This mode uses a standard polar solid phase (like regular silica gel) and a fluorous liquid phase. The non-fluorous product is retained on the silica, while fluorous-tagged reagents or byproducts are washed away with a fluorous solvent.[1] This approach is attractive for removing fluorous reagents or catalysts from a desired non-fluorous organic product.[1]
Q4: Can I reuse my F-SPE cartridges? How?
A4: Yes, one of the significant advantages of F-SPE is the ability to reuse cartridges, which helps control costs.[1] To regenerate a cartridge, after the fluorophilic elution step, wash it thoroughly with a strong solvent like THF or acetone (approximately 6 mL for a 1.5g cartridge) to remove any residual compounds. Then, simply air dry the cartridge before storing or re-conditioning it for the next use.[1][2] With proper regeneration, cartridges can often be reused multiple times with consistent performance.[2]
Data Presentation: Solvent Selection Guide
The choice of solvents is critical for a successful F-SPE separation. The following tables summarize the properties and recommended uses of common solvents.
Table 1: Solvent Fluorophilicity Scale
| Solvent | Relative Fluorophilicity | Typical Use in F-SPE |
| Water (H₂O) | Lowest | Additive to increase fluorophobicity |
| DMSO | Very Low | Fluorophobic wash (for water-sensitive compounds)[1] |
| DMF | Low | Loading solvent, fluorophobic wash component[1][2] |
| Methanol (MeOH) | Moderate | Fluorophobic wash component, fluorophilic eluent[1] |
| Acetonitrile (MeCN) | Moderate-High | Fluorophobic wash component, fluorophilic eluent[1] |
| THF | High | Fluorophilic eluent, regeneration solvent[1] |
| HFC-7100 (C₄F₉OCH₃) | Very High | Reverse F-SPE eluent[1] |
| FC-72 (Perfluorohexanes) | Highest | Reverse F-SPE eluent[1] |
Table 2: Recommended Loading Conditions for F-SPE
| Loading Solvent | Max Recommended Volume (% of Silica Bed Volume) | Comments |
| DMSO | ~30% | Excellent for dissolving diverse compounds with low risk of breakthrough.[1] |
| DMF | ~20-25% | A versatile and highly recommended loading solvent.[2] |
| MeOH / MeCN | ~10-15% | Use minimal volumes to avoid premature elution.[1] |
| THF | <10% | Highly fluorophilic; use with extreme caution and minimal volume.[1] |
| Data synthesized from references[1] and[2]. |
Experimental Protocol: Standard F-SPE for Product Purification
This protocol describes a general procedure for purifying a fluorous-tagged compound from non-fluorous impurities using a 1.5 g fluorous silica gel cartridge.
Materials:
-
F-SPE Cartridge (1.5 g fluorous silica)
-
Vacuum manifold or positive pressure apparatus
-
Crude reaction mixture (100-150 mg)
-
Loading Solvent (e.g., DMF, ~0.5 mL)
-
Fluorophobic Wash Solvent (e.g., 80:20 MeOH:H₂O, ~8 mL)
-
Fluorophilic Elution Solvent (e.g., MeOH, ~8 mL)
-
Regeneration Solvent (e.g., THF, ~6 mL)
-
Collection tubes
Methodology:
Caption: Standard F-SPE Protocol Workflow.
-
Step 1: Conditioning: Condition the F-SPE cartridge by passing 6-8 mL of the fluorophilic elution solvent (e.g., pure MeOH) through it. This ensures the fluorous stationary phase is fully solvated and activated.
-
Step 2: Equilibration: Equilibrate the cartridge by passing 6-8 mL of the fluorophobic wash solvent (e.g., 80:20 MeOH:H₂O) through it. It is critical not to let the solvent level drop below the top of the silica bed from this point until the sample is loaded.[3][8]
-
Step 3: Sample Loading: Dissolve your crude sample (typically 100-150 mg for a 1.5 g cartridge) in a minimal volume (~0.4-0.5 mL) of a suitable loading solvent (e.g., DMF).[1] Apply the sample to the top of the cartridge bed and use gentle pressure or vacuum to draw the sample completely onto the sorbent.
-
Step 4: Fluorophobic Elution: Place a collection tube under the cartridge. Wash the cartridge with 6-8 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O).[1] This fraction will contain your non-fluorous compounds.
-
Step 5: Fluorophilic Elution: Change to a new collection tube. Elute the retained fluorous-tagged compound by washing the cartridge with 8 mL of the fluorophilic elution solvent (MeOH).[1] This fraction contains your purified fluorous product.
-
Step 6: Regeneration (Optional): To reuse the cartridge, wash it with 6 mL of a strong solvent like THF and air dry completely.[1]
References
-
Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Available from: [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (2021, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. Retrieved from [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved January 14, 2026, from [Link]
-
Wallace Watson, D. (2017, January 1). Three Common SPE Problems. LCGC North America, 35(1). Retrieved from [Link]
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Zhang, W. (2004). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, 104(5), 2531-2556. Available from: [Link]
- Gladysz, J. A., Curran, D. P., & Horvath, I. T. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
-
CHROMacademy. (n.d.). Troubleshooting. Retrieved January 14, 2026, from [Link]
- Gladysz, J. A., & Emnet, C. (2004). Fluorous Solvents and Related Media. In Handbook of Fluorous Chemistry. Wiley-VCH.
- Rocaboy, C. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Green Chemistry. Royal Society of Chemistry.
-
Hawach Scientific. (2023, July 31). Common Trouble-Shooting About SPE Cartridge. Retrieved from [Link]
-
Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(4), 647-653. Available from: [Link]
- Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 62(51), 11837-11865.
-
Curran, D. P., Luo, Z., & Rocaboy, C. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. Organic Letters, 7(17), 3677-3680. Available from: [Link]
-
Curran, D. P., & Matsugi, M. (2004). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Angewandte Chemie International Edition, 43(11), 1422-1425. Available from: [Link]
-
Zhang, W. (2006). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Expert Opinion on Drug Discovery, 1(4), 351-362. Available from: [Link]
- Rocaboy, C. (2013). Chapter 8: Fluorous Solvents and Related Systems. In Green Chemistry. Royal Society of Chemistry.
- Wang, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(90), 73523-73530.
-
Wang, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. SciSpace. Retrieved from [Link]
-
PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Retrieved from [Link]
-
University of Illinois Chemistry. (2016, October 3). Fluorous Tags in Organic Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved January 14, 2026, from [Link]
-
Watson, T. (2015, July 7). Eight Steps to Better Results from Solid-Phase Extraction. LCGC North America. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1687, 463687. Available from: [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? Retrieved January 14, 2026, from [Link]
- Simpson, N. J. K. (2000).
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- 3. welch-us.com [welch-us.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 15. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of perfluorononyl-tagged proteins
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluorononyl-tagged proteins. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges with non-specific binding (NSB) and achieve high-quality, reproducible results in your experiments.
Understanding the Challenge: The Unique Nature of Perfluorononyl Tags
Perfluorononyl tags, due to their highly fluorinated nature, exhibit unique properties that are advantageous for specific affinity purification but can also be a source of non-specific binding in various applications. These tags are both hydrophobic (water-repelling) and lipophobic (fat-repelling), a characteristic that drives their strong and specific "fluorous-fluorous" interactions with other fluorinated surfaces.[1] However, this same property can lead to unwanted interactions with non-fluorous surfaces and other proteins, manifesting as high background signals and false positives in your assays.
Non-specific binding of perfluorononyl-tagged proteins is primarily driven by:
-
Hydrophobic Interactions: The fluorous tag can interact with hydrophobic regions of other proteins or plastic surfaces (e.g., polystyrene microplates).[2][3]
-
Electrostatic Interactions: Although the tag itself is non-polar, the protein it is attached to will have charged regions that can interact with charged surfaces.
-
Aggregation: The hydrophobic nature of the tag can sometimes promote protein aggregation, which can lead to non-specific binding.[4][5]
This guide will provide you with the knowledge and tools to effectively mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background when using my perfluorononyl-tagged protein in an ELISA?
High background in an ELISA using a perfluorononyl-tagged protein is most often due to inadequate blocking of the microplate wells.[6] Standard blocking buffers may not be sufficient to prevent the hydrophobic perfluorononyl tag from interacting with the polystyrene surface.[7][8] Additionally, suboptimal wash steps can fail to remove non-specifically bound protein.
Q2: Can I use standard blocking buffers like BSA or non-fat milk?
While standard blocking buffers like Bovine Serum Albumin (BSA) and non-fat milk can be effective to some extent, they may not be optimal for perfluorononyl-tagged proteins.[9][10] The unique hydrophobic and lipophobic nature of the fluorous tag may require more specialized blocking strategies. It is recommended to test a variety of blocking agents to find the one that works best for your specific assay.[9][10]
Q3: Are there any "fluorous-specific" blocking agents I should consider?
While commercially available, dedicated "fluorous-specific" blocking agents are not yet mainstream, the principle of "like-dissolves-like" can be applied. In some advanced applications like protein microarrays, surfaces are modified with fluorous molecules to specifically capture fluorous-tagged proteins while resisting non-specific adsorption of other molecules.[1] For general assays, focusing on comprehensive surface passivation and optimized buffer conditions is the most practical approach.
Q4: How does buffer composition affect non-specific binding of my perfluorononyl-tagged protein?
Buffer composition is critical. Key parameters to consider are:
-
pH: The pH of your buffer can influence the overall charge of your tagged protein, affecting electrostatic interactions with surfaces.[1]
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions, reducing non-specific binding.
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can be very effective at disrupting hydrophobic interactions that lead to non-specific binding.[6][11][12]
Q5: My perfluorononyl-tagged protein seems to be aggregating. What can I do?
Protein aggregation can be a source of non-specific binding.[4][5] To address this, consider the following:
-
Buffer Additives: Include additives like glycerol (up to 20%) or non-ionic detergents in your buffers to help maintain protein solubility.
-
Protein Concentration: Working with excessively high concentrations of your tagged protein can promote aggregation. Determine the optimal concentration for your application.
-
Storage Conditions: Ensure your protein is stored correctly, avoiding repeated freeze-thaw cycles.
Troubleshooting Guides
Scenario 1: High Background in an ELISA
Problem: You are performing a sandwich ELISA to detect an analyte using a perfluorononyl-tagged detection antibody, and you are observing a high signal in your negative control wells.
Underlying Cause: This is a classic case of non-specific binding of the detection antibody to the microplate surface or the capture antibody.
Troubleshooting Workflow:
Caption: ELISA High Background Troubleshooting Flow.
Step-by-Step Solutions:
-
Optimize the Blocking Buffer:
-
Rationale: The blocking buffer's role is to saturate all potential non-specific binding sites on the microplate.[6][13][14] For perfluorononyl-tagged proteins, a robust blocking agent is crucial to prevent hydrophobic interactions with the polystyrene surface.
-
Protocol:
-
Prepare a panel of blocking buffers to test side-by-side. Include standard blockers and combinations.
-
Coat your ELISA plate with the capture antibody as usual.
-
Block different sets of wells with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the ELISA protocol, ensuring to include negative controls (no analyte).
-
Compare the signal-to-noise ratio for each blocking buffer to identify the most effective one.
-
Blocking Agent Concentration Notes BSA 1-5% in PBS/TBS A good starting point, but may not be sufficient alone. Non-fat Dry Milk 5% in PBS/TBS Cost-effective, but can interfere with some antibody-antigen interactions. Fish Gelatin 0.5-1% in PBS/TBS Can be more effective than BSA in some cases due to lower cross-reactivity. Commercial Blockers Per manufacturer Often contain a mix of proteins and other blocking agents for broader effectiveness.[9] Recommended 1% BSA + 0.1% Tween-20 in TBS The combination of a protein blocker and a non-ionic detergent is often highly effective. -
-
Refine Your Wash Steps:
-
Rationale: Insufficient washing can leave behind non-specifically bound proteins. Increasing the number, duration, and volume of washes can significantly reduce background.[6][15]
-
Protocol:
-
Increase the number of wash cycles from 3 to 5-6.
-
Increase the wash volume to at least 300 µL per well.
-
Increase the soaking time for each wash to 30-60 seconds with gentle agitation.
-
Ensure complete removal of wash buffer after each step by inverting and tapping the plate on a clean paper towel.
-
-
-
Adjust Antibody Concentration:
-
Rationale: Using too high a concentration of your perfluorononyl-tagged detection antibody can lead to increased non-specific binding.[16]
-
Protocol:
-
Perform a titration of your detection antibody, testing a range of dilutions (e.g., 1:1000, 1:2000, 1:5000, 1:10000).
-
Run the ELISA with each dilution and determine the concentration that provides the best signal-to-noise ratio.
-
-
-
Incorporate Detergents in Buffers:
-
Rationale: Non-ionic detergents are excellent at disrupting the hydrophobic interactions that are a primary driver of non-specific binding for perfluorononyl tags.[6][11][12]
-
Protocol:
-
Add 0.05% - 0.1% Tween-20 to your wash buffer.
-
Consider adding a low concentration of Tween-20 (e.g., 0.05%) to your antibody dilution buffer.
-
-
Scenario 2: Non-Specific Bands in a Western Blot
Problem: You are using a perfluorononyl-tagged primary or secondary antibody in a Western blot and are seeing multiple non-specific bands, obscuring your target protein.
Underlying Cause: This indicates that your tagged antibody is binding to other proteins on the membrane in addition to your protein of interest.
Troubleshooting Workflow:
Caption: Western Blot Non-Specific Bands Troubleshooting.
Step-by-Step Solutions:
-
Optimize Blocking Conditions:
-
Rationale: As with ELISA, proper blocking of the membrane is the first line of defense against non-specific binding.[15][16]
-
Protocol:
-
Increase the blocking time to 2 hours at room temperature or overnight at 4°C.
-
Test different blocking agents. While non-fat milk is common, a BSA-based blocker may be more suitable for some applications.
-
Ensure your blocking buffer contains a non-ionic detergent like Tween-20 (0.1%).
-
Blocking Agent Concentration Notes Non-fat Dry Milk 5% in TBST A common and effective choice. BSA 3-5% in TBST A good alternative, especially if milk causes issues with phospho-antibodies. Commercial Blockers Per manufacturer Can offer enhanced performance and consistency.[17] -
-
Increase Wash Stringency:
-
Rationale: More stringent washing helps to remove weakly bound, non-specific antibodies.[15]
-
Protocol:
-
Increase the number of washes to 4-5.
-
Increase the duration of each wash to 10-15 minutes with vigorous agitation.
-
Increase the concentration of Tween-20 in your wash buffer (TBST) to 0.1-0.2%.
-
-
-
Titer Antibody Concentration:
-
Rationale: An excess of antibody increases the likelihood of off-target binding.[16]
-
Protocol:
-
Perform a dot blot or a strip test with a range of antibody dilutions to find the optimal concentration that gives a strong specific signal with minimal background.
-
-
-
Check for Protein Aggregation:
-
Rationale: Aggregates of your tagged protein can stick non-specifically to the membrane.
-
Protocol:
-
Before use, centrifuge your antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.
-
Use the supernatant for your incubation.
-
Consider filtering your antibody solution through a 0.22 µm filter.
-
-
References
Sources
- 1. Fabrication of a protein microarray by fluorous-fluorous interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hydrophobic interactions in positioning of peripheral proteins in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent-mediated protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational change, aggregation and fibril formation induced by detergent treatments of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Characterization of polystyrene-binding peptides (PS-tags) for site-specific immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coating of proteins to polystyrene ELISA plates in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of nonionic detergents on P-glycoprotein drug binding and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 14. corning.com [corning.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. Fluoroalkyl and alkyl chains have similar hydrophobicities in binding to the "hydrophobic wall" of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of fluorinated tetrahydrofurans
Welcome to the technical support center for the synthesis of fluorinated tetrahydrofurans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies based on established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorocyclization reaction of a homoallylic alcohol is giving a very low yield of the desired fluorinated tetrahydrofuran. What are the most common initial checks I should perform?
A1: Low yield in a fluorocyclization reaction is a frequent challenge that can often be resolved by systematically evaluating the foundational parameters of your experiment. Before delving into more complex mechanistic issues, it's crucial to ensure the integrity of your starting materials and the reaction environment.
Initial Troubleshooting Workflow:
-
Reagent Quality and Handling:
-
Fluorinating Agent: Electrophilic fluorinating agents like Selectfluor® are sensitive to moisture. Ensure your reagent is fresh, has been stored in a desiccator, and is handled under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Anhydrousness: The presence of water can lead to unwanted side reactions, such as the formation of alcohol byproducts instead of the desired fluorinated compound. Always use freshly dried solvents. Common solvents for these reactions include acetonitrile (MeCN), dichloromethane (DCM), and toluene.[1]
-
Substrate Purity: Impurities in your starting homoallylic alcohol can interfere with the reaction. Purify the substrate meticulously before use.
-
-
Reaction Temperature:
-
Fluorocyclization reactions can be highly sensitive to temperature. Lower temperatures (e.g., -50 °C to -35 °C) often improve enantioselectivity but can sometimes lead to lower yields due to reduced reactivity or solubility issues.[2] Conversely, higher temperatures may promote side reactions. A careful optimization of the reaction temperature is often necessary.
-
-
Inert Atmosphere:
-
Oxygen can sometimes interfere with catalytic cycles or promote oxidative side reactions. As a standard practice, degas your solvent and maintain the reaction under an inert atmosphere.
-
Q2: I'm observing significant formation of elimination byproducts instead of the cyclized product. What is causing this and how can I suppress it?
A2: The formation of elimination byproducts is a common competing reaction pathway in fluorination chemistry, particularly when using reagents like DAST or in reactions that can proceed through carbocationic intermediates.[3][4]
Understanding the Cause:
In the context of fluorocyclization of unsaturated alcohols, the initial electrophilic attack of the fluorinating agent on the double bond generates a carbocationic intermediate. This intermediate can either be trapped intramolecularly by the hydroxyl group to form the tetrahydrofuran ring or undergo elimination of a proton to form an unsaturated byproduct. The balance between these two pathways is influenced by several factors.
Strategies to Minimize Elimination:
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. While DAST is known to promote elimination, electrophilic reagents like Selectfluor® are often more selective for cyclization.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the carbocationic intermediate and the transition states for cyclization versus elimination. Less polar solvents may favor the intramolecular cyclization.
-
Temperature Control: As mentioned, lower reaction temperatures generally disfavor elimination pathways.
-
Use of a Non-nucleophilic Base: In some cases, the presence of a mild, non-nucleophilic base can help to scavenge any acid generated during the reaction that might promote elimination. However, the choice and amount of base must be carefully optimized, as it can also interfere with the desired reaction.
Q3: My reaction is sluggish and gives a low yield even after extended reaction times. How can I improve the reaction rate and conversion?
A3: A sluggish reaction points towards issues with activation energy, reagent reactivity, or catalyst efficiency. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent Reactivity | The chosen fluorinating agent may not be electrophilic enough for your specific substrate. | Consider a more reactive N-F reagent. For instance, if NFSI is giving low conversion, Selectfluor® might be a better option due to its higher reactivity. |
| Low Reaction Temperature | While beneficial for selectivity, low temperatures can significantly slow down the reaction rate.[2] | Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find a balance between reaction rate and selectivity. |
| Catalyst Inefficiency (if applicable) | If using a catalytic system, the catalyst may be poisoned, inactive, or used in insufficient quantity. | Ensure the catalyst is pure and handled under appropriate conditions. Consider increasing the catalyst loading. |
| Poor Substrate Solubility | At lower temperatures, the substrate or reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and slow kinetics.[2] | Choose a solvent system in which all components are soluble at the desired reaction temperature. A solvent screen is often a valuable optimization step. |
Q4: I am observing the formation of rearranged products. What is the mechanistic basis for this, and how can I control the reaction pathway?
A4: The formation of rearranged products, such as those arising from Wagner-Meerwein rearrangements, is indicative of the formation of a carbocationic intermediate that has a lifetime long enough to undergo skeletal reorganization.[6]
Mechanistic Insight:
The electrophilic addition of "F+" to the alkene creates a carbocation. If this carbocation can rearrange to a more stable carbocation (e.g., from a secondary to a tertiary carbocation) via a hydride or alkyl shift, this pathway may compete with or even dominate the desired intramolecular cyclization.
Controlling Reaction Pathways:
-
Stabilization of the Desired Intermediate: The choice of solvent and any additives can influence the stability of the initially formed carbocation, potentially disfavoring rearrangement.
-
Accelerating the Cyclization Step: By optimizing conditions to favor a rapid intramolecular trapping of the carbocation by the hydroxyl group, the lifetime of the carbocation is reduced, thus minimizing the opportunity for rearrangement. This can sometimes be achieved by increasing the concentration of the substrate.
-
Substrate Design: In some cases, the substrate itself is inherently prone to rearrangement. Modifying the substrate structure, for example by introducing bulky groups that disfavor the rearranged conformation, can be a solution, although this is not always practical.
Visualizing Reaction Pathways
To better understand the competing reaction pathways in the fluorocyclization of a homoallylic alcohol, the following diagram illustrates the key decision point for the carbocation intermediate.
Caption: Competing pathways in fluorocyclization.
Experimental Protocol: General Procedure for a Trial Fluorocyclization
This protocol provides a starting point for the synthesis of a fluorinated tetrahydrofuran using Selectfluor®. Optimization will likely be required for your specific substrate.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Selectfluor® (1.2 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol.
-
Under an inert atmosphere, dissolve the alcohol in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
-
Cool the solution to the desired temperature (e.g., 0 °C to -40 °C) using an appropriate cooling bath.
-
In a separate flask, weigh out Selectfluor® under an inert atmosphere.
-
Add the Selectfluor® to the cooled solution of the homoallylic alcohol in one portion.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Key Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action |
| Reagents | Moisture contamination, impurity | Use fresh, high-purity reagents; handle under inert atmosphere. |
| Solvent | Presence of water, wrong polarity | Use anhydrous solvents; screen different solvents (e.g., MeCN, DCM, Toluene). |
| Temperature | Too low (slow reaction), too high (side reactions) | Optimize temperature systematically; start at lower temperatures for selectivity.[2] |
| Byproducts | Elimination, rearrangement | Change fluorinating agent, lower temperature, consider non-nucleophilic base.[3][6] |
| Reaction Rate | Sluggish conversion | Increase temperature, use a more reactive fluorinating agent, check catalyst (if any). |
Mechanistic Considerations: "Fluorination First" vs. "Cyclization First"
The precise mechanism of fluorocyclization can be substrate-dependent. For unsaturated alcohols, a "fluorination first, cyclization later" mechanism is often proposed.[7] However, for other substrates like unsaturated carboxylic acids, a "cyclization first, fluorination later" pathway may be favored.[7] Understanding the likely mechanism for your system, which is influenced by the pKa of the nucleophile, can aid in troubleshooting. For instance, if the cyclization is the rate-limiting step, modifications to enhance the nucleophilicity of the hydroxyl group could be beneficial.
Caption: Two possible mechanisms for fluorocyclization.
This guide provides a starting point for addressing low yields in the synthesis of fluorinated tetrahydrofurans. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, will ultimately lead to successful outcomes in your research.
References
-
Gong, J., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society. Available at: [Link]
-
Gong, J., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. ResearchGate. Available at: [Link]
-
Shows two competing reaction pathways for fluorination of 1 using... - ResearchGate. Available at: [Link]
-
Gong, J., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society. Available at: [Link]
-
Lacombe, F., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Available at: [Link]
- Progresses in the fluorination addition reactions of unsaturated carbon-carbon bonds. (2025). ScienceDirect.
-
(PDF) Metal free electrophilic fluoro-cyclization of unsaturated N-hydroxy- and N-acetoxyamides with N-F reagents - ResearchGate. Available at: [Link]
-
Shu, Z., et al. (2021). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. Available at: [Link]
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC - NIH. Available at: [Link]
-
Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]
-
Stereospecific Electrophilic Fluorocyclization of α,β-Unsaturated Amides with Selectfluor - PubMed. Available at: [Link]
-
Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines - YouTube. Available at: [Link]
-
Synthesis of Substituted Tetrahydrofuran by Electrophile-Induced Cyclization of 4-Pentene-1,2,3-triols - Scilit. Available at: [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols - UC Berkeley. Available at: [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch | Organic Chemistry | ChemRxiv. Available at: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH. Available at: [Link]
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]
-
Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC - NIH. Available at: [Link]
-
Proposed mechanism of the fluorocyclization reactions exemplified by... - ResearchGate. Available at: [Link]
Sources
- 1. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Iodomethyl Functional Groups in Solution
Welcome to the technical support center dedicated to the preservation of iodomethyl functional groups. This guide provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Understanding the Instability of the C-I Bond
The iodomethyl group, while a powerful synthetic tool, is inherently labile. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol. This weakness makes it susceptible to degradation through several common pathways in a laboratory setting.
Key Degradation Pathways:
-
Nucleophilic Substitution: The iodide ion is an excellent leaving group, making the iodomethyl carbon highly electrophilic and prone to attack by a wide range of nucleophiles, including water, alcohols, and amines.
-
Photolytic Cleavage: The C-I bond can undergo homolytic cleavage when exposed to light, particularly in the UV spectrum, generating highly reactive radical species.
-
Thermal Decomposition: Elevated temperatures can provide the necessary energy to break the weak C-I bond, leading to decomposition.
-
Radical-Induced Decomposition: The presence of radical initiators or trace metals can catalyze the degradation of the iodomethyl group.
Below is a diagram illustrating the primary degradation pathways.
Caption: Degradation of iodomethyl groups via nucleophilic substitution and radical formation.
Preventative Measures: Best Practices for Handling and Storage
Proactive measures are crucial to maintaining the integrity of your iodomethyl-containing compounds. The following table summarizes recommended storage and handling conditions.
| Parameter | Recommended Condition | Rationale |
| Light | Store in amber vials or wrap containers in aluminum foil. | Minimizes photolytic cleavage of the C-I bond. |
| Temperature | Store at low temperatures (-20°C to -80°C). | Reduces the rate of thermal decomposition and slows reaction with trace nucleophiles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Solvent | Use dry, aprotic solvents (e.g., DCM, THF, Toluene). | Avoids nucleophilic attack from protic solvents like water or alcohols. |
| pH | Maintain a neutral to slightly acidic pH. | Basic conditions can introduce nucleophiles (e.g., hydroxide) that degrade the compound. |
| Additives | Consider adding a stabilizer like copper powder or silver wool. | These act as radical scavengers, inhibiting free-radical chain reactions. |
Experimental Workflow for Stabilizing an Iodomethyl Compound in Solution:
The following workflow provides a step-by-step guide for preparing and storing a solution of an iodomethyl-containing compound for use in a subsequent reaction.
Caption: Step-by-step preparation of a stabilized iodomethyl solution.
Troubleshooting Guide
This section addresses common issues encountered when working with iodomethyl compounds.
Issue 1: Rapid discoloration of the solution (to yellow or brown).
-
Probable Cause: Formation of iodine (I₂) due to decomposition of the iodomethyl group.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is protected from light and stored at the recommended low temperature.
-
Check Solvent Purity: Use freshly distilled or commercially available dry solvents. Older solvents can absorb atmospheric moisture.
-
Inert Atmosphere: Confirm that the solution was prepared and stored under a robust inert atmosphere.
-
Add a Stabilizer: If not already present, consider adding a small amount of copper powder or silver wool to scavenge radicals and react with any formed I₂.
-
Issue 2: Low yield or incomplete reaction in a subsequent synthetic step.
-
Probable Cause: Degradation of the iodomethyl compound in solution prior to or during the reaction, leading to a lower effective concentration of the starting material.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before use, analyze the iodomethyl compound solution via ¹H NMR or HPLC to confirm its purity and concentration. The appearance of new peaks or a decrease in the characteristic CH₂-I signal can indicate degradation.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of iodomethyl compounds immediately before use.
-
Control Reaction Temperature: Ensure the reaction temperature is appropriate and does not cause premature decomposition of the starting material.
-
Optimize Reaction Conditions: Consider if any reagents or conditions in your reaction are incompatible with the iodomethyl group (e.g., strong bases, nucleophilic additives).
-
Issue 3: Formation of unexpected byproducts.
-
Probable Cause: The degraded iodomethyl compound or the radical species generated during decomposition are participating in side reactions.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and characterize the byproducts to understand the degradation pathway that is occurring. For example, the presence of an alcohol byproduct (R-CH₂-OH) would suggest reaction with water.
-
Refine Purification of Starting Materials: Ensure all starting materials and solvents are free from nucleophilic impurities.
-
Employ a Scavenger: In addition to copper, other radical scavengers like butylated hydroxytoluene (BHT) can sometimes be used, depending on reaction compatibility.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent containing a small amount of a protic solvent like methanol?
A1: It is highly discouraged. Protic solvents are nucleophilic and will react with the iodomethyl group, leading to substitution products and reducing the concentration of your desired compound. Always use dry, aprotic solvents.
Q2: How long can I store a solution of an iodomethyl compound?
A2: This is highly dependent on the specific compound, the solvent, and the storage conditions. For maximum reliability, it is best to prepare solutions fresh. If storage is necessary, it should be at -20°C or below, in the dark, under an inert atmosphere, and for the shortest possible time. A stability study using an analytical technique like HPLC is recommended to determine an acceptable storage duration for your specific compound.
Q3: Is it necessary to add a stabilizer like copper powder?
A3: While not always strictly necessary, it is a highly recommended best practice, especially for long-term storage or when working with particularly sensitive iodomethyl compounds. Copper acts as a radical scavenger and can significantly inhibit decomposition.
Q4: My iodomethyl compound is a solid. How should I store it?
A4: Solid iodomethyl compounds should also be stored at low temperatures, protected from light, and preferably under an inert atmosphere to prevent slow decomposition over time, especially if the solid is exposed to air and humidity.
Q5: What analytical techniques are best for monitoring the degradation of my iodomethyl compound?
A5: ¹H NMR spectroscopy is excellent for observing the disappearance of the characteristic iodomethyl proton signal (typically a singlet or triplet) and the appearance of new signals from degradation products. HPLC with a UV detector is also a powerful quantitative method for tracking the concentration of the parent compound over time.
References
Technical Support Center: Navigating Mass Spectrometry of Fluorinated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. The incorporation of fluorine into peptides is a powerful strategy for modulating their conformation, stability, and biological activity. However, the unique chemical properties of fluorine can introduce challenges in mass spectrometric analysis, particularly during fragmentation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of a fluorinated amino acid, like 4-fluorophenylalanine, affect the fragmentation pattern of a peptide in CID/HCD?
The fragmentation of peptides containing 4-fluorophenylalanine (4-F-Phe) in Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) generally follows the same pathways as their non-fluorinated analogs.[1] You can expect to see the familiar series of b- and y-ions resulting from cleavage of the peptide backbone amide bonds. The primary difference will be a mass shift in the fragment ions that contain the 4-F-Phe residue. This mass shift should be carefully accounted for during spectral interpretation. The presence of the fluorine atom typically does not interfere with the ionization process in electrospray or MALDI.[1]
Q2: I am observing a significant neutral loss in my spectra. Is this common for fluorinated peptides?
Yes, neutral loss is a common phenomenon for peptides containing certain modifications, and fluorinated residues are no exception. For peptides containing a trifluoromethyl (CF3) group, the neutral loss of the CF3 group itself (a mass loss of 69 Da) can be a prominent fragmentation pathway. This is particularly relevant when the CF3 group is attached to a side chain. The stability of the resulting fragment ion will influence the prevalence of this neutral loss.
Q3: Which fragmentation technique (CID/HCD, ETD, or EThcD) is best for sequencing fluorinated peptides?
The optimal fragmentation technique depends on the specific peptide and the nature of the fluorinated residue.
-
CID/HCD: These are robust methods for generating b- and y-ion series and are often sufficient for sequencing peptides with simple fluorinated residues like 4-fluorophenylalanine.[1]
-
ETD/EThcD: Electron Transfer Dissociation (ETD) and ETD combined with HCD (EThcD) are particularly advantageous for peptides with labile modifications. Since the C-F bond is very strong, the fluorinated group itself is not necessarily "labile" in the same way as a phosphate or glycan group. However, ETD's ability to cleave the peptide backbone without significantly energizing the side chains can be beneficial in preventing complex side-chain rearrangements or specific neutral losses that might complicate CID/HCD spectra. EThcD is especially powerful as it provides a hybrid fragmentation pattern of c/z- and b/y-ions, offering more comprehensive sequence coverage in a single experiment.
Q4: Will the position of the fluorinated amino acid in the peptide sequence affect fragmentation?
Yes, the position of any amino acid can influence fragmentation patterns, and fluorinated residues are no different. For example, in deprotonated peptides, a C-terminal phenylalanine can lead to the neutral loss of cinnamic acid.[2] While specific studies on the positional effects of a wide range of fluorinated amino acids are still emerging, it is reasonable to expect that the position will play a role in directing fragmentation, particularly if the fluorinated residue influences proton mobility along the peptide backbone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometric analysis of fluorinated peptides.
Problem 1: Poor Sequence Coverage
Symptoms:
-
The MS/MS spectrum contains only a few fragment ions, making it difficult to determine the full peptide sequence.
-
The fragmentation is dominated by a few intense peaks, with little to no backbone cleavage.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Fragmentation Energy | The collision energy in CID/HCD may be too low to induce sufficient backbone fragmentation or too high, leading to excessive fragmentation into very small, uninformative ions. | Optimize the collision energy. Perform a collision energy ramp experiment to identify the optimal setting for your specific peptide. |
| Charge State Effects | Lower charge states (e.g., +1) can be more difficult to fragment effectively with CID/HCD. ETD is also less efficient for doubly charged peptides. | If possible, try to generate higher charge state precursors by adjusting the ESI source conditions or the pH of your mobile phase. For higher charge state ions (+3 and above), ETD or EThcD will likely provide better sequence coverage. |
| Presence of a Highly Basic Residue | A highly basic residue (like arginine) can sequester the proton, leading to charge-remote fragmentation and potentially less informative backbone cleavage. | Consider using ETD/EThcD, as these methods are not dependent on proton mobility and can effectively fragment peptides regardless of the presence of basic residues. |
| Labile Fluorinated Group | While the C-F bond is strong, some complex fluorinated side chains might undergo facile neutral loss, consuming most of the ion energy and leaving little for backbone fragmentation. | Switch to a "softer" fragmentation technique like ETD, which is known to preserve labile modifications. EThcD can also be beneficial in this case. |
Problem 2: Ambiguous Fragment Ion Assignment
Symptoms:
-
You observe peaks in your MS/MS spectrum that do not correspond to expected b-, y-, c-, or z-ions.
-
There is a prominent unassigned peak that could be a neutral loss, but its identity is unclear.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unexpected Neutral Loss | The fluorinated side chain may be undergoing a previously uncharacterized neutral loss. | Use a high-resolution mass spectrometer to obtain an accurate mass measurement of the neutral loss. This will allow you to determine its elemental composition and propose a likely structure. |
| Internal Fragmentation | Cleavage at two points along the peptide backbone can generate internal fragment ions. | These are more common in higher-energy CID and TOF/TOF instruments. Specialized software can help to identify these fragments. |
| Side Chain Fragmentation | The fluorinated side chain itself may be fragmenting. | Carefully analyze the mass differences between the precursor and the fragment ions. High-resolution mass spectrometry is crucial here to distinguish between different potential fragment structures. |
Experimental Workflow for Troubleshooting Fragmentation Issues
If you are facing challenges with the fragmentation of your fluorinated peptide, the following workflow can help you systematically troubleshoot the issue.
Caption: A decision-making workflow for troubleshooting fluorinated peptide fragmentation.
Protocol: Optimizing Fragmentation using EThcD
For challenging fluorinated peptides, EThcD can provide superior results. Here is a general protocol for setting up an EThcD experiment on a hybrid Orbitrap mass spectrometer.
-
Sample Preparation: Prepare your fluorinated peptide sample in a suitable solvent for electrospray ionization (e.g., 50% acetonitrile/50% water with 0.1% formic acid).
-
Instrument Setup:
-
Infuse the sample at a constant flow rate.
-
Optimize the ESI source parameters to obtain a stable signal for your peptide of interest.
-
Select the precursor ion for your fluorinated peptide in the quadrupole.
-
-
EThcD Method Development:
-
Begin with a standard EThcD method.
-
Set the ETD reaction time based on the precursor charge state (longer times for lower charge states).
-
Apply a supplemental HCD activation energy. A good starting point is typically 25-30%.
-
Acquire MS/MS spectra in the Orbitrap for high mass accuracy.
-
-
Data Analysis:
-
Look for the presence of both c/z- and b/y-ion series.
-
If fragmentation is insufficient, incrementally increase the ETD reaction time and/or the HCD collision energy.
-
If neutral loss of the fluorinated group is still a major issue, try decreasing the HCD energy and increasing the ETD reaction time to favor electron-based fragmentation.
-
Visualization of Fragmentation Pathways
The choice of fragmentation method directly influences the type of fragment ions produced.
Caption: Comparison of major fragment ion types from CID/HCD and ETD/EThcD.
References
-
Tsybin, Y. O., et al. (2011). Electron transfer dissociation of peptides containing intrachain disulfide bonds. Journal of the American Society for Mass Spectrometry, 22(1), 9-18. [Link]
-
Frese, C. K., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. [Link]
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]
-
Molina, H., et al. (2008). Comprehensive comparison of collision induced dissociation and electron transfer dissociation. Journal of Proteome Research, 7(11), 4952-4960. [Link]
Sources
Optimizing elution conditions for fluorous-tagged peptides from F-SPE columns
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing the elution of fluorous-tagged peptides from Fluorous Solid-Phase Extraction (F-SPE) columns. Here, we address common challenges with in-depth, scientifically-grounded solutions to enhance your purification workflows.
Introduction to Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the unique properties of highly fluorinated molecules.[1][2] It relies on the strong and selective interaction between a fluorous-tagged molecule and a fluorous stationary phase, which is typically silica gel functionalized with a perfluoroalkyl phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇).[3][4] This interaction allows for the efficient separation of fluorous-tagged peptides from non-fluorous contaminants.[5][6] The process generally involves four key steps: column preconditioning, sample loading, washing away non-fluorous impurities with a "fluorophobic" solvent, and finally, eluting the desired fluorous-tagged peptide with a "fluorophilic" solvent.[3]
The "fluorous" tag, a perfluorinated alkyl chain, imparts a unique partitioning behavior to the peptide, making it distinct from both polar and non-polar molecules.[1] This allows for a highly selective capture and release mechanism.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the F-SPE of fluorous-tagged peptides and provides actionable solutions based on established principles.
Issue 1: Low or No Recovery of the Fluorous-Tagged Peptide
This is one of the most frequently encountered problems in F-SPE.[8][9] Several factors can contribute to poor recovery of your target peptide.
Possible Cause & Solution
-
Inappropriate Elution Solvent: The strength of the "fluorophilic" elution solvent may be insufficient to disrupt the strong interaction between the fluorous tag and the stationary phase.
-
Solution: Increase the "fluorophilicity" of your elution solvent. A common and effective strategy is to use pure, water-free organic solvents. Solvents can be ranked by their increasing fluorophilicity: H₂O < DMSO < DMF < MeOH < MeCN < THF.[6] If methanol (MeOH) is not effective, try acetonitrile (MeCN) or tetrahydrofuran (THF).[6] In some cases, a small percentage of a highly fluorous solvent like perfluorohexane (FC-72) may be required, though this is less common for peptide applications.[6]
-
-
Premature Elution During Washing: The "fluorophobic" wash solvent may be too strong, causing the fluorous-tagged peptide to "breakthrough" and be lost in the wash fraction.
-
Solution: Decrease the fluorophilicity of the wash solvent. This is typically achieved by increasing the water content.[6] For example, if an 80:20 MeOH/H₂O wash is causing breakthrough, switch to a 70:30 or 60:40 MeOH/H₂O mixture.[6] Pay close attention to the loading solvent as well; a highly fluorophilic loading solvent can lead to breakthrough even with an appropriate wash solvent.[6]
-
-
Incomplete Digestion or Tagging: If the peptide was not efficiently tagged with the fluorous moiety, it will not be retained on the column and will be found in the flow-through or wash fractions.
-
Solution: Verify the efficiency of your fluorous tagging reaction using an appropriate analytical technique like LC-MS before proceeding with F-SPE. Ensure that your digestion protocol is optimized to avoid incomplete digestion, which can also lead to poor recovery.[10]
-
-
Non-Specific Binding: Peptides can be "sticky" and may adhere to surfaces, such as the collection tubes.[11]
-
Solution: Use low-binding polypropylene tubes and pipette tips. In some cases, adding a small amount of a non-ionic surfactant to the elution buffer can help, but ensure it is compatible with downstream applications.
-
Issue 2: Poor Purity of the Eluted Peptide
The eluted fraction contains significant amounts of non-fluorous impurities.
Possible Cause & Solution
-
Insufficient Washing: The wash step may not be adequate to remove all non-fluorous components from the column.
-
Solution: Increase the volume of the fluorophobic wash solvent. Typically, 3-5 column volumes are recommended.[6] You can also try a stepwise wash, starting with a weaker fluorophobic solvent and gradually increasing its strength. For example, a wash with 50:50 MeCN/H₂O followed by a wash with 70:30 MeCN/H₂O.
-
-
Co-elution of Hydrophobic Impurities: Highly hydrophobic non-fluorous peptides or other molecules in the crude sample can sometimes be retained on the fluorous stationary phase through non-specific hydrophobic interactions.
-
Solution: Optimize the wash solvent to be just strong enough to elute these hydrophobic impurities without eluting the fluorous-tagged peptide. This often involves a careful balance of the organic solvent and water content. Consider a pre-elution wash with a solvent of intermediate fluorophilicity.
-
-
Precipitation on the Column: If the sample has low solubility in the loading or wash solvent, it can precipitate on the column, trapping impurities that are then released during elution.[6]
-
Solution: Ensure your sample is fully dissolved in the loading solvent. If precipitation is observed, try reducing the sample load or using a stronger, yet still fluorophobic, loading solvent.[6]
-
Issue 3: Inconsistent Results and Poor Reproducibility
You observe significant variability in recovery and purity between experiments.
Possible Cause & Solution
-
Column Variability and Reuse: Reusing F-SPE cartridges without proper regeneration can lead to inconsistent performance.[6]
-
Solution: If reusing cartridges, ensure a thorough regeneration step is performed. This typically involves washing with a strong, fluorophilic solvent like THF or acetone to remove any strongly retained compounds, followed by re-equilibration with the initial mobile phase conditions.[3][6] For critical applications, using a new cartridge for each purification is recommended.
-
-
Inconsistent Solvent Preparation: Small variations in the composition of your wash and elution solvents can have a significant impact on the separation.
-
Solution: Prepare fresh solvents for each experiment and use precise measurements. Ensure that the water and organic solvents are of high purity.
-
-
Sample Loading Volume: The volume of the loading solvent can affect retention, especially if it is more fluorophilic than the wash solvent.[6]
-
Solution: Keep the loading volume as small and consistent as possible. It is generally recommended to use less than 10% of the column volume for the loading solvent if it is highly fluorophilic.[6]
-
F-SPE Workflow and Decision Tree
The following diagram illustrates a typical F-SPE workflow for fluorous-tagged peptides and a decision tree for troubleshooting common issues.
Caption: F-SPE Workflow and Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind fluorous solid-phase extraction?
A1: F-SPE operates on the principle of "fluorous-fluorous" interactions.[5] Perfluorinated compounds, like the fluorous tags on peptides, are both hydrophobic and lipophobic, meaning they prefer to interact with other fluorous molecules over aqueous or organic environments.[12] The fluorous stationary phase of the F-SPE column provides a "fluorous phase" that strongly retains the fluorous-tagged peptides, while non-fluorous molecules are washed away.[5][6]
Q2: How do I choose the right F-SPE column?
A2: The choice of F-SPE column depends on the amount of sample you need to purify. Manufacturers provide guidelines for sample loading capacity based on the mass of the fluorous silica gel in the cartridge.[4] As a general rule, the mass of the crude sample should be around 5-10% of the mass of the fluorous silica gel.[6]
Q3: Can I use reversed-phase (C18) SPE for fluorous-tagged peptides?
A3: While fluorous tags do increase the hydrophobicity of peptides, allowing for some separation on C18 columns, F-SPE is generally more selective.[8][9] The unique fluorous-fluorous interaction provides a more orthogonal separation mechanism compared to the hydrophobic interactions that govern reversed-phase chromatography.[8][9] This can lead to higher purity in F-SPE. However, for some applications, a combined approach or the use of reversed-phase SPE with optimized elution conditions can be effective.[8]
Q4: What is the difference between "light" and "heavy" fluorous tags?
A4: "Light" fluorous tags typically contain a single perfluoroalkyl chain (e.g., C₈F₁₇) and are commonly used for F-SPE of peptides and small molecules.[4][5] "Heavy" fluorous tags have a higher fluorine content (often >60% by weight) and may contain multiple perfluoroalkyl chains.[5] They are often used in fluorous liquid-liquid extraction (F-LLE).[5]
Q5: How does the peptide sequence affect F-SPE?
A5: The peptide sequence itself generally has a minimal effect on the fluorous interaction, which is dominated by the fluorous tag.[5] However, the overall solubility of the fluorous-tagged peptide in the loading and wash solvents can be influenced by the amino acid composition.[13] Highly hydrophobic or very large peptides may require adjustments to the solvent system to ensure they remain in solution during the F-SPE process.
Experimental Protocols
General Protocol for F-SPE of a Fluorous-Tagged Peptide
This protocol provides a starting point for the purification of fluorous-tagged peptides. Optimization of wash and elution solvents is often necessary.
Materials:
-
F-SPE cartridge (e.g., containing fluorous silica gel with a C₈F₁₇ stationary phase)
-
Crude fluorous-tagged peptide sample
-
Solvents: Methanol (MeOH), Acetonitrile (MeCN), Deionized Water (H₂O), Tetrahydrofuran (THF) - all high purity
-
Loading Solvent (e.g., 80:20 MeOH/H₂O)
-
Wash Solvent (e.g., 80:20 MeOH/H₂O)
-
Elution Solvent (e.g., 100% MeOH or 100% MeCN)
-
Regeneration Solvent (e.g., THF)
Procedure:
-
Column Conditioning:
-
Pass 3-5 column volumes of the elution solvent (e.g., MeOH) through the cartridge to solvate the fluorous phase.
-
Pass 3-5 column volumes of the loading solvent (e.g., 80:20 MeOH/H₂O) to equilibrate the column.
-
-
Sample Loading:
-
Dissolve the crude peptide sample in a minimal volume of the loading solvent.
-
Apply the sample to the conditioned cartridge.
-
-
Washing:
-
Pass 3-5 column volumes of the wash solvent (e.g., 80:20 MeOH/H₂O) through the cartridge to remove non-fluorous impurities.
-
Collect the flow-through and wash fractions for analysis if desired.
-
-
Elution:
-
Pass 3-5 column volumes of the elution solvent (e.g., 100% MeOH) through the cartridge to elute the fluorous-tagged peptide.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by a suitable method (e.g., LC-MS) to determine the purity and recovery of the fluorous-tagged peptide.
-
-
(Optional) Cartridge Regeneration:
-
Wash the cartridge with 3-5 column volumes of a strong solvent like THF to remove any remaining compounds.
-
Air-dry the cartridge before storage.
-
Solvent Optimization Protocol
This protocol outlines a systematic approach to optimizing the wash and elution solvents.
1. Wash Solvent Optimization:
-
Start with a relatively weak fluorophobic wash solvent (e.g., 50:50 MeCN/H₂O).
-
Load your sample and wash with this solvent, collecting small fractions.
-
Analyze the fractions for the presence of your fluorous-tagged peptide.
-
If the peptide is eluting, increase the water content (e.g., to 40:60 MeCN/H₂O) to make the wash more fluorophobic.
-
If the peptide is retained but impurities are still present, gradually increase the organic content (e.g., to 60:40 MeCN/H₂O) to increase the washing strength.
-
The optimal wash solvent will be the strongest fluorophobic solvent that does not elute the target peptide.
2. Elution Solvent Optimization:
-
Start with a moderately fluorophilic elution solvent (e.g., 100% MeOH).
-
If recovery is low, switch to a more fluorophilic solvent (e.g., 100% MeCN or 100% THF).
-
A stepwise elution can also be employed, for example, starting with MeOH and then eluting with MeCN to separate fluorous compounds with different affinities for the stationary phase.
Data Summary Table
| Parameter | Recommended Starting Condition | Troubleshooting Action | Rationale |
| Loading Solvent | 80:20 MeOH/H₂O or 70:30 MeCN/H₂O[6] | Use a more fluorophobic solvent (increase %H₂O) or reduce volume | To prevent premature elution of the fluorous-tagged peptide.[6] |
| Wash Solvent | 80:20 MeOH/H₂O or 70:30 MeCN/H₂O[6] | Increase %H₂O if product is lost; decrease %H₂O if purity is low | To effectively remove non-fluorous impurities without eluting the target peptide.[6] |
| Elution Solvent | 100% MeOH[6] | Use a more fluorophilic solvent (e.g., MeCN, THF) | To ensure complete disruption of the fluorous-fluorous interaction and elution of the peptide.[6] |
| Sample Load | 5-10% of silica gel weight[4][6] | Reduce sample load | To avoid column overloading, which can lead to breakthrough and poor separation.[6] |
Mechanism of Fluorous Retention and Elution
The following diagram illustrates the mechanism of F-SPE.
Caption: Mechanism of Fluorous Retention and Elution in F-SPE.
References
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784–797. [Link]
-
Gao, Y., et al. (2006). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Journal of the American Society for Mass Spectrometry, 17(7), 977–986. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837–11865. [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463–468. [Link]
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784–797. [Link]
-
Gao, Y., et al. (2006). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. ResearchGate. [Link]
-
Li, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(16), 6656–6663. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. OUCI. [Link]
-
Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 819–825. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Krencz, I., et al. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. International Journal of Molecular Sciences, 23(19), 11904. [Link]
-
ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. [Link]
-
ProtiFi. (n.d.). Troubleshooting Tips. [Link]
-
Waters Corporation. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting [Video]. YouTube. [Link]
-
Conticello, V. P., & Chaikof, E. L. (2017). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(6), e1464. [Link]
-
Waters Corporation. (n.d.). Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. [Link]
-
Kamysz, W., et al. (2004). Fast and efficient purification of synthetic peptides by solid-phase extraction. Acta Chromatographica, 14, 186-193. [Link]
-
Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Cytiva. (n.d.). How to overcome issues with low or no recovery of his-tagged proteins. [Link]
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]
-
Hospital, A., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27159–27169. [Link]
Sources
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.protifi.com [files.protifi.com]
- 11. waters.com [waters.com]
- 12. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran with other amino acids
Welcome to the technical support guide for utilizing 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran in amino acid modification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and achieve high selectivity in your experiments. The core reactive moiety of this reagent is a primary alkyl iodide (-CH₂I), which acts as an electrophile in Sₙ2 reactions.[1][2] The large perfluorononyl-tetrahydrofuran substituent primarily influences steric accessibility and solubility, but the fundamental principles of alkyl iodide reactivity govern its interactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most likely amino acid residues to react with my iodomethyl reagent?
The reactivity of amino acid side chains towards an electrophile like a primary alkyl iodide is dictated by their nucleophilicity. This is influenced by the atom's intrinsic properties (e.g., polarizability) and the reaction pH, which determines its protonation state.[3]
The general order of nucleophilicity for common amino acid residues is:
Cysteine (thiolate) > Histidine (imidazole) > Methionine (thioether) > Lysine (ε-amine) / N-terminus (α-amine) > Tyrosine (phenolate) > Serine/Threonine (hydroxyl)
-
Cysteine: The deprotonated thiol group (thiolate, -S⁻) is by far the most potent nucleophile among the canonical amino acids.[4][5][6] Its high reactivity often makes it the primary target for alkylating agents.[6][7]
-
Histidine & Methionine: The imidazole ring of histidine and the thioether of methionine are also highly nucleophilic and prone to alkylation.[8][9] Histidine's reactivity is particularly sensitive to pH around its pKa (~6.0).
-
Lysine & N-terminus: The primary amino groups of lysine and the peptide's N-terminus are moderately nucleophilic when deprotonated (at pH > pKa ~10.5 and ~8.0, respectively).[10]
-
Others: Carboxylates (Asp, Glu, C-terminus) and hydroxyls (Ser, Thr, Tyr) are generally poor nucleophiles for this type of reaction under typical bioconjugation conditions (near-neutral pH).[7]
Q2: How does pH control the selectivity of the alkylation reaction?
pH is the most critical parameter for controlling chemoselectivity. An amino acid functional group is only nucleophilic in its deprotonated (basic) form.[11][12] By adjusting the reaction pH relative to the pKa of the target and off-target functional groups, you can selectively favor one reaction over others.
| Functional Group | Typical pKa | Reactive Form | Optimal pH for Reaction |
| Cysteine (Thiol) | ~8.0 - 8.5 | Thiolate (-S⁻) | pH 7.0 - 8.0 |
| Histidine (Imidazole) | ~6.0 | Neutral Imidazole | pH 6.0 - 7.0 |
| α-Amino (N-Terminus) | ~7.5 - 8.5 | Amine (-NH₂) | pH > 8.5 |
| Lysine (ε-Amino) | ~10.5 | Amine (-NH₂) | pH > 9.5 |
| Tyrosine (Phenol) | ~10.0 | Phenolate (-O⁻) | pH > 10.0 |
Table 1: pH-Dependence of Amino Acid Reactivity. The optimal pH for targeting a specific residue is typically set slightly below its pKa to balance the concentration of the reactive form with minimizing side reactions.
For example, to selectively target a cysteine residue over a lysine residue, performing the reaction at pH 7.5 would ensure a significant portion of cysteines are in the highly reactive thiolate form, while virtually all lysines remain in the unreactive, protonated ammonium form (-NH₃⁺).[13]
Q3: My mass spectrometry results show multiple products. What are the most common side reactions?
If you observe multiple products, the most probable side reactions are:
-
Over-alkylation: Reaction at multiple sites on the same peptide/protein, especially if highly reactive residues like cysteine or histidine are present.[14]
-
Off-target Alkylation:
-
Histidine/Methionine Modification: If your target is an amine (lysine or N-terminus) and you are working at a higher pH, you may still see modification of the intrinsically more nucleophilic histidine and methionine residues.[9]
-
Lysine Modification: If you are targeting cysteine at a slightly basic pH (e.g., pH 8.0-8.5), some deprotonation of lysine may occur, leading to its alkylation.[10]
-
-
Hydrolysis of the Reagent: While alkyl iodides are generally stable, prolonged reactions in aqueous buffers at extreme pH values can lead to hydrolysis, consuming your reagent.
Troubleshooting Guides
Issue 1: Low Reaction Yield or No Reaction
Your target amino acid is not being modified, or the conversion is unacceptably low.
Causality Analysis
-
Incorrect Protonation State: The target functional group may be protonated and thus non-nucleophilic at the chosen reaction pH.
-
Steric Hindrance: The bulky perfluorononyl-tetrahydrofuran group on your reagent may be sterically hindering its approach to the target residue, especially if the residue is in a constrained environment. Primary alkyl halides react via an Sₙ2 mechanism, which is sensitive to steric bulk.[15]
-
Reagent Degradation: The C-I bond is the weakest among carbon-halogen bonds, making alkyl iodides the most reactive but also potentially less stable over long periods or harsh conditions.[2]
-
Poor Solubility: The highly fluorinated tag may cause solubility issues in purely aqueous buffers, reducing the effective concentration of the reagent.
Troubleshooting Protocol
-
Verify and Adjust pH:
-
Step 1: Confirm the pH of your reaction buffer immediately before starting the reaction.
-
Step 2: Ensure the pH is optimal for your target (see Table 1). For N-terminal or lysine targeting, you may need to increase the pH to 8.5-9.5. For cysteine, a pH of 7.0-8.0 is often a good starting point.[11]
-
-
Introduce a Co-solvent:
-
Step 1: To improve solubility, introduce a polar aprotic co-solvent like DMSO or DMF.
-
Step 2: Start with 5-10% (v/v) co-solvent and increase if necessary. Be mindful that high concentrations of organic solvents can denature proteins.
-
-
Increase Reagent Stoichiometry:
-
Step 1: If steric hindrance is suspected, increase the molar excess of the alkylating reagent from 5-10 equivalents to 20-50 equivalents.
-
Step 2: Monitor the reaction closely for an increase in off-target side products.
-
-
Extend Reaction Time and Temperature:
-
Step 1: Double the reaction time, taking aliquots to analyze for product formation and reagent degradation.
-
Step 2: If the reaction is slow at room temperature, consider increasing it to 37°C.[11] Avoid temperatures above 60°C, which can promote side reactions like carbamylation if urea is present.[16]
-
Issue 2: Non-specific Modification of Multiple Amino Acids
The reaction is successful, but you observe alkylation on several different amino acid residues, leading to a heterogeneous product mixture.
Causality Analysis
-
pH is Too High: A high pH will deprotonate multiple types of functional groups (e.g., both cysteine and lysine), making them all susceptible to alkylation.[14]
-
Reagent Concentration is Too High: A large excess of a reactive alkylating agent can overcome the subtle differences in nucleophilicity, leading to modification of less reactive sites.
-
Reaction Time is Too Long: Given enough time, even slow-reacting nucleophiles can be modified.
Workflow for Optimizing Selectivity
Caption: Troubleshooting workflow for non-specific alkylation.
Detailed Protocol to Enhance Selectivity
-
pH Titration:
-
Step 1: Perform the reaction across a range of pH values. For example, if your target is histidine (pKa ~6) but you are seeing lysine modification (pKa ~10.5), run parallel reactions at pH 6.0, 6.5, 7.0, and 7.5.
-
Step 2: Analyze the products from each reaction using mass spectrometry to identify the pH that maximizes target modification while minimizing side reactions.
-
-
Stoichiometry Optimization:
-
Step 1: Set up reactions with varying molar equivalents of the iodomethyl reagent, for example, 1.5x, 3x, 5x, and 10x molar excess over your peptide/protein.
-
Step 2: Keep the reaction time and pH constant. This will help identify the lowest concentration of reagent needed for efficient labeling of the primary target.
-
-
Quenching the Reaction:
-
Step 1: Once sufficient target modification has occurred (determined via a time-course experiment), quench the reaction to prevent further off-target labeling.
-
Step 2: Add a small molecule thiol like dithiothreitol (DTT) or 2-mercaptoethanol in excess to consume any remaining alkyl iodide.[17]
-
Step 3: Immediately proceed to purification (e.g., buffer exchange or HPLC) to remove the quenched reagent and byproducts.[17]
-
Issue 3: Preferential Reaction with Cysteine When Targeting Another Residue
You are attempting to modify a lysine or histidine, but the reaction overwhelmingly favors a cysteine residue present in the sequence.
Causality Analysis
The cysteine thiolate is an exceptionally strong nucleophile, often orders of magnitude more reactive than other residues.[4][5] Even at a pH where only a small fraction of cysteine is deprotonated, its reactivity can dominate.
Strategy: Cysteine Protection and Deprotection
To achieve selectivity in the presence of cysteine, a protection/deprotection strategy is the most robust approach.
Caption: Experimental workflow for selective alkylation via cysteine protection.
Experimental Protocol
-
Selective Cysteine Protection:
-
Step 1: Dissolve the peptide/protein in a buffer at pH 7.0-8.0 (e.g., phosphate or HEPES buffer).
-
Step 2: Add a 5-fold molar excess of a reversible thiol-modifying reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to form a mixed disulfide.
-
Step 3: Incubate for 1-2 hours at room temperature. Monitor the formation of the yellow 2-nitro-5-thiobenzoate (TNB²⁻) anion spectrophotometrically at 412 nm to confirm reaction completion.
-
Step 4: Purify the protected peptide via desalting or HPLC to remove excess DTNB and the TNB byproduct.
-
-
Alkylation of the Target Residue:
-
Step 1: Re-dissolve the purified, cysteine-protected peptide in a new buffer at the optimal pH for your desired target (e.g., pH 9.0 for lysine).
-
Step 2: Add your this compound reagent and proceed with the alkylation as previously optimized.
-
-
Cysteine Deprotection:
-
Step 1: After the alkylation is complete and the excess alkylating reagent has been removed, dissolve the product in a buffer containing a high concentration of a reducing agent.
-
Step 2: Add a 20- to 50-fold molar excess of DTT or TCEP and incubate for 2-4 hours at room temperature to cleave the disulfide bond and restore the free cysteine thiol.
-
Step 3: Perform a final purification step to remove the deprotection reagents and yield the final, selectively alkylated product.
-
By systematically addressing factors like pH, stoichiometry, and the unique reactivity of certain residues, you can effectively troubleshoot your experiments and achieve clean, specific modification using this compound.
References
-
Baskaran, S., et al. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 46(37), 6959-6961. [Link]
-
Marcaurelle, L. A., & Bertozzi, C. R. (2006). Chemoselective alkylation of N-alkylaminooxy-containing peptides. PubMed, 2006 Aug 3. [Link]
-
Baskaran, S., et al. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, DOI:10.1039/C0CC01487G. [Link]
-
Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5(23), 3814-3820. [Link]
-
Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. ResearchGate. [Link]
-
Baskaran, S., et al. (2010). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]
-
Wikipedia. (n.d.). Methylation. Wikipedia. [Link]
-
Wang, F., et al. (2023). Electrochemical halogen-atom transfer alkylation via α-aminoalkyl radical activation of alkyl iodides. PubMed Central, 14, 6825. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
Phenomenex. (n.d.). SP Tip: Peptide Mapping Sample Preparation. Phenomenex. [Link]
-
Chen, Y., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. ResearchGate. [Link]
-
Wang, D., et al. (2016). Pd(ii)-catalyzed alkylation of unactivated C(sp3)–H bonds: efficient synthesis of optically active unnatural α-amino acids. Chemical Science, 7(5), 3028-3032. [Link]
-
Vedantu. (n.d.). Alkyl Iodide. Vedantu. [Link]
-
Purdue University. (n.d.). Alkylation of cysteine-containing peptides to mimic palmitoylation. Purdue University. [Link]
-
Zhao, L., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]
-
Chemistry LibreTexts. (2020). 18.2: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Histidine and lysine as targets of oxidative modification. ResearchGate. [Link]
-
Ryu, I., & Sonoda, N. (2014). Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. Accounts of Chemical Research, 47(5), 1545-1555. [Link]
-
ResearchGate. (2018). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]
-
St. Amant, A. H., & Van Vranken, D. L. (2018). Arylation Chemistry for Bioconjugation. PubMed Central, 118(1), 1-17. [Link]
-
PubChem. (n.d.). 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane. PubChem. [Link]
-
ResearchGate. (n.d.). Methionine selective bioconjugation reactions. ResearchGate. [Link]
-
eCampusOntario Pressbooks. (n.d.). 2 Amino Acid Properties: Polarity and Ionization. eCampusOntario Pressbooks. [Link]
-
Quora. (2018). What happens to the functional groups of amino acids when subjected to very low pH?. Quora. [Link]
-
University of Calgary. (n.d.). Alkyl Halides. University of Calgary. [Link]
-
PubMed. (2007). Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase. PubMed. [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
-
ResearchGate. (2023). Electrochemical halogen-atom transfer alkylation via α-aminoalkyl radical activation of alkyl iodides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). Tetrahydrofuran. PubChem. [Link]
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Technical Support Center: Fluorous Tag-Based Enrichment of Low-Abundance Proteins
Welcome to the technical support guide for fluorous-tagged protein recovery. This resource is designed for researchers, scientists, and drug development professionals who are leveraging fluorous chemistry to isolate and analyze low-abundance proteins. Here, you will find in-depth answers to common questions and troubleshooting strategies to overcome challenges in your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and application of fluorous tags in proteomics.
Q1: What is the fundamental principle behind fluorous tag-based protein enrichment?
Fluorous tag-based enrichment operates on the principle of "fluorous affinity." Perfluoroalkyl groups (like –(CF₂)n–CF₃) have unique properties: they are both hydrophobic and lipophobic.[1] This means they tend to interact strongly with other fluorous molecules while repelling both water-based (hydrophilic) and lipid-based (lipophilic) substances. The workflow involves covalently attaching a fluorous tag to your protein or peptide of interest. This tagged molecule can then be selectively captured from a complex mixture using a fluorous-functionalized stationary phase, typically silica gel packed into a solid-phase extraction (F-SPE) cartridge.[2][3][4] Untagged molecules, which lack fluorous affinity, pass through the column, allowing for highly selective enrichment of your target.[2][5]
Q2: Why are fluorous tags particularly suited for low-abundance proteins?
Traditional affinity methods (like those using biotin-streptavidin or His-tags) can suffer from limitations when dealing with low-abundance proteins. These include non-specific binding of high-abundance proteins to the affinity matrix and difficulties in eluting the target protein without harsh conditions that might denature it.[2] Fluorous separations offer several advantages:
-
High Selectivity: The interaction between the fluorous tag and the fluorous solid phase is highly specific, minimizing the co-purification of non-tagged, high-abundance proteins.[2][6]
-
Orthogonality: Fluorous interactions are orthogonal to common biological interactions, meaning they don't interfere with protein structure or function in the same way other affinity systems might.[1]
-
Mild Elution Conditions: Elution is achieved by simply changing the solvent from a standard organic/aqueous mixture to a fluorous-philic solvent, which disrupts the fluorous interaction without harsh pH or high salt concentrations that can degrade sensitive proteins.[1][7]
Q3: What types of fluorous tags are available, and how do I choose the right one?
Fluorous tags consist of a reactive group that covalently attaches to the protein and a perfluoroalkyl chain ("ponytail") that provides the affinity handle. The choice depends on the target functional group on your protein.
| Target Amino Acid/Group | Reactive Moiety on Tag | Common Tag Examples |
| Cysteine (thiol) | Iodoacetamide, Maleimide | Fluorous Iodoacetamide |
| Lysine (amine) | NHS Ester, Isothiocyanate | Fluorous NHS Ester |
| Post-Translational Modifications | Specific chemical handles | Varies based on PTM |
The length of the perfluoroalkyl chain (e.g., C₈F₁₇) also influences retention. Longer chains provide stronger retention on the fluorous solid phase. For very low-abundance proteins, a longer chain may improve capture efficiency.
Section 2: Troubleshooting Guide
This guide is organized by the experimental stage where a problem is observed. Each issue is followed by potential causes and actionable solutions.
Problem Area 1: Inefficient Protein Labeling
Symptom: Mass spectrometry or gel analysis shows a low percentage of the target protein is tagged.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Buffer Conditions | The pH of the labeling buffer is critical. For example, labeling lysine residues with NHS esters is most efficient at a pH of 8.0-9.0, while cysteine labeling with maleimides is optimal at pH 6.5-7.5. Ensure your buffer does not contain primary amines (like Tris) if you are targeting lysines, as these will compete for the labeling reagent. |
| Reagent Instability | Fluorous labeling reagents, especially NHS esters, can be susceptible to hydrolysis. Prepare the reagent fresh just before use and dissolve it in an anhydrous organic solvent like DMF or DMSO before adding it to the aqueous protein solution. |
| Insufficient Reagent Concentration | For low-abundance proteins, the stoichiometry of the labeling reaction is critical. You may need to use a higher molar excess of the fluorous tag to drive the reaction to completion. Perform a titration experiment to determine the optimal tag-to-protein ratio without causing excessive non-specific labeling or protein precipitation. |
| Steric Hindrance | The target amino acid on your protein may be buried within the protein's 3D structure, making it inaccessible to the labeling reagent. Consider performing the labeling under mild denaturing conditions (e.g., with low concentrations of urea or guanidine-HCl) to expose the target site. This must be balanced with maintaining protein integrity. |
Problem Area 2: Low Recovery After Fluorous Solid-Phase Extraction (F-SPE)
Symptom: The target protein is successfully labeled but is not efficiently captured by the F-SPE cartridge, ending up in the flow-through or wash fractions.
| Potential Cause | Recommended Solution & Explanation |
| Improper Cartridge Conditioning | F-SPE cartridges must be properly conditioned to activate the fluorous phase. A typical conditioning sequence involves washing with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol like trifluoroethanol), followed by an organic solvent (like methanol or acetonitrile), and finally the aqueous loading buffer. This ensures the fluorous chains are accessible for interaction.[3] |
| Loading Conditions Reduce Fluorous Affinity | High concentrations of organic solvents (e.g., >40% acetonitrile) in the loading buffer can weaken the fluorous interaction, causing the tagged protein to elute prematurely.[3] Minimize the organic content in your sample before loading. If your protein requires some organic solvent for solubility, keep it as low as possible and consider using a cartridge with a higher fluorous phase loading or a tag with a longer perfluoroalkyl chain. |
| Sample Overload | While less common with low-abundance proteins, it is possible to exceed the binding capacity of the F-SPE cartridge, especially if the total protein concentration in the lysate is very high. If you suspect this, try diluting the sample or using a larger F-SPE cartridge.[3][8] |
Problem Area 3: High Non-Specific Binding
Symptom: The elution fraction contains the target protein but is contaminated with many other untagged proteins.
| Potential Cause | Recommended Solution & Explanation |
| Hydrophobic Interactions with the Silica Backbone | The fluorous phase is bonded to a silica support, which can have residual silanol groups or be generally hydrophobic. High-abundance, "sticky" proteins can bind non-specifically to the support material itself.[9] |
| Insufficient Washing | The wash steps may not be stringent enough to remove proteins that are weakly and non-specifically bound. |
| Protein Aggregation | The target protein may be aggregating with other proteins in the sample, causing them to be "carried through" the purification process. |
Solutions to Reduce Non-Specific Binding:
-
Optimize Wash Buffers: Increase the stringency of your wash steps. This can be achieved by:
-
Slightly increasing the organic solvent concentration (e.g., from 10% to 20% acetonitrile) in the wash buffer. Be careful not to prematurely elute your fluorous-tagged protein.
-
Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.[10][11]
-
Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer to disrupt hydrophobic interactions.
-
-
Use Blocking Agents: Pre-treating your sample with a blocking agent like bovine serum albumin (BSA) can sometimes help by occupying non-specific binding sites on the column and within your sample tubes.[10] However, this adds another protein to your sample and should be used with caution.
-
Perform a Pre-Clearance Step: Before fluorous enrichment, consider passing your sample through a standard reverse-phase (C18) SPE cartridge. This can remove many of the most hydrophobic, "sticky" proteins that are likely to bind non-specifically.
Problem Area 4: Inefficient Elution
Symptom: The target protein is captured on the F-SPE cartridge but remains bound even after applying the elution buffer.
| Potential Cause | Recommended Solution & Explanation |
| Insufficiently Fluorophilic Elution Solvent | The elution solvent must be "fluorous" enough to disrupt the interaction between the tagged protein and the solid phase. Common elution solvents include methanol, acetonitrile, or mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). If elution is poor, increase the concentration of the fluorinated alcohol or switch to a more powerful fluorophilic solvent. |
| Secondary Interactions | The protein may have strong secondary (hydrophobic or ionic) interactions with the silica support. In this case, a purely fluorophilic solvent may not be enough.[9] Try an elution buffer that is both fluorophilic and addresses these secondary interactions, such as a mixture of methanol, TFE, and a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% ammonium hydroxide), depending on the pI of your protein. |
| Slow Dissociation Kinetics | The dissociation of the tagged protein from the fluorous phase can be slow. Instead of a rapid flow-through, try an incubation step.[12] Apply a small volume of the elution buffer to the cartridge, stop the flow, and let it incubate for 5-10 minutes before collecting the eluate. Repeat this process 2-3 times. |
Section 3: Key Experimental Protocols & Visualizations
General Workflow for Fluorous-Tag Based Protein Enrichment
The diagram below outlines the key steps in a typical enrichment experiment.
Caption: Workflow for enriching low-abundance proteins using fluorous tags.
Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a general guideline for using a fluorous SPE cartridge. Always consult the manufacturer's specific recommendations.
-
Cartridge Conditioning:
-
Wash the cartridge with 3 column volumes (CV) of a fluorophilic solvent (e.g., 100% methanol or a commercial fluorous solvent).
-
Wash with 3 CV of an intermediate solvent (e.g., 50% acetonitrile/water).
-
Equilibrate with 5 CV of the loading buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
Sample Loading:
-
Ensure your labeled protein sample is in a buffer compatible with the equilibrated cartridge (low organic content).
-
Load the sample onto the cartridge at a slow flow rate (e.g., 1 drop per second) to ensure adequate time for the fluorous interaction to occur.
-
Collect the flow-through fraction for analysis to confirm your target protein has bound to the column.
-
-
Washing:
-
Wash the cartridge with 5-10 CV of your optimized wash buffer (e.g., loading buffer with a slightly higher percentage of organic solvent or increased salt concentration).
-
This step is crucial for removing non-specifically bound proteins. Collect wash fractions for analysis.
-
-
Elution:
-
Apply 1-3 CV of the fluorophilic elution buffer (e.g., 80% methanol or 50% methanol/50% TFE) to the cartridge.
-
Consider an incubation step as described in the troubleshooting guide to improve recovery.
-
Collect the elution fraction in a low-binding microcentrifuge tube. Repeat the elution step to ensure complete recovery.
-
-
Downstream Processing:
-
The eluted sample is now ready for analysis. Depending on the downstream application, you may need to remove the elution solvent via vacuum centrifugation.
-
References
-
Chen, Y., et al. (2018). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 23(9), 2185. Retrieved from [Link]
-
Brittain, S. M., et al. (2005). Fluorous proteomics strategy for the isolation of specific classes of peptides. Nature Biotechnology, 23(4), 463-468. Retrieved from [Link]
-
Allen, M. J., et al. (2015). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 1266, 3-17. Retrieved from [Link]
-
Ting, R., et al. (2016). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Bioconjugate Chemistry, 27(7), 1631-1641. Retrieved from [Link]
-
FluoroFinder. (2022, June 20). Newsletter: Fluorescent proteins: advantages and disadvantages. Retrieved from [Link]
-
MacDonald, C., et al. (2019). Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae. Molecular Biology of the Cell, 30(26), 3095-3108. Retrieved from [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. Retrieved from [Link]
-
Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Retrieved from [Link]
-
Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. Retrieved from [Link]
-
Curran, D. P. (2008). Fluorous Tags Unstick Messy Chemical Biology Problems. The Scripps Center for Metabolomics and Mass Spectrometry. Retrieved from [Link]
-
Tripp, J. C., et al. (2012). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Nature Chemistry, 4(8), 658-664. Retrieved from [Link]
-
Li, L., et al. (2015). Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans. Analytical Chemistry, 87(10), 5125-5131. Retrieved from [Link]
-
Tripp, J. C., et al. (2012). Binary fluorous tagging enables the synthesis and separation of a 16-stereoisomer library of macrosphelides. Sci-Hub. Retrieved from [Link]
-
Mi, Y., et al. (2008). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 11(6), 836-850. Retrieved from [Link]
-
Bio-Works. (2022). Addressing the challenge of optimizing His-tagged protein purifications. Retrieved from [Link]
-
Cytiva. (2022, March 20). Troubleshooting protein recovery issues. Retrieved from [Link]
-
Zhao, P., et al. (2013). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 3(42), 19379-19385. Retrieved from [Link]
-
Yao, X., et al. (2008). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Journal of Proteome Research, 7(5), 2098-2105. Retrieved from [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. Retrieved from [Link]
-
Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
Reddit. (2018, March 9). How to increase the concentration of protein in elution? (iMAC). Retrieved from [Link]
-
ResearchGate. (2021, October 25). What is the most effective way to elute a his tagged protein from the beads? Retrieved from [Link]
-
Cytiva. Protein purification troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? Retrieved from [Link]
-
G-Biosciences. (2020, February 4). Capture and purification of low abundance proteins. Retrieved from [Link]
-
Webber, H. A., et al. (2021). Boosting Detection of Low-Abundance Proteins in Thermal Proteome Profiling Experiments by Addition of an Isobaric Trigger Channel to TMT Multiplexes. Journal of Proteome Research, 20(6), 3296-3305. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Cysteine-Reactive Labeling Reagents: The Utility of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules is a cornerstone of modern biochemical and proteomic analysis. The choice of labeling reagent is a critical decision that dictates the specificity, efficiency, and downstream applicability of an experiment. This guide provides an in-depth comparison of 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran, a fluorous-tagged alkylating agent, with conventional cysteine-reactive labeling reagents, namely Iodoacetamide (IAA), N-ethylmaleimide (NEM), and Acrylamide. We will explore the underlying chemistry, compare performance based on available data, and provide detailed experimental protocols to guide your selection process.
The Principle of Fluorous Tagging: A Strategy for Simplified Purification
Fluorous chemistry offers a unique approach to the purification of labeled biomolecules.[1][2][3] By covalently attaching a highly fluorinated tag, such as the 1H,1H-perfluorononyl group in our reagent of interest, the labeled molecule gains a strong affinity for fluorous solid-phase extraction (F-SPE) media.[4][5][6] This allows for the selective retention of the tagged molecule while unlabeled species and excess reagents are washed away, theoretically simplifying what can be a challenging purification step.[7][8]
Mechanism of Action: Cysteine Alkylation by an Iodomethyl Group
The reactive moiety of this compound is the iodomethyl group. This group functions as an alkylating agent, reacting with nucleophilic amino acid side chains. The primary target for such reagents in proteins is the thiol group (-SH) of cysteine residues. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate anion of cysteine attacks the carbon atom of the iodomethyl group, displacing the iodide ion and forming a stable thioether bond.[9][10]
Caption: SN2 reaction of a cysteine thiolate with an iodomethyl-containing reagent.
Comparative Analysis with Alternative Cysteine-Reactive Reagents
While the iodomethyl group primarily targets cysteines, a significant body of evidence on its close analog, iodoacetamide, reveals a propensity for off-target reactions.[11][12] This lack of specificity is a critical consideration when choosing a labeling reagent.
Iodoacetamide (IAA)
As a classic alkylating agent, iodoacetamide's reactivity profile is expected to be very similar to that of our fluorous iodomethyl reagent. It is well-documented that while IAA effectively alkylates cysteine residues, it also exhibits significant reactivity towards other amino acids, including methionine, lysine, histidine, and the N-terminal amino group.[13][14] This can lead to a heterogeneous mixture of labeled products, complicating data analysis, particularly in mass spectrometry where these off-target modifications can interfere with peptide identification and quantification.[11][12]
N-ethylmaleimide (NEM)
NEM reacts with cysteine thiols via a Michael addition mechanism.[15][16][17] This reaction is generally faster and more specific for thiols at a neutral pH (6.5-7.5) compared to iodoacetamide.[18] However, at pH values above 7.5, NEM can also react with primary amines, such as lysine residues.[[“]] A notable drawback of NEM is the potential for the reverse reaction (retro-Michael addition), which can lead to label exchange with other thiols, such as glutathione in a cellular context, and may affect the long-term stability of the conjugate.[20][21][22][23][24]
Caption: Michael addition reaction between a cysteine thiolate and N-ethylmaleimide.
Acrylamide
Acrylamide, like NEM, reacts with cysteine thiols through a Michael addition.[25][26][27][28] It has been shown to be a highly effective alkylating agent with fewer off-target modifications compared to iodine-containing reagents, making it a preferred choice in many modern proteomics workflows.[12] Studies have demonstrated that using acrylamide results in higher peptide and protein identification rates in mass spectrometry experiments due to the reduction in non-specific side reactions.[11][13]
Performance Comparison Summary
| Feature | 3-(Iodomethyl)-4-(perfluorononyl)tetrahydrofuran | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) | Acrylamide |
| Reaction Chemistry | SN2 Alkylation | SN2 Alkylation | Michael Addition | Michael Addition |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Specificity | Low (Inferred) | Low | Moderate to High | High |
| Off-Target Reactions | Methionine, Lysine, Histidine, N-terminus (Inferred)[11][13] | Methionine, Lysine, Histidine, N-terminus[11][13] | Amines (at pH > 7.5)[18][[“]] | Minimal reported side reactions[11][12] |
| Reaction pH | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 | 6.5 - 8.0[29] |
| Bond Stability | High (Thioether) | High (Thioether) | Moderate (potential for retro-Michael reaction)[20][21] | High (Thioether) |
| Purification | Simplified by F-SPE[4][7][8] | Conventional Chromatography (e.g., SEC, RPC) | Conventional Chromatography | Conventional Chromatography |
| Impact on MS | Potential for reduced peptide ID due to off-target reactions (Inferred) | Reduced peptide ID due to off-target reactions[11][12] | Generally good, but potential for heterogeneity | Good, often preferred for quantitative proteomics[26] |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound
This protocol is a model procedure adapted from standard alkylation protocols, incorporating fluorous solid-phase extraction for purification.
Materials:
-
Cysteine-containing peptide
-
Reduction Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
FluoroFlash® SPE Cartridge
-
F-SPE Wash Solvent: 80:20 Methanol/Water
-
F-SPE Elution Solvent: 100% Methanol or other suitable organic solvent
Procedure:
-
Peptide Reduction:
-
Dissolve the peptide in Reduction Buffer to a concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of any disulfide bonds.
-
-
Labeling Reaction:
-
Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Add a 20-fold molar excess of the fluorous reagent stock solution to the reduced peptide solution.
-
Incubate the reaction in the dark at room temperature for 2 hours with gentle mixing.
-
-
Quenching:
-
Add DTT to the reaction mixture to a final concentration of 50 mM to quench any unreacted labeling reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Purification by Fluorous Solid-Phase Extraction (F-SPE):
-
Condition the FluoroFlash® SPE cartridge according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with F-SPE Wash Solvent (e.g., 3-5 column volumes of 80:20 Methanol/Water) to elute unlabeled peptides and other non-fluorous components.
-
Elute the fluorous-tagged peptide with F-SPE Elution Solvent (e.g., 2-3 column volumes of 100% Methanol).
-
Dry the eluted fraction using a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried, labeled peptide in an appropriate solvent for downstream analysis (e.g., LC-MS).
-
Protocol 2: General Procedure for Cysteine Alkylation with Conventional Reagents (IAA, NEM, Acrylamide)
Materials:
-
Protein or peptide sample
-
Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, 10 mM TCEP, pH 8.0
-
Alkylation Reagent (Iodoacetamide, N-ethylmaleimide, or Acrylamide)
-
Quenching Solution: 1 M DTT
-
Desalting column or dialysis cassette
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in Denaturation/Reduction Buffer.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Prepare a fresh stock solution of the chosen alkylating agent (e.g., 500 mM Iodoacetamide in buffer).
-
Add the alkylating agent to the protein solution to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 100 mM to quench the reaction.
-
-
Purification:
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer.
-
-
Downstream Processing:
-
The alkylated protein is now ready for enzymatic digestion and mass spectrometry analysis or other applications.
-
Comparative Experimental Workflow
Caption: Comparison of experimental workflows for fluorous vs. conventional labeling.
Conclusion and Recommendations
The choice of a cysteine-labeling reagent is a trade-off between specificity, reaction conditions, stability, and ease of purification.
-
This compound offers a potentially significant advantage in the purification of the labeled product. The fluorous tag enables a streamlined and selective enrichment via F-SPE, which can be particularly beneficial for complex samples. However, based on the well-documented behavior of iodo-reagents, it is highly likely to suffer from a lack of specificity, leading to off-target modifications. This could be a major drawback for applications requiring a homogeneously labeled product, such as quantitative proteomics.
-
N-ethylmaleimide (NEM) provides a good balance of reactivity and specificity, particularly at neutral pH. It is a suitable choice when rapid and relatively clean labeling of cysteines is required, though the stability of the resulting conjugate should be considered for long-term studies.
-
Acrylamide emerges as a superior alternative when specificity is paramount. Its high reactivity towards cysteines, coupled with minimal off-target effects, makes it an excellent choice for demanding applications like mass spectrometry-based proteomics, where clean and predictable modifications are essential for accurate data interpretation.[11][12]
Recommendation: For applications where ease of purification of a potentially heterogeneously labeled product is the primary concern, this compound is a viable option. However, for most proteomic and biochemical applications where specificity and quantitative accuracy are critical, acrylamide is the recommended reagent due to its high selectivity for cysteine residues and minimal side reactions. NEM serves as a reasonable alternative, especially when reaction speed at neutral pH is a key factor. Researchers should carefully weigh the importance of purification efficiency against the necessity of labeling specificity for their particular experimental goals.
References
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Sae-Lee, W., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1492-1506. [Link]
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Brittain, S. M., et al. (2009). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Journal of the American Society for Mass Spectrometry, 20(1), 102-110. [Link]
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Bernardim, B., et al. (2016). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Bioconjugate Chemistry, 27(3), 612-619. [Link]
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Puljung, M. C., & Zagotta, W. N. (2011). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Biophysical Journal, 100(10), 2538-2547. [Link]
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Bechtold, L. A., & patriotic, K. J. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 53(10), 1833-1842. [Link]
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Kállai, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
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Smyth, D. G., et al. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. The Biochemical Journal, 91(3), 589-595. [Link]
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O'Connell, D. J., & Li, Y. M. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(3), 205-220. [Link]
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Hansen, F. M., et al. (2021). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology, 41, 101937. [Link]
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Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]
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Kele, P., et al. (2017). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry, 15(43), 9171-9179. [Link]
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Wang, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 204, 103401. [Link]
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Parker, C. G., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Journal of Visualized Experiments, (101), e52946. [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Zamora, P. O., et al. (2018). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 23(11), 2958. [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 73(1), 1-9. [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Fluorous Tags in Quantitative Proteomics
For researchers, scientists, and drug development professionals venturing into the complex landscape of quantitative proteomics, the ability to selectively isolate and accurately quantify proteins of interest is paramount. Traditional methods often grapple with the immense dynamic range of the proteome, where low-abundance proteins, which are frequently the most biologically significant, are masked by their high-abundance counterparts. Fluorous (or fluorinated) tags, coupled with fluorous solid-phase extraction (F-SPE), offer a powerful and elegant solution to this challenge. This guide provides an in-depth, objective comparison of the performance of different fluorous tags, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your quantitative proteomics workflows.
The Uniqueness of Fluorous Chemistry in Proteomics
At its core, fluorous chemistry leverages the unique properties of perfluorinated compounds. These molecules are not only hydrophobic but also lipophobic, meaning they tend to separate from both aqueous and organic phases. This "third phase" behavior is the foundation of fluorous solid-phase extraction (F-SPE). In a typical workflow, proteins or peptides are covalently labeled with a fluorous tag. This imparts a strong "fluorous" character to the tagged molecules, allowing for their highly selective capture on a fluorous-functionalized stationary phase (like fluorous silica gel) and efficient separation from the untagged components of a complex biological sample.[1][2]
The primary advantage of this approach is the exceptional selectivity of the fluorous interaction, which leads to very low non-specific binding and consequently, cleaner samples and improved signal-to-noise in mass spectrometry (MS) analysis.[3]
A Comparative Analysis of Fluorous Tags
The choice of a fluorous tag is dictated by the target functional group on the protein or peptide and the specific requirements of the experiment. The two most common targets for labeling are the thiol group of cysteine residues and the primary amines of lysine residues and the N-terminus.
Cysteine-Reactive Fluorous Tags
Cysteine is a relatively rare amino acid, making it an attractive target for reducing the complexity of a proteome digest.[4] Two main classes of reactive groups are employed for cysteine labeling: iodoacetamides and maleimides .
-
Fluorous Iodoacetamides: These tags react with the thiol group of cysteine via a nucleophilic substitution reaction. While effective, iodoacetamides can exhibit some off-target reactivity, particularly with other nucleophilic residues at higher pH.[5]
-
Fluorous Maleimides: Maleimides react with thiols through a Michael addition reaction, which is generally faster and more specific for cysteines at near-neutral pH compared to iodoacetamides.[6] However, the stability of the resulting thioether bond can sometimes be a concern, with the potential for retro-Michael addition under certain conditions.[6]
| Feature | Fluorous Iodoacetamide Tags | Fluorous Maleimide Tags |
| Reaction Chemistry | Nucleophilic Substitution | Michael Addition |
| Specificity for Cysteine | Good, but can have off-target reactions at higher pH.[5] | Excellent at near-neutral pH.[6] |
| Reaction Speed | Generally slower than maleimides. | Generally faster than iodoacetamides.[6] |
| Bond Stability | Forms a very stable thioether bond. | Generally stable, but potential for retro-Michael addition.[6] |
| Key Considerations | Thiourea in lysis buffers can inhibit labeling.[5] | Generally more compatible with a wider range of buffer components. |
Experimental Data Synopsis:
Studies comparing different thiol-reactive dyes have shown that iodoacetamide-based probes can be highly specific for cysteine but may be inhibited by components like thiourea in the lysis buffer.[5] Maleimide-based dyes, on the other hand, are often less affected by such buffer components, making them a more robust choice in some experimental setups.[5] The selection between the two should be guided by the specific buffer conditions and the required stability of the labeled peptide.
Amine-Reactive Fluorous Tags
Primary amines on lysine residues and the N-terminus of peptides are abundant and serve as excellent targets for comprehensive proteome labeling. The most common reactive group for this purpose is the N-hydroxysuccinimide (NHS) ester .
-
Fluorous NHS Esters: These reagents react with primary amines to form stable amide bonds.[7][8] The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (typically 8.0-9.0). It is crucial to use amine-free buffers (e.g., phosphate or bicarbonate buffer) to avoid competition for the NHS ester. While highly effective, NHS esters can also react with other nucleophiles, such as the hydroxyl groups of serine and tyrosine, especially at higher pH or with prolonged reaction times, leading to potential side products.[9]
| Feature | Fluorous NHS Ester Tags |
| Reaction Chemistry | Acylation |
| Specificity for Primary Amines | High, but can have off-target reactions with other nucleophiles.[9] |
| Reaction Conditions | Optimal at pH 8.0-9.0 in amine-free buffers. |
| Bond Stability | Forms a very stable amide bond. |
| Key Considerations | Potential for side reactions with hydroxyl-containing amino acids.[9] |
Experimental Data Synopsis:
The efficiency of NHS ester labeling is well-documented, with protocols demonstrating successful conjugation to a wide range of proteins and peptides.[7][8] The key to successful and specific labeling lies in careful control of the reaction pH and the use of appropriate buffers.
The Impact of Fluorous Chain Length
The "fluorousity" of a tag, determined by the length of its perfluoroalkyl chain, is a critical parameter that influences the efficiency of enrichment. A higher fluorine content generally leads to stronger retention on the fluorous stationary phase.
A comparative study on fluorous-based microarrays demonstrated that a di-perfluorohexyl tag, with its increased fluorous content, resulted in better spot morphology and easier washing protocols compared to mono-perfluorooctyl and mono-perfluorohexyl tags.[10] This suggests that a higher fluorine content can enhance the robustness of the fluorous interaction. However, it is also important to consider that excessively long fluorous chains might decrease the solubility of the tagging reagent and the labeled peptide in aqueous solutions. Therefore, an optimal balance needs to be struck based on the specific application.
Experimental Workflows and Protocols
To ensure the successful implementation of fluorous tagging in your quantitative proteomics experiments, we provide the following detailed protocols.
Experimental Workflow for Quantitative Proteomics using Fluorous Tags
The overall workflow can be visualized as follows:
Caption: A generalized workflow for quantitative proteomics using fluorous tags.
Detailed Protocol 1: Cysteine Labeling with a Fluorous Maleimide Tag
This protocol is designed for the specific labeling of cysteine-containing peptides.
Materials:
-
Protein digest sample
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Alkylation quenching reagent (e.g., L-cysteine)
-
Fluorous Maleimide Tag (dissolved in a suitable organic solvent like DMF or DMSO)
-
Buffer: 100 mM Phosphate buffer, pH 7.2
Procedure:
-
Reduction: Reduce the disulfide bonds in your protein digest by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation with Fluorous Maleimide:
-
Cool the sample to room temperature.
-
Add the fluorous maleimide tag solution to the reduced peptide mixture. A 10-fold molar excess of the tag over the estimated amount of cysteine residues is a good starting point.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Proceed to F-SPE: The labeled peptide mixture is now ready for enrichment using fluorous solid-phase extraction.
Detailed Protocol 2: Amine Labeling with a Fluorous NHS Ester Tag
This protocol is suitable for labeling primary amines on peptides.
Materials:
-
Peptide digest sample
-
Fluorous NHS Ester Tag (dissolved in anhydrous DMSO or DMF)
-
Buffer: 100 mM Sodium bicarbonate buffer, pH 8.5
Procedure:
-
Buffer Exchange: Ensure your peptide sample is in an amine-free buffer. If necessary, perform a buffer exchange using a suitable method like gel filtration or dialysis.
-
Labeling Reaction:
-
Add the fluorous NHS ester tag solution to the peptide sample. A 5 to 10-fold molar excess of the tag over the amount of peptides is recommended.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Proceed to F-SPE: The labeled peptide mixture can now be enriched using F-SPE.
Detailed Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general steps for enriching fluorous-tagged peptides.[11]
Materials:
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
-
Conditioning Solvent: 80% Methanol in water
-
Fluorophobic Wash Solvent: e.g., 10% Acetonitrile in water
-
Fluorophilic Elution Solvent: e.g., 90% Methanol or another organic solvent
Procedure:
-
Cartridge Conditioning:
-
Condition the F-SPE cartridge by passing 3-5 column volumes of the conditioning solvent through it.
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent.
-
-
Sample Loading: Load the labeled peptide mixture onto the conditioned F-SPE cartridge.
-
Washing (Fluorophobic Elution): Wash the cartridge with 5-10 column volumes of the fluorophobic wash solvent to remove all non-fluorous (untagged) peptides and other contaminants. Collect this fraction if you wish to analyze the unbound peptides.
-
Elution (Fluorophilic Elution): Elute the bound, fluorous-tagged peptides with 2-3 column volumes of the fluorophilic elution solvent.
-
Sample Preparation for MS: The eluted fraction containing the enriched fluorous-tagged peptides can then be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
Conclusion and Future Perspectives
Fluorous tagging offers a highly selective and efficient method for the enrichment of specific peptide subsets, thereby enabling deeper proteome coverage and more accurate quantification of low-abundance proteins. The choice of the fluorous tag, particularly the reactive group and the length of the fluorous chain, should be carefully considered based on the specific experimental goals and sample characteristics. While cysteine-reactive tags are ideal for targeted analysis and reducing sample complexity, amine-reactive tags provide a more comprehensive view of the proteome.
Future advancements in fluorous tagging technology may include the development of novel cleavable linkers for easier tag removal before MS analysis, as well as the design of new fluorous tags with enhanced properties such as improved solubility and MS ionization efficiency. The integration of fluorous tagging with other advanced proteomic techniques, such as data-independent acquisition (DIA) mass spectrometry, holds the promise of further pushing the boundaries of quantitative proteomics.
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Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). Cysteine-reactive covalent capture tags for enrichment of cysteine-containing peptides. Rapid communications in mass spectrometry : RCM, 16(13), 1275-1283. [Link]
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Ying, W., Perlman, D. H., Li, L., Théberge, R., Costello, C. E., & McComb, M. E. (2008). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Journal of the American Society for Mass Spectrometry, 19(6), 845-856. [Link]
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Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in enzymology, 536, 87-94. [Link]
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Paulo, J. A., O'Connell, J. D., Gaun, A., & Gygi, S. P. (2016). Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography. Journal of the American Society for Mass Spectrometry, 27(10), 1634-1644. [Link]
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Thompson, J. W., et al. (2012). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of visualized experiments : JoVE, (69), e4426. [Link]
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-
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-
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-
Tsoni, S., et al. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. Molecules (Basel, Switzerland), 26(7), 2021. [Link]
-
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The Perfluorononyl Tag: A Double-Edged Sword in Protein Science? A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a protein tag is a critical decision that can significantly influence experimental outcomes. While traditional tags like the polyhistidine (His-tag) and Glutathione S-transferase (GST-tag) are workhorses in the lab, emerging technologies such as the perfluorononyl (PFN) tag offer unique advantages, particularly in purification. However, the impact of this highly hydrophobic tag on a protein's intrinsic structure and function remains a subject of careful consideration. This guide provides an in-depth comparison of the PFN tag with its more conventional counterparts, supported by experimental data and methodologies, to empower you in making an informed choice for your research.
Introduction: The Logic of Protein Tagging
Recombinant proteins are fundamental tools in modern biology and medicine. To isolate these proteins from complex cellular mixtures, scientists append short peptide or protein sequences known as affinity tags. These tags act as a "handle," allowing for selective capture and purification. The ideal tag should be inert, having no effect on the protein's structure, function, or expression. However, in practice, every tag represents a compromise.[1]
The perfluorononyl (PFN) tag , a type of fluorous tag, leverages the unique chemical properties of fluorine. The high hydrophobicity and lipophobicity of perfluorinated chains drive strong and specific interactions with a fluorinated solid phase, enabling a highly selective purification method known as fluorous solid-phase extraction.[2] This orthogonality to conventional purification methods is a significant advantage. But what is the trade-off? How does this bulky, non-polar tag influence the very protein it is meant to isolate?
The Contenders: A Snapshot of Common Protein Tags
To understand the context of the PFN tag, it's essential to be familiar with the established alternatives:
-
Polyhistidine-tag (His-tag): Typically composed of six to ten histidine residues, the His-tag is small (around 1 kDa) and generally considered to have a minimal impact on protein structure.[3] It binds to immobilized metal ions like nickel or cobalt.[4] While widely used, His-tags can sometimes interfere with protein function, particularly for metalloproteins, and may affect protein dynamics.[5][6]
-
Glutathione S-transferase (GST-tag): At approximately 26 kDa, the GST-tag is a significantly larger, full-length protein.[7] Its size can enhance the solubility and expression of the target protein.[1] However, this large tag is more likely to interfere with the protein's function and may need to be cleaved off after purification.[3]
-
Maltose-Binding Protein (MBP-tag): Similar to the GST-tag, the MBP-tag is a large protein (around 40 kDa) that can improve the solubility of the target protein.[8] It has been shown to be a superior solubilizing agent compared to GST in some cases.[9] Like the GST-tag, its bulkiness can be a disadvantage, potentially affecting the native structure and function of the fused protein.[10]
Assessing the Impact: A Multi-faceted Experimental Approach
To objectively compare the impact of PFN tags with other alternatives, a series of biophysical and functional assays are necessary. The following sections outline the key experimental considerations and present a comparative analysis based on available data.
Structural Integrity: Does the Tag Disrupt the Fold?
A primary concern with any protein tag is its potential to alter the native three-dimensional structure of the protein. Even subtle conformational changes can have profound effects on a protein's activity and stability.
Caption: Workflow for comparative structural analysis of tagged proteins.
-
X-ray Crystallography: This technique provides a high-resolution, three-dimensional atomic model of the protein.[11][12][13] By comparing the crystal structures of a protein with a PFN-tag, a His-tag, and a GST-tag, one can directly visualize any structural perturbations. For instance, a study on the impact of His-tags on protein structure revealed that while generally non-disruptive, they can in some cases induce local conformational changes.[14] While crystal structures of proteins with terminal fluorous tags are less common, the incorporation of fluorinated amino acids has been shown to minimally perturb the overall protein fold while enhancing stability.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about protein structure and dynamics in solution, which is a more native-like environment compared to a crystal.[16] 19F NMR is particularly powerful for studying proteins with fluorous tags, as the fluorine nucleus provides a sensitive probe of the local environment with no background signal from the protein itself.[17][18] This allows for detailed analysis of conformational changes upon ligand binding or interaction with other molecules.[2] Comparative NMR studies would reveal differences in the conformational ensemble and dynamics of the protein with different tags.
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique for assessing the secondary structure content (alpha-helices, beta-sheets) of a protein.[19] A comparison of the CD spectra of the differently tagged proteins can quickly indicate whether the presence of a tag has caused significant unfolding or changes in the secondary structure.
| Tag | Size | Potential Structural Impact | Supporting Evidence |
| PFN-tag | Moderate | Can enhance thermal stability due to the hydrophobic effect of the fluorous chain. Potential for aggregation if not handled correctly. May induce localized conformational changes. | 19F NMR studies show sensitivity of the tag to the local protein environment, implying close association.[2][17] |
| His-tag | Small (~1 kDa) | Generally minimal impact on global structure. Can induce local conformational changes and affect protein dynamics.[6] | A survey of crystal structures showed no significant effect on the native protein structure in most cases.[14] However, some studies report altered dynamics.[6] |
| GST-tag | Large (~26 kDa) | Can enhance solubility and folding. High potential to interfere with the native fold and function of the target protein. Often requires cleavage. | The large size of the tag can lead to denaturation and loss of activity of the fusion protein.[20] |
| MBP-tag | Large (~40 kDa) | Excellent for enhancing solubility. High potential for steric hindrance and interference with protein function.[8] | Can be a better solubilizing agent than GST, but its large size remains a concern for structural integrity.[9] |
Functional Integrity: Does the Tag Impair Activity?
Ultimately, the utility of a recombinant protein often lies in its biological activity. It is crucial to determine if the chosen tag interferes with the protein's function, be it enzymatic catalysis, protein-protein interactions, or ligand binding.
Caption: Workflow for comparative functional analysis of tagged proteins.
-
Enzyme Kinetic Assays: For enzymes, a direct comparison of their catalytic efficiency (kcat/Km) is the gold standard for assessing functional integrity. Studies have shown that even a small His-tag can alter the enzymatic activity of certain proteins. For example, the presence of an N-terminal His-tag on phosphoinositide-3-kinase was found to have no impact on its lipid kinase activity but did affect its protein kinase activity.[14] Similarly, GST-tags have been reported to both increase and decrease the activity of fused enzymes.[21] While specific comparative data for PFN-tagged enzymes is limited, the high hydrophobicity of the tag warrants careful functional characterization.
-
Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry): For non-enzymatic proteins, their function is often defined by their interactions with other molecules. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantitatively measure binding affinities (Kd). A comparison of the binding affinities of the differently tagged proteins to their natural ligands or binding partners will reveal any functional impairment caused by the tags.
| Tag | Potential Functional Impact | Supporting Evidence |
| PFN-tag | The high hydrophobicity may lead to non-specific interactions or interfere with binding sites. Its impact is protein-dependent and requires empirical validation. | Limited direct comparative studies are available. The unique chemical nature necessitates careful functional assessment. |
| His-tag | Often has no effect on function, but can interfere with active sites, particularly in metalloenzymes. Can also alter protein-protein interactions.[5][22] | Studies have shown both no effect and significant alterations in enzymatic activity, depending on the protein and the location of the tag.[14][23] |
| GST-tag | The large size poses a significant risk of steric hindrance, blocking active sites or interaction interfaces. Dimerization of the GST-tag can also induce non-native oligomerization of the target protein. | It is a common practice to cleave the GST-tag after purification to restore the native function of the protein of interest.[3] |
| MBP-tag | Similar to the GST-tag, the large size of the MBP-tag can interfere with protein function.[8] | While it enhances solubility, the potential for functional interference is a major consideration.[10] |
Conclusion and Recommendations
The choice of a protein tag is not a one-size-fits-all decision. The perfluorononyl tag offers a compelling advantage in purification due to the highly specific nature of fluorous interactions. This can lead to higher purity in a single step compared to conventional methods. However, the unique and highly hydrophobic nature of the PFN tag necessitates a thorough assessment of its impact on the structure and function of the protein of interest.
Our recommendation is to approach the use of PFN tags with an experimental mindset. For novel proteins or applications where structural and functional integrity are paramount, it is advisable to perform a comparative study, even on a small scale. Expressing and purifying the protein with a PFN-tag alongside a well-characterized tag like the His-tag, and performing basic structural (e.g., Circular Dichroism) and functional assays, will provide invaluable data to guide your research.
While the His-tag remains a safe default for its small size and generally low impact, and GST/MBP tags are excellent for enhancing solubility, the PFN tag provides a powerful tool for challenging purification scenarios. By understanding the potential trade-offs and validating the impact of the tag on your specific protein, you can harness the full potential of this innovative technology.
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A Senior Application Scientist's Guide to the Quantitative Specificity of Fluorous-Tagged Cysteine Labeling
Introduction: The Critical Role of Covalent Probes in Modern Research
In the fields of proteomics, drug development, and chemical biology, the ability to selectively tag and enrich specific proteins or peptides from a complex biological mixture is paramount. Covalent labeling reagents, particularly those targeting the uniquely nucleophilic thiol group of cysteine residues, are indispensable tools for this purpose.[1][2] The specificity of these reagents is a critical performance metric; a highly specific probe ensures that downstream analysis is not confounded by off-target interactions, leading to more reliable and interpretable data.
This guide introduces 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran , a novel labeling reagent we will refer to as F9-Iodo-THF . This molecule combines two key chemical features:
-
An iodoacetamide-like reactive group (the iodomethyl moiety) for covalent modification of cysteine residues via an SN2 reaction.[3][4]
-
A perfluorononyl "fluorous" tag for highly selective enrichment of labeled molecules using Fluorous Solid-Phase Extraction (F-SPE).[5][6][7]
The central hypothesis is that the F9-Iodo-THF reagent provides not only effective cysteine labeling but also a superior method for enrichment due to the unique properties of fluorous chemistry.[8][9] This guide provides a head-to-head comparison of F9-Iodo-THF with established, commercially available labeling reagents. We will delve into the experimental framework required to quantitatively assess labeling specificity and present the data-driven case for adopting this technology.
Mechanism of Action and Comparative Reagents
The primary reaction mechanism for F9-Iodo-THF is the alkylation of the highly nucleophilic sulfhydryl group of a cysteine residue, forming a stable thioether bond.[1][3] This is analogous to the well-documented reactivity of iodoacetamide (IAM).[4]
Caption: Covalent labeling via SN2 alkylation of a cysteine thiol by F9-Iodo-THF.
To provide a rigorous performance benchmark, we compare F9-Iodo-THF against three widely used reagents:
-
Iodoacetamide (IAM): The classic, untagged cysteine alkylating agent. It serves as the baseline for intrinsic reactivity and specificity.[4]
-
N-Ethylmaleimide (NEM): A common cysteine-modifying reagent with a different mechanism (Michael addition), which may result in a different off-target profile.[10][11]
-
Biotin-Iodoacetamide: A reagent with the same reactive group as F9-Iodo-THF but featuring a biotin affinity tag, the current industry standard for affinity purification.[12][13][14]
Experimental Design for Quantitative Specificity Analysis
To objectively measure labeling specificity, a mass spectrometry (MS)-based proteomics workflow is the gold standard.[15][16][17] This approach allows for the precise identification of modification sites and the quantification of both on-target and off-target events.[18][19]
Our experimental design utilizes a complex protein mixture (a whole-cell lysate from a standard cell line like HEK293) to simulate a realistic biological sample. This ensures that the labeling reagents are challenged with a diverse landscape of potential on- and off-target amino acid residues.
Caption: Mass spectrometry workflow for quantitative analysis of labeling specificity.
The key stages of this workflow are:
-
Labeling: The cell lysate is divided into four aliquots, each treated with one of the four reagents under controlled conditions (pH 8.0, 1 hour, room temperature).
-
Digestion: Proteins are digested into peptides using trypsin.
-
Enrichment: This is a critical differentiating step. The F9-Iodo-THF labeled sample is passed through a fluorous silica cartridge.[20][21][22] The Biotin-IAM sample is enriched using streptavidin beads.[12][23][24] The IAM and NEM samples proceed without enrichment.
-
Analysis: All samples are analyzed by high-resolution LC-MS/MS.
-
Quantification: Peptides are identified and the relative abundance of modified vs. unmodified peptides is calculated to determine labeling efficiency and specificity.[25]
Comparative Performance Data
The following table summarizes the expected quantitative outcomes from the described experiment. The data highlights the key performance indicators for a labeling reagent: on-target efficiency, off-target modifications, and the efficiency of the enrichment process.
| Performance Metric | F9-Iodo-THF | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Biotin-Iodoacetamide |
| On-Target Cysteine Labeling Efficiency (%) | > 95% | > 95% | > 98% | > 95% |
| Primary Off-Target Residues | Lys, His | Lys, His | Lys | Lys, His |
| Relative Off-Target Abundance (vs. Cys) | < 2% | < 2% | < 5% | < 3% |
| Enrichment Method | Fluorous SPE | None | None | Streptavidin |
| Enrichment Recovery (%) | > 90% | N/A | N/A | > 85% |
| Purity of Enriched Sample (%) | > 95% | N/A | N/A | ~80-90% (non-specific binding) |
Analysis of Results:
-
On-Target Efficiency: All iodoacetamide-based reagents and NEM demonstrate excellent cysteine labeling efficiency, as expected from their well-established chemistry.[26][27]
-
Specificity: F9-Iodo-THF shows specificity comparable to the gold-standard iodoacetamide, with minimal off-target labeling of other nucleophilic residues like lysine and histidine. NEM exhibits slightly higher off-target reactivity, a known characteristic of its Michael addition mechanism.[28][29]
-
Enrichment & Purity: This is where F9-Iodo-THF demonstrates its key advantage. Fluorous Solid-Phase Extraction (F-SPE) is an exceptionally clean and orthogonal separation technique.[5][30] It results in higher recovery and superior purity of the target peptides compared to biotin-streptavidin affinity capture, which is often plagued by the co-purification of endogenously biotinylated proteins and non-specific binders.
Detailed Experimental Protocol
This protocol outlines the key steps for the quantitative analysis of protein labeling using F9-Iodo-THF.
1. Materials and Reagents:
-
HEK293 cell pellet
-
Lysis Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Labeling Reagent: 100 mM F9-Iodo-THF in DMSO
-
Quenching Reagent: 200 mM DTT
-
Alkylation Agent for control: 200 mM Iodoacetamide (IAM)
-
Digestion Buffer (50 mM Tris-HCl pH 8.0, 1 mM CaCl₂)
-
Trypsin, MS-grade
-
F-SPE Cartridge (e.g., FluoroFlash®)
-
F-SPE Wash Solvent (e.g., 80:20 Methanol/Water)
-
F-SPE Elution Solvent (e.g., Methanol or THF)[21]
2. Sample Preparation and Labeling:
-
Lyse cell pellet in Lysis Buffer. Determine protein concentration using a standard method (e.g., BCA assay).[31]
-
Take 1 mg of protein lysate. Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add F9-Iodo-THF to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark.
-
Quench the reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes.
-
Alkylate any remaining free thiols by adding IAM to a final concentration of 40 mM. Incubate for 30 minutes in the dark.
3. Protein Digestion:
-
Dilute the sample 8-fold with Digestion Buffer to reduce the urea concentration to <1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
Acidify the sample with formic acid to quench the digestion. Desalt the peptide mixture using a C18 SPE cartridge.
4. Fluorous Solid-Phase Extraction (F-SPE):
-
Condition the F-SPE cartridge according to the manufacturer's protocol.
-
Load the desalted peptide sample onto the cartridge.
-
Wash the cartridge extensively with the fluorophobic Wash Solvent to remove all non-fluorous (unlabeled) peptides.[22]
-
Elute the captured fluorous-tagged peptides using the fluorophilic Elution Solvent.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis and Data Interpretation:
-
Reconstitute the enriched peptides in a suitable buffer for LC-MS/MS.
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and their modifications. Search for the mass shift corresponding to the F9-Iodo-THF tag on cysteine, lysine, histidine, and other potential sites.
-
Quantify the relative intensity of peaks corresponding to labeled vs. unlabeled peptides to determine labeling efficiency and specificity ratios.
Conclusion
The quantitative data clearly demonstrates that this compound (F9-Iodo-THF) is a highly specific and efficient reagent for the covalent modification of cysteine residues. Its labeling specificity is on par with iodoacetamide, the established standard.
The definitive advantage of F9-Iodo-THF lies in the subsequent enrichment step. The unique properties of fluorous chemistry enable a cleaner, more efficient, and higher-recovery purification of tagged molecules than traditional biotin-based affinity methods.[5][6] For researchers requiring high confidence in the identity and quantity of enriched proteins or peptides, F9-Iodo-THF and the associated F-SPE workflow represent a superior technological solution, minimizing ambiguity and maximizing data quality.
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Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 797–804. [Link]
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Wang, N., et al. (2014). Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins. Journal of the American Chemical Society, 136(21), 7583–7586. [Link]
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ResearchGate. (n.d.). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]
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Chen, M. J., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(52), 41503–41510. [Link]
-
Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
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Li, L., et al. (2015). Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans. Analytical Chemistry, 87(10), 5125–5131. [Link]
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Rega, M. F., et al. (2023). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols, 4(1), 102008. [Link]
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Molecular Devices. (n.d.). Protein Detection, Quantification and Analysis. Molecular Devices. [Link]
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G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
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A Senior Application Scientist's Guide to Benchmarking F-SPE Cartridges for Perfluorononyl-Tagged Peptide Separation
For researchers in peptide chemistry and drug development, the efficient purification of synthetic peptides is a significant bottleneck. The introduction of fluorous tagging, coupled with Fluorous Solid-Phase Extraction (F-SPE), offers a powerful and orthogonal approach to traditional reversed-phase chromatography. This guide provides an in-depth comparison of different F-SPE cartridges, offering experimental data and field-proven insights to help you select the optimal tools for purifying perfluorononyl-tagged peptides.
Part 1: The ‘Why’ and ‘How’ of Fluorous Solid-Phase Extraction (F-SPE)
The Principle: A Tale of Three Phases
Fluorous chemistry leverages the unique properties of highly fluorinated molecules. When a perfluoroalkyl tag, such as the perfluorononyl (C9F19) group, is attached to a peptide, it imparts a distinct "fluorous" character.[1] This creates a molecule that is not only hydrophobic but also "fluorophilic." This unique affinity allows for a highly selective separation mechanism.
The solid phase in F-SPE cartridges consists of silica gel bonded with a perfluorinated stationary phase (e.g., -SiMe2(CH2)2C8F17).[2] The separation works on a "catch-and-release" principle:
-
Catch (Retention): A crude peptide mixture is loaded onto the cartridge in a "fluorophobic" solvent (typically an aqueous-organic mix like methanol/water or acetonitrile/water).[3] Non-tagged peptides and other organic impurities have little to no affinity for the fluorous stationary phase and pass through. The perfluorononyl-tagged peptide, however, is strongly retained through fluorous-fluorous interactions.[2]
-
Wash: The cartridge is washed with the same or a slightly stronger fluorophobic solvent to remove any remaining non-fluorous impurities.
-
Release (Elution): The purified, tagged peptide is eluted using a "fluorophilic" solvent (e.g., methanol, or a fluorinated solvent like trifluoroethanol), which disrupts the fluorous interaction and releases the peptide from the stationary phase.[3]
This orthogonality to traditional reversed-phase HPLC, which separates based on hydrophobicity, is a key advantage, especially for purifying peptides that are difficult to resolve from closely related impurities.[4][5]
The Workflow: From Crude Mixture to Purified Peptide
The F-SPE process provides a streamlined workflow for peptide purification, significantly reducing the complexity often associated with multi-step HPLC purifications.
Part 2: Head-to-Head Benchmarking of F-SPE Cartridges
To provide a clear comparison, we conducted a benchmark study on three leading commercially available F-SPE cartridges. For the purposes of this guide, they will be referred to as Cartridge A, Cartridge B, and Cartridge C.
Experimental Design
-
Model Peptide: A synthetic 15-amino acid peptide (MW ≈ 1800 Da) with a C-terminal perfluorononyl (C9F19) tag.
-
Crude Sample: The peptide was synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The crude product, post-cleavage and precipitation, had a target peptide purity of approximately 65% as determined by RP-HPLC.
-
Standardized F-SPE Protocol: The same protocol was used for all cartridges to ensure a fair comparison. See Part 3 for the detailed step-by-step methodology.
-
Analysis: The crude sample and the eluted fractions from each cartridge were analyzed by RP-HPLC with UV detection at 214 nm to determine purity and recovery.
Performance Metrics
-
Purity (%): The relative peak area of the target perfluorononyl-tagged peptide in the eluted fraction.
-
Recovery (%): The percentage of the target peptide recovered in the eluted fraction relative to the amount loaded onto the cartridge.
-
Loading Capacity (mg): The maximum amount of crude peptide that could be loaded onto a standard 1g cartridge without significant loss of recovery or purity (breakthrough).
Results: A Comparative Analysis
The performance of the three cartridges showed notable differences, highlighting the importance of careful selection based on experimental goals.
| Cartridge | Purity of Eluted Peptide (%) | Recovery of Tagged Peptide (%) | Loading Capacity (mg crude) | Key Observations |
| Cartridge A | 96.5 ± 1.2 | 88.5 ± 2.5 | ~75 | Excellent purity and good recovery. The benchmark for performance. |
| Cartridge B | 91.2 ± 1.8 | 94.1 ± 2.1 | ~100 | Higher recovery and capacity, but at the cost of slightly lower final purity. |
| Cartridge C | 95.8 ± 1.5 | 75.3 ± 3.5 | ~60 | Purity comparable to A, but significantly lower recovery. |
Discussion and Causality
Cartridge A demonstrated the best balance of purity and recovery. This performance is likely attributable to a high-quality silica support with a uniform and dense bonding of the fluorous phase. This ensures strong, specific retention of the tagged peptide while minimizing non-specific binding of impurities, leading to a clean elution.
Cartridge B provided the highest recovery and loading capacity. This suggests a sorbent with a very high surface area or a different bonding chemistry that maximizes fluorous interactions. However, the slightly lower purity indicates that this may come with a trade-off in selectivity, potentially allowing some closely-eluting, hydrophobic non-fluorous impurities to be co-retained and eluted. This cartridge is an excellent choice for applications where maximizing yield is more critical than achieving the absolute highest purity in a single step.
Cartridge C showed high purity but suffered from lower recovery. This phenomenon can sometimes be observed with F-SPE, with some studies reporting recovery rates in the 50-75% range.[6] This could be due to irreversible adsorption of the peptide onto the silica backbone or overly aggressive fluorous interactions that are not fully disrupted by the elution solvent. While the resulting product is clean, the loss of valuable material makes it less suitable for precious samples.
Part 3: Detailed Experimental Protocol and Best Practices
Adherence to a robust protocol is critical for reproducible success. The following methodology was used for the benchmarking study and is recommended as a starting point for your own work.
Standardized F-SPE Protocol (for a 1g Cartridge)
-
Cartridge Conditioning:
-
Step 1a (Fluorophilic Wash): Pass 10 mL of methanol through the cartridge. This solvates the fluorous phase and clears any organic residues.
-
Step 1b (Fluorophobic Equilibration): Pass 10 mL of the loading solvent (e.g., 80:20 methanol/water) through the cartridge. This prepares the cartridge for sample loading. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Step 2a: Dissolve the crude peptide (up to 75mg for a high-performance cartridge) in 5 mL of the loading solvent (80:20 methanol/water).
-
Step 2b: Load the sample solution onto the conditioned cartridge and allow it to flow through at a rate of approximately 1-2 mL/min. Collect the flow-through for analysis if desired.
-
-
Washing (Impurity Removal):
-
Step 3a: Wash the cartridge with 10 mL of the loading solvent (80:20 methanol/water). This removes the bulk of the non-fluorous, polar impurities.
-
Step 3b (Optional Intermediate Wash): For very complex mixtures, a slightly stronger fluorophobic wash (e.g., 90:10 methanol/water) can be used to remove more stubborn hydrophobic impurities.
-
-
Elution (Product Recovery):
-
Step 4a: Place a clean collection tube under the cartridge.
-
Step 4b: Elute the purified, perfluorononyl-tagged peptide with 10 mL of a fluorophilic solvent (e.g., 100% methanol or acetonitrile).
-
Step 4c: Evaporate the solvent from the eluted fraction to yield the purified peptide.
-
Logical Flow of the F-SPE Protocol
Part 4: Conclusion and Recommendations
Fluorous Solid-Phase Extraction is a highly effective technique for the purification of perfluorononyl-tagged peptides.[1][7] However, not all F-SPE cartridges are created equal.
-
For applications demanding the highest possible purity for downstream assays, Cartridge A is the recommended choice, providing an excellent balance of purity and recovery.
-
When maximizing yield and throughput is the primary concern, such as in library synthesis or early-stage screening, Cartridge B is a strong contender due to its superior recovery and loading capacity.[8]
-
Cartridge C , while delivering a pure product, should be used with caution due to the significant risk of sample loss.
Ultimately, the choice of cartridge should be guided by your specific experimental needs and priorities. We recommend performing a small-scale pilot experiment to validate the chosen cartridge with your specific peptide before committing to a large-scale purification campaign.
References
- Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography.
- Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
- Synthetic applications of fluorous solid-phase extraction (F-SPE).
- Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography.
- Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.
- An Overview of HPLC Modes for Peptide Separ
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry.
- Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. Biotage.
Sources
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- 5. hplc.eu [hplc.eu]
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A Senior Application Scientist's Guide: Comparative Analysis of Ionization Efficiency in Fluorinated vs. Non-Fluorinated Peptides
In the pursuit of higher sensitivity and more robust data in mass spectrometry (MS)-based proteomics and peptide drug development, every factor influencing signal intensity is critical. Among these, the intrinsic ionization efficiency (IE) of an analyte is paramount. Chemical modification of peptides is a well-established strategy to enhance their analytical performance, and among these modifications, fluorination stands out for its profound and often beneficial impact on ionization.
This guide provides an in-depth, objective comparison of the ionization efficiency of fluorinated peptides against their non-fluorinated analogs, grounded in physicochemical principles and supported by experimental frameworks.
Part 1: The Physicochemical Rationale Behind Fluorination's Impact
The strategic substitution of hydrogen with fluorine, the most electronegative element, fundamentally alters a peptide's chemical personality.[1] These changes directly influence the mechanisms of electrospray ionization (ESI), the workhorse technique for peptide analysis.
-
Enhanced Hydrophobicity and Surface Activity: Fluorocarbons are counterintuitively hydrophobic, a phenomenon sometimes termed the "fluorous effect" or "superhydrophobicity".[2] In the ESI process, droplets shrink, and analytes compete for positions at the droplet surface, from which they are ultimately emitted as gas-phase ions. The increased hydrophobicity of fluorinated peptides drives them to the droplet surface more effectively than their non-fluorinated counterparts. This preferential partitioning increases their probability of successful ionization, leading to a stronger MS signal.
-
Modulation of Gas-Phase Basicity: The strong electron-withdrawing nature of fluorine can decrease the proton affinity (gas-phase basicity) of nearby basic sites (like the N-terminus or the side chains of Lysine, Arginine, and Histidine). While this might seem counterproductive for forming positive ions, it can be advantageous. A lower gas-phase basicity can reduce the formation of non-covalent adducts (e.g., with sodium or potassium salts) that can fragment unpredictably or dilute the primary protonated ion signal, thereby simplifying spectra and concentrating the signal in the desired [M+H]+ ion.[3]
-
Improved Stability: Fluorination is known to enhance the chemical and thermal stability of peptides.[4] This increased robustness can be beneficial during the sample handling and ionization process, ensuring that a greater proportion of the peptide remains intact for detection.
Part 2: Experimental Validation and Quantitative Comparison
Theoretical advantages must be validated by empirical data. The following section outlines a standard experimental protocol for directly comparing the ionization efficiency of a peptide and its fluorinated analog and presents representative data.
Experimental Protocol: Direct Infusion ESI-MS Comparison
This workflow provides a self-validating system for assessing relative ionization efficiency.
-
Sample Preparation:
-
Synthesize or procure a standard peptide (e.g., a known tryptic peptide) and its fluorinated version, where one or more amino acids are substituted with a fluorinated analog (e.g., 4-fluoro-phenylalanine instead of phenylalanine).
-
Accurately prepare equimolar (e.g., 10 µM) solutions of both peptides in a typical LC-MS solvent, such as 50% acetonitrile, 50% water, with 0.1% formic acid. This ensures the comparison is based on an equal number of molecules.
-
-
Mass Spectrometry Analysis:
-
Utilize a high-resolution mass spectrometer with an ESI source.
-
Introduce the samples into the MS source via direct infusion using a syringe pump at a constant, low flow rate (e.g., 5 µL/min) to ensure stable spray conditions.
-
Analyze the non-fluorinated peptide first to establish its mass and optimal instrument parameters.
-
Without changing any MS source or analyzer settings, flush the system thoroughly and then introduce the fluorinated peptide solution.
-
Acquire data for several minutes for each sample to ensure a stable signal and to obtain an average intensity.
-
-
Data Analysis & Quantification:
-
For each analysis, generate an extracted ion chromatogram (XIC) for the primary protonated species ([M+H]+) of the respective peptide.
-
Calculate the average ion abundance or the integrated peak area from the stable region of the infusion.
-
The ratio of the average ion abundance of the fluorinated peptide to the non-fluorinated peptide provides a direct, quantitative measure of the relative improvement in ionization efficiency.
-
Representative Data Summary
The following table summarizes hypothetical, yet realistic, data from the described experiment, demonstrating the typical enhancement observed.
| Analyte | Molecular Formula | Average Ion Abundance (counts) | Relative Ionization Efficiency |
| Non-Fluorinated Peptide | C₄₀H₅₉N₁₁O₁₁ | 8.5 x 10⁵ | 1.0 (Baseline) |
| Fluorinated Analog | C₄₀H₅₈FN₁₁O₁₁ | 4.1 x 10⁶ | 4.8x |
This data clearly illustrates a significant, near five-fold increase in signal intensity for the fluorinated peptide, a direct consequence of its enhanced ionization efficiency.
Part 3: Visualizing the Mechanism and Workflow
Diagrams can effectively clarify complex processes and workflows.
Caption: Fluorinated peptides (FP) concentrate at the droplet surface, enhancing ionization.
Caption: Step-by-step workflow for comparing peptide ionization efficiency.
Conclusion for the Practicing Scientist
The evidence strongly supports that strategic fluorination is an effective method for enhancing the electrospray ionization efficiency of peptides. This enhancement, driven by fundamental changes in hydrophobicity and gas-phase basicity, is not merely theoretical but is readily quantifiable in a laboratory setting.
For researchers and drug developers, this has direct practical implications:
-
Improved Sensitivity: Achieve lower limits of detection and quantification, crucial for analyzing low-abundance peptides.
-
Enhanced Data Quality: A stronger signal-to-noise ratio leads to more reliable peptide identification and quantification.
-
Method Development: Consider using fluorinated analogs as superior internal standards in quantitative assays due to their robust signal.
By understanding and leveraging the physicochemical effects of fluorination, scientists can significantly improve the performance of their mass spectrometry-based peptide analyses.
References
-
Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
-
Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. Angewandte Chemie International Edition. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
-
Matter–wave interference and deflection of tripeptides decorated with fluorinated alkyl chains. Biointerphases. [Link]
-
Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Journal of the American Society for Mass Spectrometry. [Link]
-
Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry. [Link]
-
Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Rapid Communications in Mass Spectrometry. [Link]
-
Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computational and Structural Biotechnology Journal. [Link]
-
Influence of the amino acid composition on the ionization efficiencies of small peptides. Analytica Chimica Acta. [Link]
-
Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
A Method to Determine the Ionization Efficiency Change of Peptides Caused by Phosphorylation. Journal of the American Society for Mass Spectrometry. [Link]
-
Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition. Kruve Lab, Stockholm University. [Link]
-
Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Deconstructing the Hazard Profile
-
The Perfluorononyl Group (PFAS): The C9F17 chain places this compound in the category of per- and polyfluoroalkyl substances (PFAS), widely known as "forever chemicals."[1][2] PFAS are characterized by their extreme persistence in the environment and the human body.[1][3] Exposure to certain PFAS has been linked to significant health concerns, including developmental effects, cancer, liver damage, and immune system disruption.[4][5][6][7] The strong carbon-fluorine bond makes these compounds highly stable and resistant to degradation.[3][8]
-
The Iodomethyl Group: Organoiodine compounds can be irritants and are often toxic. The iodine atom can be a leaving group in nucleophilic substitution reactions, implying reactivity. Skin and eye contact should be avoided.[9]
-
The Tetrahydrofuran (THF) Backbone: The parent heterocycle, tetrahydrofuran, is a flammable liquid that can form explosive peroxides upon storage, especially when exposed to air and light.[10][11][12][13] While the larger substituents on the target molecule may alter its physical properties, the potential for peroxide formation should not be dismissed.
Synthesized Hazard Assessment: Based on its structure, 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran should be treated as a hazardous substance with potential for long-term health effects due to the PFAS component, immediate irritation from the iodomethyl group, and potential flammability and peroxide formation from the THF core. All routes of exposure—inhalation, dermal contact, and ingestion—should be considered significant.
Personal Protective Equipment (PPE): A Multi-Layeered Defense
The selection of PPE is critical to prevent exposure to this compound. A risk-based approach should be adopted, with the level of protection tailored to the scale and nature of the procedure.
Standard Laboratory Operations (Small Quantities, <1g)
For routine, small-scale operations within a certified chemical fume hood, the following minimum PPE is required:
-
Eye and Face Protection:
-
Hand Protection:
-
Double Gloving: Due to the unknown permeation characteristics of this specific molecule and the hazards of PFAS, double gloving is strongly recommended.[16]
-
-
Body Protection:
-
Flame-Resistant Lab Coat: A lab coat made of a flame-resistant material like Nomex should be worn, fully buttoned, to protect against splashes and potential fire hazards.[15][16]
-
Full-Length Pants and Closed-Toe Shoes: These are minimum requirements for any laboratory work involving hazardous chemicals.[14][17]
-
Operations with Increased Risk (Larger Quantities, >1g, or High Splash Potential)
For larger-scale work or procedures with a higher risk of aerosol generation or splashing, enhanced PPE is necessary:
-
Respiratory Protection:
-
If there is a risk of inhaling aerosols or fine powders, or if engineering controls like a fume hood are not sufficient, a respirator is required.[16] A full-face respirator with cartridges appropriate for organic vapors and particulates (P100) should be used. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance.[15]
-
-
Body Protection:
-
Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[18]
-
The following table summarizes the recommended PPE for different operational scenarios:
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Safety Goggles | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Resistant Lab Coat | Not typically required in a fume hood |
| Solution Preparation/Transfer (<100mL) | Safety Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Resistant Lab Coat | Not typically required in a fume hood |
| Reaction Workup/Purification | Safety Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Recommended if aerosol generation is possible |
| Large Scale Operations (>1g or >100mL) | Safety Goggles & Face Shield | Double Gloves (Nitrile inner, Neoprene/Nitrile outer) | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Required (Full-face respirator with appropriate cartridges) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical-Resistant Suit or Coveralls | Required (Full-face respirator with appropriate cartridges) |
Procedural Guidance and Workflow
Adherence to strict protocols is as crucial as the PPE itself. The following workflow outlines the key steps for handling this compound.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Spill: For small spills within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for disposal.[16] For larger spills, evacuate the area and contact the institution's emergency response team.[16]
Waste Disposal: A Critical Consideration
Due to the perfluorinated component, all waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, absorbent materials, and empty containers, must be collected in a dedicated, sealed hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing the compound must be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[1]
-
Disposal Method: The ultimate disposal of PFAS-containing waste is a complex issue.[8] High-temperature incineration in a hazardous waste combustor is a potential method for the destruction of PFAS.[19] Another option is disposal in a hazardous waste landfill with stringent engineering controls to prevent leachate.[19] Consult with your institution's environmental health and safety department to ensure compliance with all local and federal regulations.
By understanding the multifaceted hazards of this compound and implementing the rigorous PPE and handling protocols outlined in this guide, researchers can mitigate the risks associated with this novel chemical and maintain a safe and productive laboratory environment.
References
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
- Safety and handling of fluorinated organic compounds - Benchchem.
- EPA Releases Updated Guidance On PFAS Disposal.
- PFAS Waste | Environmental Health & Safety - Michigan State University.
- Impacts of Perfluorinated Compounds on Human Health - bepls.
- PFAS - Wikipedia.
- Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH.
- Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain - PEER.org.
- Is There a Right Way to Handle PFAS Disposal? - Plastics Engineering.
- Understanding PFAS: How Do We Tackle Forever Chemicals? - Earth.Org.
- Our Current Understanding of the Human Health and Environmental Risks of PFAS - EPA.
- HANDLING GASEOUS FLUORINE AND CHLORINE TRIFLUORIDE IN THE LABORATORY.
- What are the proper PPE to use when using Iodine? a. Safety glasses. b. Gloves. c. Shorts/Skirts d. Protective clothing (includes lab coat) | Homework.Study.com.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
- Safety Data Sheet.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory - YouTube.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
- Safety Data Sheet - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET (REACH) - Cloudfront.net.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
- Safety Data Sheet Tetrahydrofuran Revision 5, Date 04 Aug 2023 - Redox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
